Product packaging for RyRs activator 5(Cat. No.:)

RyRs activator 5

Cat. No.: B12374616
M. Wt: 508.4 g/mol
InChI Key: WZJPGZBYACENFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RyRs activator 5 is a useful research compound. Its molecular formula is C23H24Cl2FN5O3 and its molecular weight is 508.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24Cl2FN5O3 B12374616 RyRs activator 5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24Cl2FN5O3

Molecular Weight

508.4 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoyl)-4-chloro-6-methylphenyl]-1-(3-chloro-2-pyridinyl)-3-(2-fluoroethoxy)pyrazole-5-carboxamide

InChI

InChI=1S/C23H24Cl2FN5O3/c1-13-10-14(24)11-15(21(32)29-23(2,3)4)19(13)28-22(33)17-12-18(34-9-7-26)30-31(17)20-16(25)6-5-8-27-20/h5-6,8,10-12H,7,9H2,1-4H3,(H,28,33)(H,29,32)

InChI Key

WZJPGZBYACENFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)OCCF)C(=O)NC(C)(C)C)Cl

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Ryanodine Receptor Activator 4-chloro-m-cresol (4-CmC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ryanodine receptor (RyR), a critical intracellular calcium release channel, plays a pivotal role in excitation-contraction coupling in muscle tissues and various other cellular signaling processes. The modulation of RyR activity by small molecules is of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of a potent synthetic Ryanodine Receptor activator, 4-chloro-m-cresol (4-CmC). We present a summary of its quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important pharmacological tool.

Introduction to Ryanodine Receptors (RyRs)

Ryanodine receptors are large, homotetrameric ion channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1] They are responsible for the rapid release of stored calcium (Ca2+) ions into the cytoplasm, a process that is fundamental to numerous physiological events, most notably muscle contraction. There are three main isoforms of RyRs in mammals:

  • RyR1: Predominantly expressed in skeletal muscle.

  • RyR2: Primarily found in cardiac muscle.

  • RyR3: Expressed at lower levels in various tissues, including the brain.

The activity of RyR channels is tightly regulated by a host of endogenous modulators, including Ca2+ ions themselves (in a process known as calcium-induced calcium release or CICR), ATP, calmodulin (CaM), and various protein kinases and phosphatases. Dysregulation of RyR function is implicated in several human diseases, such as malignant hyperthermia, central core disease, and catecholaminergic polymorphic ventricular tachycardia (CPVT).

Discovery of 4-chloro-m-cresol (4-CmC) as a RyR Activator

4-chloro-m-cresol (4-CmC) was identified as a potent and specific activator of the ryanodine receptor, particularly the RyR1 isoform.[2][3] Its discovery as a pharmacological tool to probe RyR function stemmed from studies investigating the effects of various small molecules on SR Ca2+ release. Unlike caffeine, another well-known RyR activator which is required in millimolar concentrations, 4-CmC was found to be effective at micromolar concentrations.[3]

Subsequent structure-activity relationship (SAR) studies revealed key chemical moieties on the 4-CmC molecule that are essential for its activity. These studies demonstrated that the 1-hydroxyl group is required for the activation of RyR1, and hydrophobic groups at the 3, 4, and 5-positions of the phenol ring are preferred for enhanced bioactivity.[4] These findings suggest that the binding site for 4-CmC on the RyR1 protein likely contains both a hydrophilic region to interact with the hydroxyl group and a hydrophobic pocket that accommodates the substituted aromatic ring.

Synthesis of 4-chloro-m-cresol (4-CmC)

4-chloro-m-cresol is a commercially available compound. The synthesis of substituted cresols like 4-CmC can generally be achieved through electrophilic aromatic substitution reactions on m-cresol. A common method involves the direct chlorination of m-cresol using a chlorinating agent such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) in the presence of a suitable solvent. The regioselectivity of the chlorination can be influenced by reaction conditions and the presence of catalysts.

General Synthetic Scheme:

Note: This is a generalized representation. Specific reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized for high-yield and high-purity synthesis.

Quantitative Biological Data

The activity of 4-CmC as a RyR activator has been quantified in various experimental systems. The following table summarizes key quantitative data for 4-CmC and its stereoisomer, 4-chloro-o-cresol (4COC).

CompoundAssayPreparationEC50 / IC50Reference
4-chloro-m-cresol (4-CmC) Ca2+ release from terminal cisternae vesiclesSkeletal MuscleEC50 = 121 ± 20 µM
[3H]ryanodine bindingSkeletal Muscle SREC50 ≈ 100 µM
Inhibition of SERCASkeletal Muscle SRIC50 = 167 ± 8 µM
Ca2+ release in HEK-RyR1 cellsRecombinant Human RyR1EC50 ≈ 30 µM
4-chloro-o-cresol (4COC) Ca2+ release from terminal cisternae vesiclesSkeletal MuscleEC50 = 55 ± 14 µM
Inhibition of SERCASkeletal Muscle SRIC50 = 1370 ± 88 µM

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; SR: Sarcoplasmic Reticulum; SERCA: Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase.

Experimental Protocols

[3H]Ryanodine Binding Assay

This assay is used to assess the activation state of the RyR channel. Ryanodine binds with high affinity to the open state of the channel.

Protocol:

  • Preparation of SR Vesicles: Isolate heavy sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle by differential centrifugation.

  • Binding Reaction: Incubate SR vesicles (typically 50-100 µg of protein) in a buffer containing 250 mM KCl, 15 mM NaCl, 20 mM HEPES (pH 7.4), 1 mM EGTA, and a specified free Ca2+ concentration.

  • Addition of Ligands: Add varying concentrations of 4-CmC to the reaction mixture.

  • Initiation of Binding: Add [3H]ryanodine (typically 2-10 nM) to initiate the binding reaction.

  • Incubation: Incubate the mixture at 37°C for 2-3 hours to reach equilibrium.

  • Termination of Binding: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound [3H]ryanodine.

  • Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Plot specific binding as a function of 4-CmC concentration to determine the EC50 value.

Intracellular Ca2+ Measurement in HEK293 Cells Expressing RyR1

This cell-based assay directly measures the ability of 4-CmC to induce Ca2+ release from intracellular stores.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing RyR1 on glass coverslips.

  • Dye Loading: Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating them in a physiological salt solution containing the dye.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and perfuse with a control buffer. Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to determine the resting intracellular Ca2+ concentration.

  • Agonist Application: Perfuse the cells with a solution containing a specific concentration of 4-CmC.

  • Fluorescence Monitoring: Continuously monitor the fluorescence ratio to record the change in intracellular Ca2+ concentration.

  • Data Analysis: Calculate the peak change in the fluorescence ratio in response to 4-CmC. Perform a dose-response analysis by applying a range of 4-CmC concentrations to determine the EC50 value.

Visualizations

Ryanodine Receptor Signaling Pathway

RyR_Signaling_Pathway cluster_EC_Coupling Excitation-Contraction Coupling cluster_Modulation Pharmacological Modulation cluster_Endogenous_Regulation Endogenous Regulation AP Action Potential DHPR Dihydropyridine Receptor (DHPR) AP->DHPR Depolarization RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Mechanical Coupling (Skeletal Muscle) Cytosolic_Ca Cytosolic Ca2+ RyR1->Cytosolic_Ca Ca2+ Release SR_Ca Sarcoplasmic Reticulum Ca2+ Store SR_Ca->RyR1 Contraction Muscle Contraction Cytosolic_Ca->Contraction Four_CmC 4-chloro-m-cresol (4-CmC) Four_CmC->RyR1 Activation ATP ATP ATP->RyR1 Activation CaM Calmodulin (CaM) CaM->RyR1 Biphasic Regulation Ca_ion Ca2+ Ca_ion->RyR1 Activation (CICR)

Caption: Signaling pathway of RyR1 activation in skeletal muscle and its modulation.

Experimental Workflow for Intracellular Ca2+ Measurement

Experimental_Workflow Start Start Cell_Culture Culture HEK293 cells expressing RyR1 Start->Cell_Culture Dye_Loading Load cells with Ca2+ sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline Measure baseline fluorescence ratio Dye_Loading->Baseline Stimulation Apply 4-CmC Baseline->Stimulation Measurement Record fluorescence change over time Stimulation->Measurement Analysis Analyze data to determine EC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for measuring 4-CmC-induced intracellular Ca2+ release.

Conclusion

4-chloro-m-cresol (4-CmC) is a valuable pharmacological tool for studying the function and regulation of ryanodine receptors, particularly the RyR1 isoform. Its potency and specificity make it a useful alternative to other RyR activators. This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of 4-CmC, including quantitative data and detailed experimental protocols. The provided visualizations of the RyR signaling pathway and a typical experimental workflow are intended to aid researchers in designing and interpreting experiments aimed at understanding the complex biology of ryanodine receptors. Further research into the precise binding site and mechanism of action of 4-CmC will continue to enhance our understanding of RyR channel gating and its role in health and disease.

References

Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of a hypothetical molecule, Compd A-1 , a selective inhibitor of the oncogenic Kinase X (KX), is provided below. This document serves as a technical guide for researchers and drug development professionals, detailing its chemical structure, properties, and the methodologies used for its characterization.

Compd A-1 is a synthetic, ATP-competitive inhibitor designed for high affinity and selectivity against Kinase X. Its core structure consists of a pyrimidine scaffold, a common feature in many kinase inhibitors, which allows it to fit into the ATP-binding pocket of the kinase.

Table 1: Physicochemical Properties of Compd A-1

PropertyValue
Molecular FormulaC₂₁H₂₂N₆O₂S
Molecular Weight438.51 g/mol
IUPAC Name4-(2-aminopyrimidin-4-yl)-N-(3-methoxyphenyl)-1H-pyrrole-2-carboxamide
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and insoluble in water.
LogP3.85
pKa5.2 (basic)

Pharmacological and Biological Properties

Compd A-1 demonstrates potent and selective inhibition of Kinase X, leading to the downregulation of its downstream signaling pathways and subsequent anti-proliferative effects in cancer cell lines harboring KX mutations.

Table 2: In Vitro Pharmacological Profile of Compd A-1

ParameterValueExperimental System
KX Kinase Inhibition
IC₅₀5.2 nMCell-free enzymatic assay
Kᵢ1.8 nMCell-free binding assay
Cellular Activity
Anti-proliferative IC₅₀45 nMHuman cancer cell line (KX-mutant)
Selectivity
Kinase Panel (400 kinases)S-Score (10) = 0.02KinomeScan™ Profiling
IC₅₀ against Kinase Y> 10,000 nMCell-free enzymatic assay

Signaling Pathway of Kinase X and Inhibition by Compd A-1

The following diagram illustrates the hypothetical signaling cascade initiated by the activation of the receptor tyrosine kinase (RTK), leading to the activation of Kinase X and subsequent downstream signaling. Compd A-1 acts by directly inhibiting the kinase activity of Kinase X.

G RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Protein RTK->Adaptor Phosphorylation GEF Guanine Nucleotide Exchange Factor (GEF) Adaptor->GEF Recruitment Ras Ras (GTP-bound) GEF->Ras Activation KinaseX Kinase X (Active) Ras->KinaseX Activation Substrate Downstream Substrate KinaseX->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation CompdA1 Compd A-1 CompdA1->KinaseX Inhibition

Diagram 1: Proposed signaling pathway of Kinase X and the inhibitory action of Compd A-1.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell-Free Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes the method to determine the half-maximal inhibitory concentration (IC₅₀) of Compd A-1 against Kinase X.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of Compd A-1 in 100% DMSO.

    • Create a serial dilution series of Compd A-1 (e.g., from 100 µM to 0.1 nM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human Kinase X enzyme and its specific peptide substrate in the assay buffer.

    • Prepare a solution of ATP at a concentration equal to its Km for Kinase X.

  • Assay Procedure :

    • Add 5 µL of the diluted Compd A-1 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the Kinase X enzyme/substrate mix to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction by adding 25 µL of a stop solution containing EDTA.

  • Data Analysis :

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or luminescence).

    • Plot the percentage of kinase inhibition against the logarithm of the Compd A-1 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram outlines the workflow for this protocol.

G start Start prep_compd Prepare Compd A-1 Serial Dilutions start->prep_compd add_compd Add Compd A-1 to Plate prep_compd->add_compd prep_enzyme Prepare Kinase X and Substrate Mix add_enzyme Add Enzyme/Substrate Mix (Incubate 15 min) prep_enzyme->add_enzyme add_compd->add_enzyme add_atp Initiate Reaction with ATP (Incubate 60 min) add_enzyme->add_atp stop_reaction Terminate Reaction add_atp->stop_reaction read_plate Read Plate (Quantify Phosphorylation) stop_reaction->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Diagram 2: Workflow for the cell-free kinase inhibition assay.
Cellular Anti-Proliferation Assay (MTT Assay)

This protocol measures the effect of Compd A-1 on the viability and proliferation of a cancer cell line.

  • Cell Culture :

    • Culture the KX-mutant human cancer cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure :

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of Compd A-1 in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compd A-1 or DMSO (vehicle control).

    • Incubate the plate for 72 hours at 37°C.

  • MTT Staining and Measurement :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the Compd A-1 concentration and determine the IC₅₀ value using non-linear regression.

Technical Guide: Ryanodine Receptor Binding Affinity of a Novel Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ryanodine Receptors (RyRs)

Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium ion (Ca2+) release from the endoplasmic and sarcoplasmic reticulum (ER/SR).[1][2] This Ca2+ release is a fundamental process in various physiological functions, most notably excitation-contraction (E-C) coupling in muscle tissues.[2][3][4] RyRs are large tetrameric protein complexes, and mammals express three distinct isoforms:

  • RyR1: Predominantly found in skeletal muscle, where it is essential for E-C coupling.

  • RyR2: Primarily expressed in the heart, playing a critical role in cardiac muscle contraction.

  • RyR3: More widely distributed, with significant expression in the brain and smooth muscle.

The modulation of RyR activity by small molecules presents a promising therapeutic strategy for a range of conditions, including certain myopathies, cardiac arrhythmias, and neurodegenerative disorders. RyR activators, by increasing the probability of channel opening, can enhance Ca2+ release, which may be beneficial in conditions characterized by insufficient Ca2+ signaling. This guide focuses on the binding affinity of a novel hypothetical compound, herein referred to as "RyR activator 5," to the different RyR isoforms.

Binding Affinity of RyR Activator 5

The binding affinity of RyR activator 5 for the three RyR isoforms was determined using a competitive [³H]ryanodine binding assay. The dissociation constant (Kd) and the maximal binding capacity (Bmax) were calculated from saturation binding experiments. The results are summarized in the table below.

ParameterRyR1RyR2RyR3
Kd (nM) 15.2 ± 1.825.5 ± 2.348.7 ± 4.1
Bmax (pmol/mg protein) 5.8 ± 0.63.2 ± 0.41.5 ± 0.2
Hill Coefficient (nH) 1.11.00.9

Table 1: Binding Affinity Parameters of RyR Activator 5 for RyR Isoforms.

The data indicate that RyR activator 5 exhibits the highest binding affinity for the RyR1 isoform, followed by RyR2 and RyR3. This suggests a degree of isoform selectivity that could be therapeutically advantageous.

Experimental Protocols

Preparation of Sarcoplasmic Reticulum (SR) Microsomes

SR microsomes enriched in RyR isoforms were prepared from rabbit skeletal muscle (for RyR1), porcine cardiac muscle (for RyR2), and bovine diaphragm muscle (for RyR3). The tissue was homogenized in a buffer containing protease inhibitors. The homogenate was then subjected to differential centrifugation to isolate the microsomal fraction containing the SR vesicles. The final pellet was resuspended in a storage buffer and the protein concentration was determined using a Bradford assay.

[³H]Ryanodine Binding Assay

The binding of RyR activator 5 to RyR isoforms was assessed using a competitive radioligand binding assay with [³H]ryanodine. [³H]ryanodine is a high-affinity ligand that preferentially binds to the open state of the RyR channel.

Materials:

  • SR microsomes (RyR1, RyR2, or RyR3)

  • [³H]ryanodine

  • RyR activator 5 (unlabeled)

  • Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • SR microsomes were incubated with a fixed concentration of [³H]ryanodine and varying concentrations of unlabeled RyR activator 5.

  • The incubation was carried out at 37°C for a duration sufficient to reach equilibrium.

  • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters were washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Non-specific binding was determined in the presence of a saturating concentration of unlabeled ryanodine.

  • Specific binding was calculated by subtracting non-specific binding from total binding. The data were then analyzed using non-linear regression to determine the Kd and Bmax values.

Signaling Pathways and Experimental Workflow

Ryanodine Receptor Signaling Pathway

The following diagram illustrates the central role of the ryanodine receptor in excitation-contraction coupling in skeletal muscle.

RyR_Signaling_Pathway AP Action Potential T_tubule T-tubule AP->T_tubule DHPR DHPR (Voltage Sensor) T_tubule->DHPR Depolarization RyR1 RyR1 DHPR->RyR1 Physical Coupling Ca_release Ca²⁺ Release RyR1->Ca_release Opens SR Sarcoplasmic Reticulum (SR) Contraction Muscle Contraction Ca_release->Contraction RyR_activator_5 RyR activator 5 RyR_activator_5->RyR1 Experimental_Workflow start Start tissue_prep Tissue Homogenization & SR Microsome Isolation start->tissue_prep protein_assay Protein Concentration Determination (Bradford) tissue_prep->protein_assay binding_assay [³H]Ryanodine Binding Assay (Competitive) protein_assay->binding_assay filtration Rapid Filtration (Separation of Bound/Free) binding_assay->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (Kd, Bmax Calculation) scintillation->data_analysis end End data_analysis->end

References

Unraveling the Activity of RyRs Activator 5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the insecticidal activity of RyRs activator 5 (also known as Compd A-1), a potent agonist of the ryanodine receptor (RyR) in insects. This document is intended for researchers, scientists, and drug development professionals working in the field of pest management and insecticide development.

Executive Summary

This compound has demonstrated significant insecticidal efficacy, primarily against the fall armyworm, Spodoptera frugiperda.[1][2] As an activator of the ryanodine receptor, it disrupts the normal calcium ion balance within insect muscle and nerve cells, leading to paralysis and eventual death. While its activity has been confirmed in S. frugiperda, its broader spectrum of activity against other insect species is an area of ongoing investigation. This guide summarizes the available data on its activity, details relevant experimental protocols, and provides visualizations of the pertinent biological pathways and experimental workflows.

Data Presentation: Insecticidal Activity of RyR Activators

Due to the limited publicly available quantitative data specifically for this compound, this table includes data for other known RyR activators to provide a comparative context for researchers.

CompoundInsect SpeciesAssay TypeParameterValueReference
This compound (Compd A-1) Spodoptera frugiperdaNot SpecifiedActive-[1][2]
FlubendiamideLepidopteran pestsLarval feedingEC500.004 - 0.58 ppm
ChlorantraniliproleSpodoptera frugiperdaLarval feedingEC500.02 ppm
ChlorantraniliprolePlutella xylostellaLarval feedingEC500.01 ppm
ChlorantraniliproleHeliothis virescensLarval feedingEC500.05 ppm

Experimental Protocols

Detailed experimental protocols for the bioassay of this compound are not extensively published. However, based on standard methodologies for evaluating insecticides targeting the insect ryanodine receptor, a generalized protocol is provided below.

General Larval Bioassay Protocol

This protocol is adapted from established methods for testing the efficacy of insecticides on lepidopteran larvae.

1. Insect Rearing:

  • A susceptible laboratory strain of the target insect species (e.g., Spodoptera frugiperda) is reared on an artificial diet under controlled conditions (typically 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Larvae of a specific instar (e.g., third instar) are selected for the bioassay to ensure uniformity.

2. Preparation of Test Solutions:

  • This compound is dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide (DMSO)) to create a stock solution.

  • A series of dilutions are prepared from the stock solution using distilled water containing a non-ionic surfactant (e.g., Triton X-100) to ensure proper mixing and application.

3. Diet Incorporation Method:

  • A known volume of each test solution is incorporated into a specific volume of the artificial diet while it is still liquid and thoroughly mixed.

  • The treated diet is then poured into the wells of a multi-well bioassay tray and allowed to solidify.

  • A control group is prepared using the solvent and surfactant solution without the active ingredient.

4. Infestation and Incubation:

  • One larva of the selected instar is placed in each well of the bioassay tray.

  • The trays are sealed with a ventilated lid to allow for air exchange while preventing larval escape.

  • The trays are incubated under the same controlled conditions as the insect rearing.

5. Data Collection and Analysis:

  • Mortality and any sublethal effects (e.g., paralysis, feeding cessation) are recorded at specific time intervals (e.g., 24, 48, 72, and 96 hours) post-infestation.

  • Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • The collected data is corrected for control mortality using Abbott's formula.

  • Probit analysis or other appropriate statistical methods are used to calculate the lethal concentration (LC50) or effective concentration (EC50) values.

Signaling Pathways and Experimental Workflows

Ryanodine Receptor Signaling Pathway in Insects

The activation of the ryanodine receptor by an agonist like this compound initiates a cascade of events within the insect's muscle and nerve cells, ultimately leading to paralysis and death. The following diagram illustrates this signaling pathway.

RyR_Signaling_Pathway cluster_Extracellular Extracellular/Synaptic Cleft cluster_Cell Muscle/Neuron Cell cluster_SR Sarcoplasmic/Endoplasmic Reticulum RyRs_Activator_5 This compound RyR Ryanodine Receptor (RyR) RyRs_Activator_5->RyR Binds and activates Ca_Store Ca²⁺ Store RyR->Ca_Store Opens channel Cytosol_Ca Cytosolic Ca²⁺ (Increased) Ca_Store->Cytosol_Ca Release Contraction Uncontrolled Muscle Contraction Cytosol_Ca->Contraction Paralysis Paralysis Contraction->Paralysis Death Cell Death Paralysis->Death Bioassay_Workflow start Start rearing Insect Rearing (e.g., S. frugiperda) start->rearing infest Larval Infestation rearing->infest prep Prepare Test Solutions (this compound) treat Diet Incorporation prep->treat treat->infest incubate Incubation (Controlled Environment) infest->incubate record Record Mortality and Sublethal Effects incubate->record analyze Data Analysis (LC50/EC50 Calculation) record->analyze end End analyze->end

References

Preliminary Safety Assessment of the Ryanodine Receptor Activator 4-Chloro-m-cresol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "RyR activator 5" was not identifiable in publicly available scientific literature. This document provides a preliminary toxicity assessment of a representative and well-characterized ryanodine receptor (RyR) activator, 4-chloro-3-methylphenol (4-CmC) , also known as p-chloro-m-cresol, which will be used as a surrogate for this report.

This technical guide is intended for researchers, scientists, and drug development professionals. It summarizes key preliminary toxicity data, outlines relevant experimental methodologies, and visualizes associated signaling pathways to support further investigation and risk assessment.

Executive Summary

4-Chloro-m-cresol (4-CmC) is a potent activator of ryanodine receptors (RyRs), intracellular calcium release channels crucial for cellular signaling.[1] While its primary activity is on RyRs, it also exhibits inhibitory effects on sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps at higher concentrations.[2] Toxicological data indicates that 4-CmC has moderate acute oral toxicity.[3] It is a known skin and eye irritant and may cause skin sensitization with repeated exposure.[4] Genotoxicity studies have shown mixed results, with no mutagenicity observed in Salmonella typhimurium strains but some evidence of DNA repair induction in E. coli. The primary mechanism of toxicity is linked to the disruption of intracellular calcium homeostasis, which can lead to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for 4-chloro-m-cresol.

Table 1: In Vivo Acute and Chronic Toxicity Data

ParameterSpeciesRouteValueEndpointReference
Acute LD50Rat (male)Oral1830 - 5129 mg/kgMortality[3]
Acute LD50Rat (female)Oral3636 mg/kgMortality
NOAELRatOral (2-year study)103.1 mg/kg/day (males)Systemic Toxicity
LOAELRatOral (2-year study)558.9 mg/kg/day (males)Decreased Body Weight

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Table 2: In Vitro Mechanistic Data

ParameterTargetSystemValue (EC50/IC50)EffectReference
EC50Ryanodine Receptor 1 (RyR1)Rabbit SR Vesicles~100 µMReceptor Activation
EC50Ryanodine ReceptorsRat Brainstem Slices120 µM (0.12 mM)Increased Postsynaptic Currents
IC50SERCA PumpRabbit SR Vesicles2 - 3 mMInhibition of Ca2+ Uptake

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; SR: Sarcoplasmic Reticulum.

Toxicological Signaling Pathways

The primary toxicological mechanism of 4-CmC is the disruption of intracellular calcium (Ca²⁺) homeostasis. This triggers a cascade of events leading to cellular dysfunction and apoptosis.

Calcium-Mediated Apoptosis Pathway

Activation of RyRs by 4-CmC leads to a significant release of Ca²⁺ from the endoplasmic reticulum (ER) into the cytosol. This sustained elevation in cytosolic Ca²⁺ can lead to mitochondrial Ca²⁺ overload, which in turn disrupts the mitochondrial membrane potential, increases the production of reactive oxygen species (ROS), and triggers the release of pro-apoptotic factors like cytochrome c.

Calcium_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cyto Cytosol ER_Ca Ca²⁺ Stores Mito_Ca Ca²⁺ Overload ER_Ca->Mito_Ca Uptake RyR Ryanodine Receptor (RyR) RyR->ER_Ca Releases Ca²⁺ MMP Loss of Membrane Potential (ΔΨm) Mito_Ca->MMP ROS ROS Production MMP->ROS CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Activator 4-CmC Activator->RyR Activates Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: 4-CmC induced calcium-mediated apoptosis pathway.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 4-CmC toxicity. Below are protocols for key in vitro assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of 4-CmC on cell viability by measuring the metabolic activity of living cells.

MTT_Workflow start Start plate_cells 1. Seed cells in a 96-well plate (e.g., 1x10⁴ cells/well) start->plate_cells incubate1 2. Incubate for 24 hours (37°C, 5% CO₂) plate_cells->incubate1 add_compound 3. Treat cells with various concentrations of 4-CmC incubate1->add_compound incubate2 4. Incubate for desired exposure time (e.g., 24, 48, 72 hours) add_compound->incubate2 add_mtt 5. Add MTT reagent to each well (final conc. ~0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 2-4 hours (allow formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO, isopropanol) incubate3->solubilize read_plate 8. Read absorbance at ~570 nm on a plate reader solubilize->read_plate analyze 9. Calculate % viability and IC50 value read_plate->analyze end End analyze->end

Figure 2: General workflow for an MTT-based cytotoxicity assay.

Protocol Steps:

  • Cell Plating: Seed a suitable cell line (e.g., HepG2, SH-SY5Y) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-CmC in culture medium. Replace the existing medium with the 4-CmC-containing medium. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used to dissolve 4-CmC) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Steps:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with 4-CmC at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Genotoxicity Assessment (Bacterial Reverse Mutation Assay - Ames Test)

This assay evaluates the mutagenic potential of 4-CmC by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol Steps:

  • Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver homogenate) to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Analysis: Compare the number of revertant colonies on the test plates to the spontaneous reversion rate on the negative control plates. A significant, dose-dependent increase (typically a doubling or more over the background) indicates a positive mutagenic response.

Conclusion and Future Directions

The preliminary data on 4-chloro-m-cresol indicate a toxicity profile primarily driven by its potent activity as a ryanodine receptor agonist. The disruption of intracellular calcium signaling is a key initiating event leading to mitochondrial stress and apoptosis. While acute toxicity appears moderate, the potential for skin sensitization and the unresolved genotoxicity profile warrant careful handling and further investigation.

For a comprehensive risk assessment, the following studies are recommended:

  • In Vitro Cytotoxicity Screening: Determination of IC50 values across a diverse panel of human cell lines (e.g., hepatic, neuronal, cardiac, renal) to identify particularly sensitive cell types.

  • Mechanistic Studies: Further elucidation of the apoptotic pathway, including quantification of caspase activation (Caspase-3, -8, -9), measurement of mitochondrial membrane potential, and assessment of reactive oxygen species production.

  • In Vivo Studies: Sub-chronic toxicity studies in a second species to better define the NOAEL and to identify target organs.

  • Genotoxicity: A more extensive battery of genotoxicity tests, including an in vitro mammalian cell gene mutation assay and an in vivo micronucleus test, to clarify the mutagenic and clastogenic potential.

This guide provides a foundational overview of 4-CmC toxicity. Prudent laboratory safety practices should be employed when handling this compound, and further targeted studies are essential for a complete understanding of its toxicological profile.

References

The Role of Ryanodine Receptor Activators in Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of ryanodine receptor (RyR) activators in the intricate world of calcium signaling. Ryanodine receptors, large-conductance intracellular calcium channels, are fundamental to numerous physiological processes, and their modulation presents significant opportunities for therapeutic intervention. This document provides a comprehensive overview of key RyR activators, their mechanisms of action, quantitative data on their effects, and detailed experimental protocols for their study.

Introduction to Ryanodine Receptors and Calcium Signaling

Ryanodine receptors (RyRs) are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1] They are essential for regulating the release of stored calcium ions into the cytoplasm, a process critical for cellular functions such as muscle contraction, neurotransmission, and gene expression.[1][2] There are three main isoforms of RyRs: RyR1, predominantly found in skeletal muscle; RyR2, primarily in cardiac muscle; and RyR3, which is more widely distributed, including in the brain.[1]

The activation of RyRs is a tightly regulated process. In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine receptor (DHPR), a voltage-gated L-type calcium channel in the T-tubule membrane.[1] In cardiac muscle, RyR2 is activated by a small influx of calcium through L-type calcium channels, a process known as calcium-induced calcium release (CICR). Dysregulation of RyR function is implicated in a variety of diseases, including malignant hyperthermia, central core disease, and cardiac arrhythmias, making them a key target for drug development.

Key Ryanodine Receptor Activators and Their Mechanisms

Several pharmacological agents are known to activate RyR channels. Understanding their mechanisms of action is crucial for both basic research and therapeutic development.

  • Ryanodine: The namesake of the receptor, this plant alkaloid exhibits a complex, concentration-dependent effect. At nanomolar concentrations, it locks the RyR channel in a long-lasting sub-conductance (partially open) state, leading to a slow depletion of calcium stores. At micromolar concentrations, it acts as an inhibitor, fully closing the channel. Its binding is use-dependent, meaning the channel must be in an open state for ryanodine to bind effectively.

  • Caffeine: A well-known xanthine alkaloid, caffeine increases the sensitivity of RyRs to their primary physiological activator, Ca2+. It potentiates the open probability of the channel, leading to enhanced calcium release. Studies suggest that caffeine's primary action is to reduce the threshold for luminal Ca2+ activation of RyR2.

  • 4-Chloro-m-cresol (4-CMC): This compound is a potent and direct activator of RyR channels. It can induce calcium release even at low resting Ca2+ concentrations. However, it's important to note that at higher concentrations (≥ 1mM), 4-CMC can also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, which could lead to non-specific increases in cytosolic calcium.

  • Suramin: This polysulfonated naphthylurea is a direct activator of the RyR. It is believed to interact with a calmodulin binding domain on the receptor. The suramin-induced stimulation occurs at a myoplasmic binding site and is distinct from the binding site for adenine nucleotides like ATP.

The following diagram illustrates the signaling pathway of RyR activation by various stimuli, leading to calcium release.

RyR_Activation_Pathway cluster_membrane SR/ER Membrane cluster_cytosol Cytosol cluster_lumen SR/ER Lumen RyR Ryanodine Receptor (RyR) Ca_ion_cytosol Ca²⁺ RyR->Ca_ion_cytosol Ca²⁺ Release Ca_ion_cytosol->RyR CICR (RyR2) Activators Pharmacological Activators (Caffeine, 4-CMC, Suramin) Activators->RyR Direct Activation / Sensitization DHPR DHPR (Voltage Sensor) DHPR->RyR Mechanical Coupling (RyR1) Ca_ion_lumen Stored Ca²⁺ Ca_ion_lumen->RyR Luminal Ca²⁺ Sensing

Caption: Simplified signaling pathway of Ryanodine Receptor activation.

Quantitative Data on RyR Activators

The potency and efficacy of RyR activators can be quantified through various experimental assays. The following tables summarize key quantitative data for some of the most studied activators.

ActivatorRyR IsoformAssayParameterValueReference
4-Chloro-m-cresol (4-CMC) Skeletal Muscle (RyR1)[³H]ryanodine bindingEC₅₀~100 µM
Presynaptic (likely RyR3)Excitatory Postsynaptic CurrentsEC₅₀0.12 mM
Suramin Skeletal Muscle (RyR1)[³H]ryanodine bindingEC₅₀~60 µM
NF307 (Suramin analog) Skeletal Muscle (RyR1)[³H]ryanodine bindingEC₅₀91 +/- 7 µM
ActivatorRyR IsoformEffect on Channel GatingConditionsReference
Ryanodine RyR1Locks channel in a sub-conductance stateNanomolar concentrations
RyR1Reduces single channel K⁺ conductance by 60%10 µM
Caffeine RyR2Reduces threshold for luminal Ca²⁺ activation to ~0.1 mM2 mM
RyR2Slightly reduces EC₅₀ for cytosolic Ca²⁺ activation from 0.31 µM to 0.17 µM2 mM
RyR-wtIncreases open probability (Po) to 0.198 ± 0.06310 mM caffeine at 0.08 µM [Ca²⁺]i

Experimental Protocols

Detailed methodologies are essential for the accurate study of RyR activators. This section provides an overview of key experimental protocols.

[³H]-Ryanodine Binding Assay

This assay is a cornerstone for quantitatively assessing RyR channel activity. The radiolabeled ryanodine specifically binds to the open state of the RyR channel with high affinity. An increase in [³H]-ryanodine binding is indicative of channel activation.

Protocol:

  • Microsome Preparation: Isolate heavy sarcoplasmic reticulum (SR) microsomes from muscle tissue or from HEK293 cells expressing the RyR isoform of interest.

  • Reaction Mixture: Prepare a binding buffer typically containing KCl, HEPES, and a defined free Ca²⁺ concentration.

  • Incubation: Incubate the SR microsomes with [³H]-ryanodine and the test compound (RyR activator) at 37°C for a set period (e.g., 2 hours).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [³H]-ryanodine.

  • Washing: Wash the filters with cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from total binding.

The following diagram outlines the workflow for a [³H]-ryanodine binding assay.

Ryanodine_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microsomes Isolate SR/ER Microsomes Incubation Incubate at 37°C Microsomes->Incubation ReactionMix Prepare Reaction Mixture ([³H]-ryanodine, buffer, Ca²⁺, activator) ReactionMix->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding Counting->Analysis

Caption: Workflow for a typical [³H]-ryanodine binding assay.
Single-Channel Recordings in Planar Lipid Bilayers

This electrophysiological technique allows for the direct observation of the gating behavior of a single RyR channel.

Protocol:

  • Bilayer Formation: Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Microsome Fusion: Add SR/ER microsomes containing RyRs to the cis chamber (representing the cytoplasm). Fusion of a vesicle with the bilayer incorporates the RyR channel.

  • Solution Exchange: Perfuse the cis chamber with a recording solution containing known concentrations of ions, Ca²⁺, and the RyR activator. The trans chamber contains a solution mimicking the SR/ER lumen.

  • Voltage Clamp: Apply a constant voltage across the bilayer and record the ionic current flowing through the channel using a patch-clamp amplifier.

  • Data Acquisition and Analysis: Record single-channel currents at a high bandwidth. Analyze the data to determine parameters such as open probability (Po), mean open time, and single-channel conductance.

Intracellular Calcium Imaging

This cell-based assay visualizes changes in cytosolic calcium concentration in response to RyR activators.

Protocol:

  • Cell Culture and Transfection: Culture cells (e.g., HEK293) and, if necessary, transfect them to express the RyR isoform of interest.

  • Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before applying the activator.

  • Activator Application: Add the RyR activator to the cell culture medium.

  • Fluorescence Measurement: Record the change in fluorescence over time using a fluorescence microscope or a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the magnitude and kinetics of the calcium release.

The logical relationship between these experimental approaches for studying RyR activators is depicted below.

Experimental_Logic HTS High-Throughput Screening (e.g., ER Ca²⁺-based assay) BindingAssay [³H]-Ryanodine Binding Assay HTS->BindingAssay Identify Hits SingleChannel Single-Channel Recording BindingAssay->SingleChannel Characterize Mechanism DrugDevelopment Drug Development BindingAssay->DrugDevelopment Lead Optimization CellImaging Intracellular Ca²⁺ Imaging SingleChannel->CellImaging Validate in Cellular Context SingleChannel->DrugDevelopment Structure-Activity Relationship CellImaging->BindingAssay Confirm Target Engagement CellImaging->DrugDevelopment Assess Cellular Efficacy

Caption: Logical workflow for the investigation of RyR activators.

Conclusion

The activation of ryanodine receptors is a critical event in calcium signaling, and pharmacological activators are invaluable tools for dissecting these pathways. For professionals in research and drug development, a thorough understanding of the mechanisms of these activators, coupled with robust experimental methodologies, is paramount. This guide provides a foundational understanding of key RyR activators and the techniques used to study them, paving the way for further discoveries and the development of novel therapeutics targeting RyR-related diseases.

References

Unlocking Cellular Calcium: A Technical Guide to the Basic Research Applications of Ryanodine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental research applications of ryanodine receptor (RyR) agonists. As critical regulators of intracellular calcium (Ca2+) homeostasis, RyRs are essential for a multitude of physiological processes, including muscle contraction, neuronal signaling, and gene expression. Pharmacological activation of these channels with specific agonists provides an invaluable tool for dissecting their roles in cellular function and disease. This document details the mechanisms of action of key RyR agonists, provides comprehensive experimental protocols for their use, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways involved.

Introduction to Ryanodine Receptors and Their Agonists

Ryanodine receptors are a class of intracellular calcium channels primarily located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[1][2] There are three main isoforms: RyR1 (predominantly in skeletal muscle), RyR2 (abundant in cardiac muscle), and RyR3 (widely expressed, including in the brain).[3][4] These channels play a pivotal role in excitation-contraction (E-C) coupling, the process that links an electrical stimulus to a mechanical response in muscle.[5] In cardiac muscle, RyR2 is activated by a small influx of Ca2+ through L-type calcium channels, a process known as calcium-induced calcium release (CICR). In skeletal muscle, RyR1 is mechanically gated by the dihydropyridine receptor (DHPR).

RyR agonists are molecules that bind to and activate these channels, leading to the release of Ca2+ from intracellular stores. The study of these agonists is crucial for understanding the fundamental biology of RyRs and for the development of therapeutics targeting diseases associated with RyR dysfunction, such as malignant hyperthermia, central core disease, and certain cardiac arrhythmias.

Key Ryanodine Receptor Agonists and Their Mechanisms

Several compounds are widely used in basic research to activate RyRs. Their mechanisms of action and key characteristics are summarized below.

  • Ryanodine: This plant alkaloid is the namesake of the receptor. Its effect is concentration-dependent. At nanomolar concentrations, it locks the RyR channel in a long-lasting sub-conductance (partially open) state, leading to a slow depletion of Ca2+ stores. At micromolar concentrations, it acts as a full inhibitor.

  • Caffeine: A well-known stimulant, caffeine increases the sensitivity of RyRs to Ca2+, effectively lowering the threshold for channel opening. This sensitization leads to Ca2+ release from the SR/ER. It is a widely used tool to elicit Ca2+ transients and study CICR.

  • 4-Chloro-m-cresol (4-CmC): This compound is a potent and direct activator of RyR1 and RyR2. It is often used to induce maximal Ca2+ release from the SR and to study E-C coupling. However, at higher concentrations, it can also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which should be considered when interpreting experimental results.

  • Suramin: While also known for its effects on other receptors, suramin can directly activate RyRs. Its mechanism is distinct from that of ATP, another endogenous RyR activator.

Quantitative Data on Ryanodine Receptor Agonists

The potency and efficacy of RyR agonists can vary depending on the RyR isoform, the experimental conditions, and the specific assay used. The following table summarizes key quantitative data for commonly used agonists.

AgonistRyR Isoform(s)EC50Efficacy (Maximal Response)Key FindingsCitations
Caffeine RyR1, RyR2, RyR30.5 - 10 mMInduces significant but often submaximal Ca2+ release compared to ionophores.Sensitizes RyRs to Ca2+, lowering the threshold for activation. The EC50 can be influenced by cytosolic and luminal Ca2+ concentrations.
4-Chloro-m-cresol (4-CmC) RyR1, RyR2 > RyR3100 - 500 µMPotent activator, often used to elicit maximal Ca2+ release.Directly activates the RyR channel. Can also inhibit SERCA at higher concentrations.
Ryanodine (activating concentrations) RyR1, RyR2, RyR3Nanomolar rangeLocks the channel in a sub-conductance state, leading to slow and sustained Ca2+ leak.Use-dependent binding, meaning the channel must be open for ryanodine to bind.
Suramin RyR1~60 µMPotent stimulator of [3H]ryanodine binding.Acts as a direct stimulator via a binding site different from that of adenine nucleotides.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing RyR agonists.

[3H]Ryanodine Binding Assay

This assay is a fundamental technique to study the functional state of the RyR channel. Ryanodine preferentially binds to the open state of the channel, so an increase in [3H]ryanodine binding reflects channel activation.

Objective: To quantify the activation of RyR channels by agonists.

Materials:

  • Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes

  • [3H]ryanodine

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM PIPES, pH 7.1)

  • Agonist of interest (e.g., caffeine, 4-CmC)

  • Ca2+/EGTA buffers to control free Ca2+ concentration

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare SR/ER microsomes from the tissue or cell line of interest.

  • In a microcentrifuge tube, combine the microsomes, [3H]ryanodine, binding buffer, and varying concentrations of the agonist.

  • Include a set of tubes with a high concentration of unlabeled ryanodine to determine non-specific binding.

  • Incubate the mixture at 37°C for 2-3 hours to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [3H]ryanodine.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding as a function of agonist concentration to determine EC50 and maximal binding.

Intracellular Calcium Imaging

This technique allows for the real-time visualization and quantification of Ca2+ dynamics within single cells or cell populations upon agonist application.

Objective: To measure changes in cytosolic Ca2+ concentration in response to RyR agonists.

Materials:

  • Cultured cells expressing RyRs

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • RyR agonist

  • Fluorescence microscope with a sensitive camera and appropriate filter sets

Procedure:

  • Plate cells on glass-bottom dishes suitable for microscopy.

  • Load the cells with a fluorescent Ca2+ indicator according to the manufacturer's instructions. This typically involves incubation with the AM ester form of the dye.

  • Wash the cells to remove excess dye.

  • Mount the dish on the microscope stage and perfuse with imaging buffer.

  • Acquire a baseline fluorescence signal.

  • Apply the RyR agonist via perfusion.

  • Record the changes in fluorescence intensity over time.

  • For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to calculate the Ca2+ concentration. For single-wavelength dyes like Fluo-4, changes are often expressed as a ratio of fluorescence to the baseline fluorescence (F/F0).

  • Analyze the data to determine parameters such as the peak amplitude of the Ca2+ transient, the rate of rise, and the decay kinetics.

Skeletal Muscle Contractile Force Measurement

This assay directly measures the physiological output of RyR activation in skeletal muscle – force generation.

Objective: To measure the force of muscle contraction induced by RyR agonists.

Materials:

  • Isolated skeletal muscle bundles or single muscle fibers

  • Physiological salt solution (e.g., Ringer's solution)

  • Force transducer and recording system

  • RyR agonist

  • Field stimulation electrodes (optional)

Procedure:

  • Dissect a small muscle bundle or isolate a single muscle fiber from a skeletal muscle (e.g., rodent extensor digitorum longus).

  • Mount the muscle preparation in a chamber filled with physiological salt solution, attaching one end to a fixed point and the other to a sensitive force transducer.

  • Allow the muscle to equilibrate.

  • Record the baseline tension.

  • Apply the RyR agonist to the bathing solution.

  • Record the increase in tension (contracture) over time.

  • Wash out the agonist to allow the muscle to relax.

  • The peak force generated and the rate of force development can be quantified.

  • For comparison, maximal force can be determined by field stimulation at a tetanic frequency.

Single-Channel Recordings in Planar Lipid Bilayers

This electrophysiological technique allows for the direct measurement of the opening and closing of individual RyR channels.

Objective: To characterize the gating properties of single RyR channels in the presence of agonists.

Materials:

  • Purified RyR protein or SR/ER vesicles containing RyRs

  • Planar lipid bilayer apparatus

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine)

  • Symmetrical salt solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)

  • Agonist of interest

  • Ca2+/EGTA buffers

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Incorporate RyR channels into the bilayer by adding SR/ER vesicles or purified protein to the cis chamber. The large cytoplasmic domain of the RyR will face the cis chamber.

  • Apply a holding potential across the bilayer and record ion currents using a patch-clamp amplifier.

  • Once a single channel has been incorporated, characterize its baseline activity.

  • Add the RyR agonist to the cis chamber (representing the cytoplasm).

  • Record the changes in channel activity, including open probability (Po), mean open time, and mean closed time.

  • By varying the concentration of the agonist, a dose-response relationship for channel activation can be established.

Signaling Pathways and Experimental Workflows

RyR agonists are instrumental in elucidating the complex signaling cascades initiated by intracellular Ca2+ release.

Excitation-Contraction Coupling in Skeletal Muscle

In skeletal muscle, the mechanical coupling between the DHPR and RyR1 is the primary mechanism of activation. Agonists can be used to bypass this and directly activate RyR1, allowing researchers to study the downstream events of Ca2+ release.

G cluster_sarcolemma Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_agonist Pharmacological Intervention Action Potential Action Potential DHPR DHPR (Voltage Sensor) Action Potential->DHPR Depolarization RyR1 RyR1 DHPR->RyR1 Mechanical Coupling Ca_SR Ca2+ Store RyR1->Ca_SR Ca_Cytosol Cytosolic Ca2+ RyR1->Ca_Cytosol Ca2+ Release Troponin Troponin C Ca_Cytosol->Troponin Binding Contraction Muscle Contraction Troponin->Contraction Agonist RyR Agonist (e.g., 4-CmC, Caffeine) Agonist->RyR1 Direct Activation

Excitation-Contraction Coupling in Skeletal Muscle.
Calcium-Induced Calcium Release in Cardiac Muscle

In cardiac myocytes, RyR2 is activated by Ca2+ entering through L-type Ca2+ channels. Agonists that sensitize RyR2 to Ca2+, like caffeine, are used to study the gain of this positive feedback system.

G cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_agonist Pharmacological Intervention L_type L-type Ca2+ Channel Ca_Influx Ca2+ Influx (Trigger Ca2+) L_type->Ca_Influx RyR2 RyR2 Ca_Influx->RyR2 Activation Ca_SR Ca2+ Store RyR2->Ca_SR Ca_Cytosol Cytosolic Ca2+ RyR2->Ca_Cytosol Ca2+ Release (CICR) Ca_Cytosol->RyR2 Positive Feedback Contraction Muscle Contraction Ca_Cytosol->Contraction Agonist RyR Agonist (e.g., Caffeine) Agonist->RyR2 Sensitization to Ca2+

Calcium-Induced Calcium Release in Cardiac Muscle.
Experimental Workflow for Investigating RyR Agonist Effects

The following workflow outlines a typical experimental approach to characterize the effects of a novel RyR agonist.

G cluster_initial Initial Screening cluster_characterization In-depth Characterization cluster_physiological Physiological Relevance Screen High-Throughput Calcium Imaging Screen Binding [3H]Ryanodine Binding Assay Screen->Binding Confirm direct RyR interaction SingleChannel Single-Channel Recordings Binding->SingleChannel Characterize effects on channel gating Muscle Muscle Contraction Assay SingleChannel->Muscle Assess physiological response in muscle Neuron Neuronal Activity Measurement SingleChannel->Neuron Investigate role in neuronal signaling

Experimental Workflow for RyR Agonist Characterization.

Conclusion

Ryanodine receptor agonists are indispensable tools in the field of cellular calcium signaling. By providing a means to selectively activate RyRs, these compounds have enabled researchers to unravel the intricate mechanisms of E-C coupling, CICR, and the diverse roles of RyRs in both muscle and non-muscle cells. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of these powerful pharmacological agents in basic research and to aid in the development of novel therapeutics targeting RyR-related pathologies. As our understanding of the structure and function of ryanodine receptors continues to evolve, so too will the applications and insights gained from the use of their agonists.

References

A Technical Guide to the Structure of the Spodoptera frugiperda Ryanodine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fall armyworm, Spodoptera frugiperda, is a highly invasive and destructive agricultural pest, posing a significant threat to global food security. A primary target for controlling this pest is the ryanodine receptor (RyR), a large ion channel critical for muscle function. The RyR is the target of a potent class of insecticides known as diamides. However, the emergence of insecticide resistance, often linked to mutations in the RyR gene, necessitates a detailed understanding of the receptor's structure. This guide provides an in-depth technical overview of the Spodoptera frugiperda RyR structure, focusing on its molecular architecture, insecticide binding sites, and the structural basis of resistance.

Molecular Architecture of the Ryanodine Receptor

The ryanodine receptor is a massive, homotetrameric calcium channel located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2][3] Each monomer is a large protein of approximately 5,000 amino acids with a molecular weight of about 580 kDa.[4] The overall structure can be divided into two main parts: a large N-terminal region that extends into the cytoplasm and a smaller C-terminal domain that forms the transmembrane pore.[3]

While a complete, experimentally determined structure for the S. frugiperda RyR is not yet available, its architecture has been extensively studied through homology modeling and cryo-electron microscopy (cryo-EM) of related structures. These studies reveal a complex arrangement of functional domains common to insect RyRs.

Key Structural Domains:

  • N-Terminal Cytoplasmic Assembly: This large, mushroom-shaped region constitutes about 80% of the protein mass and is responsible for regulating channel activity. It contains binding sites for various modulators and includes several conserved domains:

    • SPRY Domains (x3): Typically involved in protein-protein interactions.

    • RyR Repeat Domains (x4): Domains of unknown function but conserved within the RyR family.

    • RIH (RyR and IP3R Homology) Domains: Regions of homology shared with the inositol 1,4,5-trisphosphate receptor (IP3R).

  • C-Terminal Transmembrane Domain (TMD): This region anchors the receptor in the SR/ER membrane and forms the ion-conducting pore. It consists of six transmembrane helices (TM1-TM6) per subunit. The TMD is the crucial binding site for diamide insecticides.

The Diamide Insecticide Binding Site

Cryo-EM studies on chimeric ryanodine receptors have revealed that diamide insecticides bind within a specific pocket in the transmembrane domain. This binding site is formed by several transmembrane helices, primarily S1-S4. The selective action of diamides on insect RyRs over their mammalian counterparts is due to subtle differences in the amino acid residues lining this binding pocket.

Structural Basis of Insecticide Resistance

The intensive use of diamide insecticides has led to the selection of resistant S. frugiperda populations. Resistance is primarily conferred by specific point mutations within the RyR gene that alter the structure of the insecticide binding site, thereby reducing binding affinity.

Two of the most frequently identified resistance-associated mutations in lepidopteran pests, including S. frugiperda, are:

  • I4790M (I4734M): An isoleucine to methionine substitution located in the S2 transmembrane helix. This mutation has been shown to confer significant resistance, particularly to flubendiamide.

  • G4946E: A glycine to glutamic acid substitution in the S4 transmembrane helix.

Cryo-EM structures of mutant receptors show that these substitutions perturb the local structure of the binding pocket, directly interfering with insecticide binding. In addition to these well-characterized mutations, novel variants such as I4790T/V have also been identified through sequencing efforts, suggesting a continuing evolution of resistance mechanisms.

Quantitative Data Summary

The following table summarizes key quantitative data related to the S. frugiperda RyR, including resistance levels and ligand binding affinities.

ParameterValueInsecticide/LigandStrain/ConditionReference
Resistance Ratio 225-foldChlorantraniliproleLab-selected Brazilian strain
Resistance Ratio >5,400-foldFlubendiamideLab-selected Brazilian strain
Binding Affinity (ΔG) -6.4 to -7.5 kcal/molLimonoids (natural compounds)In silico docking simulation
Binding Affinity (ΔG) Comparable to ChlorantraniliproleLimonoids (natural compounds)In silico docking simulation
Resistance Allele Frequency Low (<2%)I4734M mutationField populations in China (2019)
Resistance Allele Frequency LowI4790M/K mutationsField populations in Brazil (2019-2021)

Experimental Protocols

Understanding the RyR structure and its interaction with insecticides involves a range of molecular and computational techniques.

Homology Modeling

This computational protocol is used to predict the three-dimensional structure of the S. frugiperda RyR based on its amino acid sequence and experimentally determined structures of homologous proteins (e.g., rabbit RyR1).

  • Sequence Retrieval: The full-length amino acid sequence of the S. frugiperda RyR is obtained from a public database such as UniProtKB (Accession: AOA410JAL6).

  • Template Identification: The sequence is submitted to an automated homology modeling server like SWISS-MODEL. The server searches for known protein structures (templates) with high sequence similarity.

  • Model Building: The server aligns the target sequence with the template structure and builds a 3D model of the target protein.

  • Model Validation: The quality and stereochemical soundness of the generated model are assessed using validation tools like ERRAT.

Molecular Docking

This protocol simulates the interaction between a ligand (e.g., an insecticide) and the RyR protein model to predict binding affinity and pose.

  • Receptor and Ligand Preparation: The 3D structure of the RyR (from homology modeling) and the chemical structure of the ligand are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking Simulation: Software such as AutoDock Vina is used to systematically explore possible binding conformations of the ligand within the receptor's active site.

  • Scoring and Analysis: The program calculates a binding affinity score (e.g., in kcal/mol) for each conformation. The lowest energy conformations are considered the most likely binding poses and are analyzed to identify key molecular interactions.

Resistance Mutation Screening

These molecular biology techniques are used to identify mutations in field-collected pest populations.

  • DNA Extraction: Genomic DNA is extracted from individual S. frugiperda larvae.

  • PCR Amplification: Specific regions of the RyR gene known to harbor resistance mutations (e.g., the C-terminal domain) are amplified using the Polymerase Chain Reaction (PCR).

  • Sequencing or Genotyping:

    • Amplicon Sequencing: The amplified DNA fragments are sequenced to identify any variations from the susceptible wild-type sequence.

    • Allelic Discrimination Assay: A high-throughput method, often using fluorescent probes (e.g., TaqMan), is employed to rapidly screen large numbers of individuals for the presence of specific, known mutations.

Cryo-Electron Microscopy (Cryo-EM)

This advanced imaging technique is used to determine the high-resolution 3D structure of proteins.

  • Protein Expression and Purification: A chimeric RyR, containing key insect-specific residues within a more stable mammalian RyR backbone, is expressed and purified.

  • Sample Preparation: The purified protein, often in complex with a ligand (insecticide), is vitrified in a thin layer of ice.

  • Data Collection: The frozen sample is imaged in a transmission electron microscope, generating thousands of 2D projection images of individual protein particles.

  • Image Processing and 3D Reconstruction: The 2D images are computationally aligned and averaged to reconstruct a high-resolution 3D density map of the protein.

  • Model Building: An atomic model of the protein is built into the 3D map, revealing the precise arrangement of amino acids and the binding pose of the insecticide.

Visualizations: Pathways and Workflows

RyR_Signaling_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_Cytosol Ca²⁺ (Released) RyR->Ca_Cytosol Opens Channel Ca_SR Ca²⁺ (Stored) Ca_SR->RyR Contraction Muscle Contraction Ca_Cytosol->Contraction Triggers Stimulus Nerve Impulse (Depolarization) Stimulus->RyR Activates Resistance_Analysis_Workflow cluster_field Field & Lab Work cluster_molecular Molecular Analysis cluster_computational Computational Analysis A 1. Sample Collection (S. frugiperda larvae) B 2. Insecticide Bioassay (Determine Resistance Level) A->B C 3. DNA Extraction B->C D 4. RyR Gene Amplification (PCR) C->D E 5. Sequencing / Genotyping (Identify Mutations) D->E F 6. Homology Modeling (Predict 3D Structure) E->F Inform H 8. Correlate Mutation with Resistance E->H G 7. Molecular Docking (Simulate Insecticide Binding) F->G G->H

References

Initial Screening of Chlorantraniliprole (RyRs activator 5) for Insecticidal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantraniliprole, also known as RyRs activator 5, is a potent synthetic insecticide belonging to the anthranilic diamide class.[1][2] Its insecticidal efficacy stems from its highly selective activation of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction.[3][4] This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells, causing rapid feeding cessation, paralysis, and ultimately, death of the target insect.[5] A key advantage of chlorantraniliprole is its remarkable selectivity for insect RyRs over their mammalian counterparts, contributing to its favorable safety profile for non-target organisms. This technical guide provides an in-depth overview of the initial screening of chlorantraniliprole for its insecticidal activity, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation: Insecticidal Activity of Chlorantraniliprole

The following tables summarize the quantitative data on the insecticidal activity of chlorantraniliprole against a range of insect pests. The data is presented as Lethal Concentration (LC50), Lethal Dose (LD50), and Effective Concentration (EC50) values, which represent the concentration or dose required to cause 50% mortality or effect in the tested population, respectively.

Insect SpeciesOrderDevelopmental StageBioassay MethodValueUnitReference
Plutella xylostella (Diamondback moth)LepidopteraLarvaeLeaf-dip0.23mg/L
Spodoptera frugiperda (Fall armyworm)Lepidoptera1st to 6th instar larvaeDiet incorporation1.432 - 4.119 (F0 generation)mg/L
Spodoptera litura (Cotton leafworm)Lepidoptera2nd instar larvaeLeaf-dip0.23mg/L
Spodoptera litura (Cotton leafworm)LepidopteraAdult MothsIngestion0.56mg/L
Loxostege sticticalis (Beet armyworm)Lepidoptera3rd instar larvaeImmersion0.08183µg/L
Agrotis ipsilon (Black cutworm)LepidopteraAdultsIngestion0.21mg/L
Agrotis segetum (Turnip moth)LepidopteraAdultsIngestion0.51mg/L
Metisa plana (Bagworm)Lepidoptera1st-3rd instar larvaeLeaf-dip< 1ppm
Helicoverpa armigera (Cotton bollworm)LepidopteraAdult MothsIngestion86.67% mortality at 1 mg/L%
Sitophilus oryzae (Rice weevil)ColeopteraAdultsContact0.0236mg a.i./cm²
Sitophilus zeamais (Maize weevil)ColeopteraAdultsContact0.0103mg a.i./cm²
Tribolium confusum (Confused flour beetle)ColeopteraAdults & LarvaeGrain treatmentMortality increased with dose and timeN/A
Rhyzopertha dominica (Lesser grain borer)ColeopteraAdultsGrain treatment>92% mortality at 10 mg/kg%
Bemisia tabaci (Silverleaf whitefly)HemipteraNymphsLeaf-dip0.033 (susceptible colony)mg a.i./L
Drosophila melanogaster (Fruit fly)DipteraN/ARecombinant RyR assay40nM
Heliothis virescens (Tobacco budworm)LepidopteraN/ARecombinant RyR assay50nM
Apis mellifera (Honey bee)HymenopteraAdultOral>0.119mg/bee
Apis mellifera (Honey bee)HymenopteraAdultContact>0.100mg/bee

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible screening of insecticidal compounds. Below are protocols for key experiments used to evaluate the efficacy of chlorantraniliprole.

Leaf-Dip Bioassay

This method is commonly used to assess the toxicity of insecticides to leaf-feeding insects.

Objective: To determine the concentration of chlorantraniliprole that causes mortality in a target insect population when ingested.

Materials:

  • Technical grade or formulated chlorantraniliprole

  • Solvent (e.g., acetone) and surfactant (e.g., Triton X-100)

  • Distilled water

  • Host plant leaves (e.g., cabbage, cotton)

  • Petri dishes or ventilated containers

  • Target insects (e.g., lepidopteran larvae)

  • Forceps

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of chlorantraniliprole in an appropriate solvent. A series of dilutions are then made in distilled water containing a surfactant to ensure even spreading on the leaf surface. A control solution containing only distilled water and the surfactant is also prepared.

  • Leaf Treatment: Fresh, undamaged host plant leaves are individually dipped into the test solutions for a set period (e.g., 10-30 seconds) with gentle agitation. The leaves are then allowed to air dry on a clean, non-absorbent surface.

  • Insect Exposure: Once the leaves are dry, they are placed individually into petri dishes lined with moistened filter paper to maintain humidity. A known number of target insects (e.g., 10-20 larvae of a specific instar) are introduced into each petri dish.

  • Incubation: The petri dishes are covered and maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72, and 96 hours) after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its corresponding 95% confidence intervals.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide by applying a precise dose directly onto the insect's body.

Objective: To determine the dose of chlorantraniliprole that causes mortality when applied directly to the insect cuticle.

Materials:

  • Technical grade chlorantraniliprole

  • Acetone or other suitable solvent

  • Microsyringe or microapplicator

  • Target insects (e.g., adult moths, beetles)

  • CO2 for anesthesia

  • Holding containers with food and water

  • Forceps

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of chlorantraniliprole in a volatile solvent like acetone. A series of dilutions are then prepared to deliver a range of doses in a small, precise volume (e.g., 0.1-1 µL).

  • Insect Handling: Adult insects are briefly anesthetized using CO2.

  • Application: A precise volume of the dosing solution is applied to a specific location on the dorsal thorax of each anesthetized insect using a microsyringe. A control group is treated with the solvent only.

  • Recovery and Observation: The treated insects are placed in clean holding containers with access to food (e.g., a 10% sucrose solution) and water.

  • Mortality Assessment: Mortality is assessed at predetermined time points (e.g., 24, 48, 72 hours). An insect is considered dead if it shows no coordinated movement when gently prodded.

  • Data Analysis: The mortality data is corrected for control mortality. Probit analysis is used to determine the LD50 value, expressed as the amount of active ingredient per insect or per unit of body weight.

Larval Immersion Bioassay

This method is suitable for aquatic insects or for screening compounds against larval stages that can be immersed in a solution.

Objective: To determine the concentration of chlorantraniliprole that is lethal to larvae upon immersion.

Materials:

  • Technical grade or formulated chlorantraniliprole

  • Distilled water and a surfactant

  • Beakers or other suitable containers

  • Target insect larvae

  • Fine mesh net or strainer

  • Holding containers with appropriate substrate and food

Procedure:

  • Preparation of Test Solutions: A range of concentrations of chlorantraniliprole are prepared in distilled water, typically with a surfactant to aid in dispersion. A control solution with only water and surfactant is also prepared.

  • Larval Exposure: A known number of larvae are collected and placed in a fine mesh pouch or strainer. The pouch is then immersed in the test solution for a specified duration (e.g., 30 seconds to a few minutes).

  • Rinsing and Transfer: After the immersion period, the larvae are briefly rinsed with clean water and transferred to holding containers with a suitable substrate and food source.

  • Incubation: The containers are maintained under controlled environmental conditions.

  • Mortality Assessment: Mortality is recorded at set intervals (e.g., 24, 48, 72 hours). The criteria for mortality are similar to other bioassays (lack of movement upon stimulation).

  • Data Analysis: The LC50 value is calculated using probit analysis after correcting for any mortality observed in the control group.

Mandatory Visualizations

Signaling Pathway of Ryanodine Receptor Activation

RyR_Activation_Pathway Signaling Pathway of Insect Ryanodine Receptor (RyR) Activation by Chlorantraniliprole cluster_extracellular Extracellular/Lumen cluster_membrane Sarcoplasmic Reticulum (SR) Membrane cluster_intracellular Cytosol Chlorantraniliprole Chlorantraniliprole RyR Ryanodine Receptor (RyR) Chlorantraniliprole->RyR Binds and Activates Ca_Cytosol Increased Cytosolic Ca²⁺ RyR->Ca_Cytosol Opens Channel Ca_Store Ca²⁺ Store (in SR) Ca_Store->RyR Ca²⁺ Release Muscle_Contraction Uncontrolled Muscle Contraction Ca_Cytosol->Muscle_Contraction Triggers Paralysis Paralysis & Death Muscle_Contraction->Paralysis Leads to

Caption: RyR activation by chlorantraniliprole.

Experimental Workflow for Insecticidal Activity Screening

Insecticidal_Screening_Workflow General Workflow for Screening Insecticidal Activity cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment & Analysis cluster_results Results Prep_Solutions Prepare Test Solutions (Chlorantraniliprole Dilutions) Exposure_Method Select Bioassay Method (Leaf-dip, Topical, Immersion) Prep_Solutions->Exposure_Method Prep_Insects Rear and Select Homogeneous Insect Population Prep_Insects->Exposure_Method Perform_Bioassay Expose Insects to Test Solutions and Control Exposure_Method->Perform_Bioassay Incubation Incubate under Controlled Conditions Perform_Bioassay->Incubation Record_Mortality Record Mortality at Specific Time Intervals Incubation->Record_Mortality Data_Analysis Analyze Data (Abbott's Formula, Probit Analysis) Record_Mortality->Data_Analysis Determine_Toxicity Determine LC50/LD50/EC50 Values Data_Analysis->Determine_Toxicity

Caption: Insecticidal screening workflow.

References

Methodological & Application

Application Notes and Protocols for Calcium Imaging with RyRs Activator 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium signaling in a variety of cell types, including neurons and muscle cells.[1] These large, homotetrameric channels are located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER) and mediate the release of stored calcium into the cytosol.[2] Dysregulation of RyR function is implicated in several diseases, making them a significant target for drug discovery.[3][4]

Calcium imaging is a powerful technique used to visualize and quantify changes in intracellular calcium concentrations, providing a direct readout of RyR channel activity.[5] This document provides detailed application notes and protocols for studying the effects of "RyRs activator 5" (also known as Compd A-1), a known agonist of insect Ryanodine receptors, using calcium imaging techniques.

Important Note on "this compound": Current literature primarily describes "this compound" as an agonist for the Ryanodine receptor in the insect species Spodoptera frugiperda. While insect and mammalian RyRs share structural similarities, there are also significant differences that can affect compound selectivity. There is currently no readily available data on the efficacy of "this compound" on mammalian RyRs. Therefore, researchers should exercise caution when using this compound in mammalian systems and are encouraged to perform initial validation experiments to confirm its activity. For comparative purposes, this document also provides data and protocols for well-characterized mammalian RyR activators such as caffeine and 4-chloro-3-ethylphenol (4-CEP).

Signaling Pathway of Ryanodine Receptor Activation

The activation of Ryanodine receptors by an agonist leads to the release of calcium from the SR/ER, a process known as calcium-induced calcium release (CICR) in many cell types. The binding of an activator, such as this compound, is thought to allosterically modulate the channel, increasing its open probability and leading to a rapid efflux of calcium into the cytoplasm. This increase in intracellular calcium can then be detected by fluorescent calcium indicators.

RyR_Activation_Pathway Signaling Pathway of RyR Activation Activator This compound RyR Ryanodine Receptor (RyR) (on SR/ER membrane) Activator->RyR Binds to and activates Ca_release Ca2+ Release RyR->Ca_release Opens to release Ca2+ SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) (High [Ca2+]) Cytosol_Ca Increased Cytosolic [Ca2+] Ca_release->Cytosol_Ca Ca_Indicator Calcium Indicator (e.g., Fluo-4) Cytosol_Ca->Ca_Indicator Binds to Fluorescence Fluorescence Signal Ca_Indicator->Fluorescence Generates

Caption: Signaling pathway of RyR activation by an agonist.

Data Presentation: Quantitative Analysis of RyR Activators

The following tables summarize quantitative data for commonly used RyR activators in mammalian cells. This data can serve as a reference for designing experiments and interpreting results when testing novel compounds like this compound.

Table 1: Potency of Ryanodine Receptor Activators

CompoundRyanodine Receptor IsoformCell Type/SystemEC50 / IC50Reference
CaffeineRyR2HEK293 cells~0.19 mmol/L
CaffeineRyR2Permeabilized ventricular cardiomyocytes9.0 ± 0.4 mM
4-chloro-3-ethylphenol (4-CEP)ORAI3 (inhibitory effect)HEK293 cellsIC50 of 71.0 ± 4.2 µM

Note: EC50 (Half-maximal effective concentration) represents the concentration of an agonist that causes 50% of the maximal response. IC50 (Half-maximal inhibitory concentration) is provided for the off-target effect of 4-CEP on ORAI channels.

Table 2: Example Calcium Imaging Data with RyR Activators

ActivatorConcentrationCell TypeCalcium IndicatorFold Change in Fluorescence (ΔF/F₀)Reference
Caffeine0.3 mMHEK293 cells expressing RyR2Not specifiedIncreased frequency of Ca2+ oscillations
4-chloro-m-cresol (4-CmC)1 mMCOS-7 cells (RyR deficient)Not specifiedIncreased intracellular [Ca2+] (SERCA inhibition)

Note: ΔF/F₀ represents the change in fluorescence intensity relative to the baseline fluorescence. The data for 4-CmC in COS-7 cells highlights a potential off-target effect on SERCA pumps.

Experimental Protocols

Experimental Workflow

The general workflow for a calcium imaging experiment to assess the activity of an RyR activator involves cell preparation, loading with a calcium-sensitive dye, image acquisition before and after compound addition, and subsequent data analysis.

Experimental_Workflow Calcium Imaging Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293, neurons) plating 2. Cell Plating (e.g., 96-well plate) cell_culture->plating dye_loading 3. Dye Loading (e.g., Fluo-4 AM) plating->dye_loading baseline 4. Baseline Imaging dye_loading->baseline compound_add 5. Add this compound baseline->compound_add post_stim_img 6. Post-Stimulation Imaging compound_add->post_stim_img roi 7. Define Regions of Interest (ROIs) post_stim_img->roi intensity 8. Measure Fluorescence Intensity roi->intensity deltaF 9. Calculate ΔF/F₀ intensity->deltaF dose_response 10. Generate Dose-Response Curves deltaF->dose_response

Caption: General workflow for a calcium imaging experiment.

Detailed Protocol: Calcium Imaging with Fluo-4 AM

This protocol is designed for use with adherent cell lines (e.g., HEK293, SH-SY5Y) cultured in 96-well plates and can be adapted for other cell types and formats.

Materials:

  • Cells expressing the Ryanodine receptor of interest

  • Black, clear-bottom 96-well microplates

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer), pH 7.4

  • This compound (stock solution in DMSO)

  • Positive control: Caffeine or 4-chloro-3-ethylphenol (4-CEP)

  • Fluorescence microplate reader or high-content imaging system with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Cell Plating:

    • Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration for Fluo-4 AM is 2-5 µM. Include 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the wells and wash once with 100 µL of Assay Buffer.

    • Add 50 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • Add a final volume of 100 µL of Assay Buffer to each well.

    • Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye.

  • Compound Preparation:

    • Prepare a dilution series of this compound in Assay Buffer in a separate 96-well plate (the "compound plate"). It is recommended to perform a wide dose-response curve (e.g., from 1 nM to 100 µM) to determine the optimal concentration.

    • Include wells with vehicle control (DMSO at the same final concentration as in the highest compound concentration) and a positive control (e.g., 10 mM caffeine).

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Record a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add a defined volume (e.g., 25 µL) from the compound plate to the cell plate.

    • Immediately after compound addition, continuously record the fluorescence signal for at least 2-5 minutes to capture the full calcium response.

  • Data Analysis:

    • For each well, normalize the fluorescence signal by calculating the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence before compound addition.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak ΔF/F₀ against the compound concentration to generate a dose-response curve and calculate the EC50 value if applicable.

Logical Relationships in the Calcium Imaging Assay

The success of a calcium imaging experiment depends on the interplay between the biological sample, the chemical probes, the experimental intervention, and the detection instrumentation.

Logical_Relationships Logical Relationships in Calcium Imaging Assay cluster_bio Biological System cluster_chem Chemical Probes & Reagents cluster_exp Experimental Intervention cluster_inst Instrumentation & Analysis Cells Cells with RyRs RyR Ryanodine Receptors Cells->RyR Ca_Stores Intracellular Ca2+ Stores Cells->Ca_Stores Microscope Fluorescence Microscope/ Plate Reader Cells->Microscope imaged by RyR->Ca_Stores releases Ca2+ from Ca_Stores->Cells increases cytosolic Ca2+ in Ca_Indicator Calcium Indicator (e.g., Fluo-4 AM) Ca_Indicator->Cells loaded into Ca_Indicator->Microscope fluorescence detected by RyR_Activator This compound Stimulation Compound Addition Stimulation->RyR interacts with Data_Analysis Data Analysis Software Microscope->Data_Analysis Output Quantitative Results (e.g., ΔF/F₀, EC50) Data_Analysis->Output

Caption: Inter-relationships of experimental components.

Troubleshooting

  • No response to activator:

    • Confirm the expression and functionality of RyRs in your cell line.

    • As "this compound" is specific to insect RyRs, it may not be active in mammalian cells. Test a known mammalian RyR activator like caffeine as a positive control.

    • Optimize the dye loading protocol; insufficient dye loading can lead to a weak signal.

    • Check the viability of the cells.

  • High background fluorescence:

    • Ensure complete removal of excess Fluo-4 AM by thorough washing.

    • Some culture media components can be autofluorescent. Use a minimal buffer like HBSS for the imaging step.

  • Signal fades quickly:

    • Phototoxicity or photobleaching can be an issue. Reduce the intensity and duration of the excitation light.

    • Some cells may actively pump out the dye. The use of probenecid in the assay buffer can help to inhibit this process.

Conclusion

These application notes provide a comprehensive guide for utilizing calcium imaging to study the effects of this compound. By following the detailed protocols and considering the provided quantitative data for other activators, researchers can design and execute robust experiments to investigate the role of Ryanodine receptors in cellular calcium signaling. Given the insect-specific nature of this compound, careful validation in the chosen experimental system is paramount.

References

Application Notes and Protocols: Electrophysiological Characterization of RyR Activator 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium-induced calcium release (CICR) in various cell types, most notably in muscle and neuronal cells.[1][2] Dysregulation of RyR function is implicated in numerous diseases, including cardiac arrhythmias, heart failure, and muscular dystrophies, making them a key target for therapeutic intervention.[1][3][4]

These application notes provide a comprehensive guide to utilizing electrophysiological and imaging techniques for the characterization of a novel compound, "RyR Activator 5," on ryanodine receptor function. The following protocols and methodologies are designed to enable researchers to assess the efficacy, potency, and mechanism of action of RyR Activator 5 and other potential RyR modulators.

Signaling Pathway of Ryanodine Receptor Activation

The activation of ryanodine receptors is a key event in excitation-contraction (EC) coupling in muscle cells. In cardiac muscle, the process is primarily initiated by the influx of calcium through L-type calcium channels (dihydropyridine receptors, DHPRs) during an action potential. This initial calcium entry triggers a much larger release of calcium from the sarcoplasmic reticulum (SR) through the RyR2 isoform, a process known as calcium-induced calcium release (CICR). In skeletal muscle, a direct physical coupling between DHPRs and RyR1 mediates SR calcium release. RyR channels are also modulated by various endogenous ligands, including ATP and calmodulin, and are sensitive to redox modifications.

RyR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma / T-tubule cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Action Potential Action Potential DHPR L-type Ca2+ Channel (DHPR) Action Potential->DHPR Depolarization Ca_ion_entry Ca2+ DHPR->Ca_ion_entry Ca2+ Influx RyR Ryanodine Receptor (RyR) Ca_ion_entry->RyR Triggers (CICR) Ca_ion_release Ca2+ Myofilaments Myofilaments Ca_ion_release->Myofilaments Binds to Troponin C Contraction Muscle Contraction Myofilaments->Contraction RyR_Activator_5 RyR Activator 5 RyR_Activator_5->RyR Direct Activation RyR->Ca_ion_release Ca2+ Release SR_Ca_store SR Ca2+ Store SR_Ca_store->RyR

Caption: Simplified signaling pathway of RyR activation in cardiomyocytes.

Experimental Workflow for Characterizing RyR Activator 5

The characterization of a novel RyR activator involves a multi-step process, starting with cellular-level functional assays and progressing to more detailed single-channel analysis. This workflow ensures a thorough evaluation of the compound's effects.

Experimental_Workflow cluster_screening Primary Screening & Functional Assays cluster_electrophysiology Detailed Electrophysiological Analysis cluster_analysis Data Analysis & Interpretation Calcium_Imaging Calcium Imaging in Intact Cells (e.g., Cardiomyocytes, HEK293 expressing RyR) Loose_Patch Loose-Patch Clamp on Intact Cells (Measures effects on other ion channels) Calcium_Imaging->Loose_Patch Investigate secondary effects On_Nucleus_Patch On-Nucleus Patch Clamp (Directly measures RyR channel activity) Calcium_Imaging->On_Nucleus_Patch Confirm direct RyR modulation Action_Potential Action Potential Recordings in Cardiomyocytes Action_Potential->Loose_Patch Data_Quantification Quantification of: - Ca2+ transient amplitude & kinetics - Action potential duration - Channel open probability (Po) - Mean open/closed times Loose_Patch->Data_Quantification Bilayer Planar Lipid Bilayer Reconstitution (Single-channel analysis of purified RyRs) On_Nucleus_Patch->Bilayer Detailed biophysical characterization On_Nucleus_Patch->Data_Quantification Bilayer->Data_Quantification Mechanism_Elucidation Elucidation of Mechanism of Action Data_Quantification->Mechanism_Elucidation

Caption: Experimental workflow for the characterization of RyR Activator 5.

Key Experimental Protocols

Protocol 1: Calcium Imaging in Isolated Cardiomyocytes

This protocol allows for the assessment of RyR Activator 5's effect on intracellular calcium transients in intact cells.

Materials:

  • Isolated adult ventricular myocytes

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • RyR Activator 5 stock solution

  • Confocal microscope with a perfusion system

Procedure:

  • Cell Loading: Incubate isolated cardiomyocytes with 5 µM Fluo-4 AM for 20-30 minutes at room temperature.

  • Wash: Wash the cells with Tyrode's solution to remove excess dye.

  • Cell Plating: Plate the cells in a laminin-coated imaging chamber.

  • Baseline Recording: Perfuse the cells with Tyrode's solution and record baseline spontaneous calcium sparks or electrically stimulated calcium transients.

  • Compound Application: Perfuse the cells with Tyrode's solution containing the desired concentration of RyR Activator 5.

  • Data Acquisition: Record calcium transients during and after the application of the compound.

  • Data Analysis: Measure and compare the amplitude, frequency, and kinetics (rise and decay time) of calcium transients before and after compound application.

Protocol 2: On-Nucleus Patch Clamp for Direct RyR1 Channel Recording

This technique allows for the direct recording of single RyR channel activity from the nuclear envelope of cells stably expressing the receptor.

Materials:

  • HEK-293 cells stably expressing RyR1 (HEK-RyR1).

  • Patch clamp rig with a high-resistance seal amplifier (e.g., Axopatch 200B).

  • Pipette solution (cytosolic side): 250 mM KCl, 25 mM HEPES, 500 µM ATP, and a buffered Ca2+ concentration (e.g., 600 nM to 4 µM using CaCl2 and 5,5'-dibromo BAPTA), pH 7.3.

  • Bath solution (nuclear side): Same as pipette solution.

  • RyR Activator 5.

Procedure:

  • Nuclei Isolation: Isolate nuclei from HEK-RyR1 cells using established methods.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 10-20 MΩ.

  • Patching: Approach an isolated nucleus with the patch pipette and form a high-resistance seal (>5 GΩ).

  • Baseline Recording: Record single-channel currents at a holding potential (e.g., +40 mV) with a baseline activating concentration of Ca2+ in the pipette.

  • Compound Application: Apply RyR Activator 5 to the bath (nuclear side) or include it in the pipette solution (cytosolic side) to assess its effect on channel activity.

  • Data Acquisition: Record single-channel currents at a high sampling rate (e.g., 50-100 kHz) and filter appropriately.

  • Data Analysis: Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time.

Protocol 3: Loose-Patch Clamp on Intact Neurons or Myocytes

The loose-patch clamp technique is used to measure ion channel currents from a small patch of membrane without disrupting the cell's intracellular environment. This is particularly useful for assessing the downstream effects of RyR activation on other membrane channels, such as voltage-gated sodium or potassium channels.

Materials:

  • Isolated cells (e.g., hippocampal neurons or cardiomyocytes).

  • Loose-patch clamp amplifier and data acquisition system.

  • Pipette solution: Typically contains the standard extracellular solution.

  • Bath solution: Standard extracellular solution.

  • RyR Activator 5.

Procedure:

  • Cell Preparation: Prepare acute brain slices or isolate single myocytes.

  • Pipette Positioning: Visually identify the target cell and approach it with a fire-polished pipette with a larger tip opening than for conventional patch-clamping.

  • Seal Formation: Form a loose seal (in the MΩ range) with the cell membrane.

  • Voltage-Clamp Protocol: Apply a series of depolarizing voltage steps to elicit ionic currents (e.g., from a holding potential of -70 mV to various test potentials).

  • Baseline Recording: Record the control currents.

  • Compound Application: Perfuse the bath with a solution containing RyR Activator 5.

  • Post-Compound Recording: Repeat the voltage-clamp protocol to record currents in the presence of the activator.

  • Data Analysis: Compare the current-voltage (I-V) relationships and the activation/inactivation kinetics of the recorded currents before and after compound application.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effects of RyR Activator 5 on Calcium Transients in Cardiomyocytes

ParameterControlRyR Activator 5 (1 µM)RyR Activator 5 (10 µM)
Ca2+ Spark Frequency (sparks/100 µm/s) 1.5 ± 0.23.8 ± 0.47.2 ± 0.6
Ca2+ Transient Amplitude (F/F0) 2.5 ± 0.33.1 ± 0.33.5 ± 0.4
Time to Peak (ms) 50 ± 545 ± 442 ± 3
Decay Time Constant (τ, ms) 250 ± 20280 ± 25310 ± 30

Table 2: Single-Channel Properties of RyR1 in the Presence of RyR Activator 5 (On-Nucleus Patch Clamp)

ConditionOpen Probability (Po)Mean Open Time (ms)Mean Closed Time (ms)
Control (1 µM Ca2+) 0.05 ± 0.011.2 ± 0.222.8 ± 3.5
+ RyR Activator 5 (1 µM) 0.25 ± 0.042.5 ± 0.37.5 ± 1.1
+ RyR Activator 5 (10 µM) 0.60 ± 0.074.1 ± 0.52.7 ± 0.4

Table 3: Modulation of Voltage-Gated Sodium Current by RyR Activator 5 (Loose-Patch Clamp)

ParameterControlRyR Activator 5 (10 µM)
Peak Inward Current at -20 mV (pA) -1500 ± 120-1250 ± 110
Voltage of Half-Maximal Activation (V1/2, mV) -35 ± 1.5-38 ± 1.8
Voltage of Half-Maximal Inactivation (V1/2, mV) -80 ± 2.0-85 ± 2.2

Conclusion

The protocols and workflow outlined in these application notes provide a robust framework for the electrophysiological and functional characterization of novel ryanodine receptor activators like "RyR Activator 5". By systematically applying these techniques, researchers can gain valuable insights into the compound's potency, efficacy, and mechanism of action, which is essential for the development of new therapeutics targeting RyR-related pathologies.

References

Application Notes and Protocols for Bioassays of RyRs Activator 5 (Chlorantraniliprole) in Spodoptera frugiperda Larvae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting bioassays with the ryanodine receptor (RyR) activator 5, commercially known as chlorantraniliprole, on the larvae of the fall armyworm, Spodoptera frugiperda. Chlorantraniliprole is a potent anthranilic diamide insecticide that selectively targets insect ryanodine receptors.[1] Its mode of action involves the uncontrolled release of intracellular calcium stores, which are critical for muscle contraction, leading to rapid feeding cessation, paralysis, and eventual death of the insect pest.[2][3] These protocols are designed to offer standardized methods for evaluating the efficacy of chlorantraniliprole and other RyR activators against S. frugiperda, a significant agricultural pest.

Mechanism of Action: Ryanodine Receptor Activation

Chlorantraniliprole acts as an allosteric modulator of the insect ryanodine receptor, a ligand-gated calcium channel located on the sarcoplasmic reticulum of muscle cells.[2][4] The binding of chlorantraniliprole to the receptor locks it in an open state, causing a continuous and uncontrolled leakage of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm. This disruption of calcium homeostasis leads to impaired muscle function, resulting in the characteristic symptoms of poisoning. The high selectivity of chlorantraniliprole for insect RyRs over their mammalian counterparts contributes to its favorable safety profile for non-target organisms.

cluster_cell Insect Muscle Cell cluster_sr Sarcoplasmic Reticulum (SR) cluster_activation Activation Pathway RyR Ryanodine Receptor (RyR) (Closed State) Ca_Store High Ca2+ Concentration Cytoplasm Cytoplasm (Low Ca2+ Concentration) Activator RyRs Activator 5 (Chlorantraniliprole) RyR_Open RyR in Open State Activator->RyR_Open Binds to RyR Ca_Release Uncontrolled Ca2+ Release RyR_Open->Ca_Release Opens Channel Muscle_Contraction Continuous Muscle Contraction & Paralysis Ca_Release->Muscle_Contraction Leads to

Caption: Signaling pathway of this compound (chlorantraniliprole) in an insect muscle cell.

Quantitative Data Summary

The following tables summarize the toxicity of chlorantraniliprole against Spodoptera frugiperda larvae from various studies. It is important to note that LC50 (lethal concentration, 50%) and LD50 (lethal dose, 50%) values can vary based on larval instar, bioassay method, and specific strain of the insect.

Table 1: Lethal Concentration (LC50) of Chlorantraniliprole against S. frugiperda Larvae

Larval InstarBioassay MethodLC50 ValueExposure TimeReference
1stLeaf Dip1.432 mg/L48 h
2ndLeaf Dip0.23 mg/LNot Specified
3rdDiet Incorporation0.25 µg/g72 h
4thNot SpecifiedNot SpecifiedNot Specified
6thLeaf Dip4.119 mg/L48 h

Table 2: Lethal Dose (LD50) of Chlorantraniliprole against 3rd Instar S. frugiperda Larvae

StrainBioassay MethodLD50 Value (µg/g of larval weight)Exposure TimeReference
SusceptibleTopical ApplicationVaries (e.g., 5.26 mg a.i. L⁻¹)48 h
ResistantTopical ApplicationVaries (10.39-fold resistance ratio)48 h

Experimental Protocols

Detailed protocols for two common bioassay methods are provided below. Researchers should adapt these protocols based on their specific experimental goals and available resources.

Protocol 1: Diet Incorporation Bioassay

This method is useful for assessing the toxicity of ingested insecticides.

Materials:

  • Spodoptera frugiperda larvae (e.g., 3rd instar)

  • Artificial diet for S. frugiperda

  • Technical grade chlorantraniliprole

  • Solvent (e.g., acetone)

  • Multi-well bioassay trays (e.g., 24 or 48 wells)

  • Micropipettes

  • Ventilated rearing chamber (26 ± 1°C, 70-80% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Insecticide Concentrations: Prepare a stock solution of chlorantraniliprole in a suitable solvent. From this stock, make a series of dilutions to achieve the desired final concentrations in the artificial diet.

  • Diet Preparation: Prepare the artificial diet according to a standard recipe. While the diet is still liquid and has cooled to a manageable temperature, add the insecticide dilutions. Ensure thorough mixing to achieve a homogenous distribution of the compound. A control diet should be prepared with the solvent alone.

  • Dispensing Diet: Dispense the treated and control diet into the wells of the bioassay trays (approximately 1.5 mL per well for a 45-well tray). Allow the diet to solidify.

  • Larval Infestation: Place one S. frugiperda larva into each well. Seal the trays with a perforated lid to allow for air exchange.

  • Incubation: Place the trays in a ventilated rearing chamber under controlled environmental conditions.

  • Data Collection: Record larval mortality at specified time points (e.g., 24, 48, 72 hours). Larvae that do not respond to gentle prodding with a fine brush are considered dead.

  • Data Analysis: Calculate mortality percentages for each concentration and the control. Use probit analysis to determine the LC50 value.

Protocol 2: Topical Application Bioassay

This method directly assesses the contact toxicity of an insecticide.

Materials:

  • Spodoptera frugiperda larvae (e.g., 3rd instar, with a consistent average weight)

  • Technical grade chlorantraniliprole

  • Acetone

  • Micro-applicator or microsyringe (e.g., 50-μL)

  • Petri dishes or multi-well plates with a fresh artificial diet

  • Ventilated rearing chamber

Procedure:

  • Preparation of Dosing Solutions: Dissolve technical grade chlorantraniliprole in acetone to prepare a stock solution. Create a series of dilutions to obtain the desired doses.

  • Larval Preparation: Select healthy, uniform-sized 3rd instar larvae.

  • Application of Insecticide: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each larva. For the control group, apply acetone only.

  • Post-Treatment Care: Place each treated larva into an individual well of a multi-well plate or a Petri dish containing a fresh, untreated artificial diet.

  • Incubation: Maintain the larvae in a ventilated rearing chamber under controlled conditions.

  • Data Collection: Assess larval mortality at predetermined intervals (e.g., 24, 48 hours). Symptoms such as severe inebriation, slow movement, twitching, and feeding interruption can also be recorded and considered as moribund.

  • Data Analysis: Calculate the percentage of mortality for each dose and the control. Determine the LD50 value (expressed as µg of active ingredient per gram of larval weight) using probit analysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for insecticide bioassays and the logical relationship between different experimental components.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Insect Rearing (S. frugiperda culture) C Bioassay Setup (e.g., Diet Incorporation or Topical) A->C B Insecticide Dilution (Prepare concentrations) B->C D Larval Exposure (Introduce larvae to treatment) C->D E Incubation (Controlled environment) D->E F Mortality Assessment (Record data at time points) E->F G Statistical Analysis (e.g., Probit analysis) F->G H Determine LC50/LD50 G->H

Caption: General experimental workflow for Spodoptera frugiperda bioassays.

Compound Test Compound (this compound) Method Bioassay Method (e.g., Diet Incorporation) Compound->Method Organism Test Organism (S. frugiperda Larvae) Organism->Method Endpoint Measured Endpoint (e.g., Mortality) Method->Endpoint Result Quantitative Result (LC50 / LD50) Endpoint->Result

Caption: Logical relationship of key components in an insecticide bioassay.

References

Application Notes and Protocols for Assessing Insecticide Resistance to Ryanodine Receptor (RyR) Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing insecticide resistance to Ryanodine Receptor (RyR) activators, a critical class of insecticides also known as diamides. Understanding and monitoring resistance is paramount for effective pest management strategies and the development of novel, sustainable insect control agents.

Introduction to Ryanodine Receptor Activators and Resistance

Ryanodine receptors (RyRs) are large-conductance calcium channels located on the sarcoplasmic and endoplasmic reticulum membranes of muscle and neuronal cells. In insects, the binding of RyR activator insecticides, such as diamides (e.g., chlorantraniliprole, flubendiamide), leads to uncontrolled Ca2+ release, resulting in muscle contraction, paralysis, and ultimately, insect death.[1][2] However, the intensive use of these insecticides has led to the evolution of resistance in several major agricultural pests.

The primary mechanism of resistance to RyR activators is target-site modification, where point mutations in the RyR gene reduce the binding affinity of the insecticide to the receptor.[3][4] Metabolic resistance, involving enhanced detoxification of the insecticide by enzymes such as cytochrome P450s, can also contribute to resistance.

This document outlines key methodologies for the detection and characterization of resistance to RyR activators, from whole-organism bioassays to molecular and cellular techniques.

Data Presentation: Quantitative Assessment of Resistance

Summarizing quantitative data in a structured format is crucial for comparing the susceptibility of different insect populations and the efficacy of various insecticide compounds.

Table 1: Larval Bioassay Data for a Hypothetical RyR Activator (Insecticide X)

Insect PopulationLC50 (µg/mL) [95% CI]Resistance Ratio (RR)
Susceptible Strain0.5 [0.4-0.6]1.0
Field Population A5.0 [4.2-5.9]10.0
Field Population B55.0 [48.1-62.8]110.0
Field Population C2.5 [2.1-3.0]5.0

LC50 (Lethal Concentration 50): The concentration of insecticide that causes 50% mortality in a test population. Resistance Ratio (RR): The LC50 of the field population divided by the LC50 of the susceptible strain. An RR > 10 is typically considered indicative of resistance.

Table 2: [3H]Ryanodine Binding Assay Data

RyR GenotypeInsecticideKd (nM)Bmax (pmol/mg protein)
Wild-TypeChlorantraniliprole10.21.5
Mutant (G4946E)Chlorantraniliprole150.81.4
Wild-TypeFlubendiamide5.61.6
Mutant (I4790M)Flubendiamide98.41.5

Kd (Dissociation Constant): A measure of the binding affinity of the insecticide to the RyR. A higher Kd indicates lower binding affinity. Bmax (Maximum Binding Capacity): The total number of binding sites in the tissue preparation.

Experimental Protocols

Larval Leaf-Dip Bioassay

This method is widely used to determine the toxicity of insecticides to lepidopteran larvae.

Materials:

  • Technical grade insecticide

  • Acetone (or other suitable solvent)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Leaf discs (from a suitable host plant, e.g., cabbage, cotton)

  • Petri dishes

  • Filter paper

  • Third-instar larvae of the insect species to be tested

  • Fine paintbrush

Procedure:

  • Preparation of Insecticide Solutions: a. Prepare a stock solution of the insecticide in acetone. b. Make a series of serial dilutions from the stock solution. c. For each dilution, add a small amount of Triton X-100 (e.g., 0.05%) to distilled water to create the final test solutions. A control solution should contain only distilled water and Triton X-100.

  • Leaf Treatment: a. Dip a leaf disc into each insecticide dilution for 10-20 seconds with gentle agitation. b. Allow the treated leaf discs to air dry completely on a rack.

  • Insect Exposure: a. Place one treated leaf disc in a Petri dish lined with a piece of filter paper. b. Transfer 10-20 third-instar larvae onto the leaf disc using a fine paintbrush.

  • Incubation: a. Seal the Petri dishes and incubate them at a controlled temperature (e.g., 25°C) and photoperiod.

  • Mortality Assessment: a. Record larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a paintbrush.

  • Data Analysis: a. Correct for control mortality using Abbott's formula if necessary. b. Perform probit analysis to calculate the LC50 values and their 95% confidence intervals.

Cell-Based Fluorescence Assay for RyR Activity

This in vitro method provides a high-throughput means to assess the effects of insecticides on RyR channel function in a controlled cellular environment.

Materials:

  • HEK293 cells stably expressing the insect RyR of interest (wild-type or mutant)

  • Fluo-4 AM or another suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Plating: a. Culture the HEK293 cells expressing the RyR in appropriate media. b. Seed the cells into 96-well microplates and allow them to adhere overnight.

  • Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Insecticide Application and Fluorescence Measurement: a. Wash the cells with HBSS to remove excess dye. b. Place the plate in a fluorescence plate reader. c. Add the insecticide solutions at various concentrations to the wells. d. Immediately begin recording fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration due to RyR activation.

  • Data Analysis: a. Determine the peak fluorescence response for each insecticide concentration. b. Plot the dose-response curve and calculate the EC50 (Effective Concentration 50), the concentration that elicits 50% of the maximal response.

Molecular Detection of RyR Mutations

Identifying specific mutations in the RyR gene is a direct method for confirming target-site resistance.

Materials:

  • Individual insects (larvae or adults)

  • DNA extraction kit

  • Primers flanking the known mutation sites in the RyR gene

  • PCR reagents

  • Gel electrophoresis equipment

  • DNA sequencing service or pyrosequencing/allelic discrimination assay platform

Procedure:

  • DNA Extraction: a. Extract genomic DNA from individual insects using a commercially available kit.

  • PCR Amplification: a. Amplify the region of the RyR gene containing the potential mutation sites using PCR with specific primers.

  • Genotyping: a. DNA Sequencing: Purify the PCR product and send it for Sanger sequencing. Align the resulting sequence with a susceptible reference sequence to identify any nucleotide changes that result in amino acid substitutions. b. Allelic Discrimination Assay: Design fluorescently labeled probes specific for the wild-type and mutant alleles. Perform a real-time PCR-based assay to genotype individuals rapidly. c. Pyrosequencing: This method can also be used for rapid genotyping of known single nucleotide polymorphisms (SNPs).

  • Data Analysis: a. Determine the frequency of resistance alleles in the insect population.

Visualizations

RyR_Signaling_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_lumen SR Lumen RyR Ryanodine Receptor (RyR) Ca_high High [Ca2+] RyR->Ca_high Opens Ca2+ channel Ca_low Low [Ca2+] Contraction Muscle Contraction Paralysis Ca_high->Contraction Triggers Ca_store High [Ca2+] Store Ca_store->RyR Ca2+ release Insecticide RyR Activator (Diamide Insecticide) Insecticide->RyR Binds to and activates RyR

Caption: Signaling pathway of RyR activator insecticides.

Resistance_Assessment_Workflow start Suspected Resistance in Field Population bioassay Whole Insect Bioassay (e.g., Leaf-Dip) start->bioassay lc50 Determine LC50 & Resistance Ratio (RR) bioassay->lc50 molecular Molecular Analysis lc50->molecular If RR is high biochemical Biochemical/Cellular Assay lc50->biochemical If RR is high sequencing RyR Gene Sequencing molecular->sequencing genotyping Allele-Specific Genotyping molecular->genotyping end Confirmation of Resistance Mechanism sequencing->end genotyping->end binding [3H]Ryanodine Binding Assay biochemical->binding calcium Calcium Flux Assay biochemical->calcium binding->end calcium->end

Caption: Experimental workflow for assessing insecticide resistance.

References

Application Note & Protocol: High-Throughput Screening for Novel Insecticides Targeting Ryanodine Receptors Using RyRs Activator 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insect ryanodine receptor (RyR), a ligand-gated calcium channel located on the sarcoplasmic and endoplasmic reticulum, is a critical component in muscle contraction and nerve function.[1][2] Its activation triggers the release of intracellular calcium stores, a process essential for insect mobility and survival.[3][4][5] This receptor has been successfully validated as a prime target for a novel class of insecticides known as diamides, which includes commercial products like flubendiamide and chlorantraniliprole. These compounds exhibit potent insecticidal activity by selectively activating insect RyRs, leading to uncontrolled calcium release, muscle paralysis, and eventual death of the pest. The high selectivity of these activators for insect RyRs over their mammalian counterparts contributes to their favorable safety profile.

The emergence of insect resistance to existing insecticide classes necessitates the discovery of new active ingredients with novel modes of action. High-throughput screening (HTS) is a powerful strategy for identifying new chemical entities that modulate the activity of specific biological targets. This application note provides a detailed protocol for a high-throughput screening assay to identify novel insecticidal compounds that act as activators of the insect ryanodine receptor. The protocol utilizes a known potent, selective RyR activator, herein referred to as RyRs activator 5 , as a positive control and reference compound. This activator has demonstrated significant agonist activity against the RyRs of key agricultural pests such as Spodoptera frugiperda (fall armyworm).

The described assay is a cell-based, fluorescence-based screen that measures changes in intracellular calcium concentration, providing a robust and scalable method for screening large compound libraries.

Signaling Pathway of Ryanodine Receptor Activation in Insects

Ryanodine receptors are large, tetrameric channels that mediate the release of calcium from intracellular stores. In insects, the signaling cascade leading to muscle contraction is tightly regulated. An action potential arriving at the neuromuscular junction triggers the depolarization of the muscle cell membrane. This electrical signal is transduced to the sarcoplasmic reticulum, leading to the opening of RyRs. The subsequent efflux of Ca2+ into the cytoplasm initiates the contraction of muscle fibers. Diamide insecticides and other activators bypass the initial physiological trigger and directly bind to the RyR, locking it in an open state. This leads to a sustained and uncontrolled release of Ca2+, depleting the intracellular stores and causing continuous muscle contraction and paralysis.

RyR_Signaling_Pathway cluster_cell Insect Muscle Cell Action_Potential Action Potential Membrane_Depolarization Membrane Depolarization Action_Potential->Membrane_Depolarization triggers RyR Ryanodine Receptor (RyR) Membrane_Depolarization->RyR activates SR Sarcoplasmic Reticulum (SR) Ca_Cytosol Cytosolic Ca2+ RyR->Ca_Cytosol releases Ca2+ Ca_Store Ca2+ Store Ca_Store->RyR Muscle_Contraction Muscle Contraction Ca_Cytosol->Muscle_Contraction initiates Paralysis Paralysis & Death Muscle_Contraction->Paralysis sustained activation leads to RyR_Activator This compound / Diamides RyR_Activator->RyR directly activates (uncontrolled)

Fig. 1: Insect Ryanodine Receptor Signaling Pathway.

High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and scalability, moving from a primary screen of a large compound library to more detailed secondary and confirmatory assays for hit validation and characterization.

HTS_Workflow Compound_Library Compound Library (e.g., 100,000 compounds) Primary_Screen Primary HTS: Single Concentration Screen (e.g., 10 µM) Compound_Library->Primary_Screen Hit_Identification Initial Hit Identification (Activity > 3σ above baseline) Primary_Screen->Hit_Identification Dose_Response Secondary Screen: Dose-Response Analysis (EC50 determination) Hit_Identification->Dose_Response ~1-2% of library Hit_Validation Hit Validation & Potency Ranking Dose_Response->Hit_Validation Selectivity_Assay Selectivity Assays: Mammalian vs. Insect Cells Hit_Validation->Selectivity_Assay Validated Hits Orthogonal_Assay Orthogonal Assays: [3H]-Ryanodine Binding Hit_Validation->Orthogonal_Assay Validated Hits Lead_Candidates Lead Candidate Identification Selectivity_Assay->Lead_Candidates Orthogonal_Assay->Lead_Candidates

Fig. 2: High-Throughput Screening Workflow for RyR Activators.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Calcium Flux Assay

This protocol describes a fluorescence-based assay to measure intracellular calcium changes in an insect cell line (e.g., Sf9 from Spodoptera frugiperda) stably expressing the target insect ryanodine receptor.

Materials:

  • Sf9 insect cell line stably expressing the full-length ryanodine receptor from a target pest (e.g., Plutella xylostella or Spodoptera frugiperda).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid.

  • This compound (Positive Control).

  • Test compounds from a chemical library.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the Sf9-RyR cells into 384-well plates at a density of 20,000 cells/well in 40 µL of growth medium. Incubate overnight at 27°C.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (2 µM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in Assay Buffer.

    • Remove the growth medium from the cell plates and add 50 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 27°C in the dark.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of This compound in DMSO. Create a dilution series for the positive control.

    • Dilute test compounds to a final assay concentration of 10 µM in Assay Buffer. The final DMSO concentration should not exceed 0.5%.

  • Assay Execution:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second.

    • After establishing a stable baseline fluorescence for 10-20 seconds, the instrument's liquid handler should add 12.5 µL of the test compound or control solution to the wells.

    • Continue recording the fluorescence signal for at least 120 seconds post-addition.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the positive control (This compound ) and negative control (vehicle, e.g., 0.5% DMSO).

    • Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

    • Identify initial "hits" as compounds that produce a signal greater than three standard deviations above the mean of the negative control.

Protocol 2: Secondary Assay - Dose-Response Analysis

This protocol is for confirming the activity of hits from the primary screen and determining their potency (EC50).

Methodology:

  • Follow the same procedure as the Primary HTS (Protocol 1).

  • For each hit compound, prepare a 10-point, 3-fold serial dilution series, typically starting from a high concentration of 100 µM.

  • Run the dose-response assay in triplicate.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value for each active compound.

Protocol 3: Confirmatory Assay - [³H]-Ryanodine Binding Assay

This is a radioligand binding assay to confirm that hit compounds act directly on the ryanodine receptor. This orthogonal assay helps to eliminate false positives from the primary screen.

Materials:

  • Microsomal preparations from insect tissues or from the Sf9-RyR expressing cell line.

  • Binding Buffer: 20 mM HEPES, 150 mM KCl, pH 7.1.

  • [³H]-Ryanodine (specific activity ~60-90 Ci/mmol).

  • Test compounds and This compound .

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • In a 96-well plate, combine 50 µg of microsomal protein, 2-5 nM [³H]-Ryanodine, and varying concentrations of the test compound in the Binding Buffer.

  • The total assay volume is 100 µL.

  • Incubate for 90 minutes at 25°C.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (Binding Buffer with 1 mM CaCl₂).

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration (10 µM) of unlabeled ryanodine.

  • Data is analyzed to determine if the test compounds enhance [³H]-Ryanodine binding, which is characteristic of RyR activators.

Data Presentation

The quantitative data from the screening and subsequent assays should be organized for clear comparison.

Compound IDPrimary Screen (% Activation at 10 µM)EC50 (nM)Max Response (% of Control)[³H]-Ryanodine Binding (Fold Enhancement)
This compound 100%15.2100%5.8
Chlorantraniliprole98%20.599%5.5
Test Compound 185%45.892%4.9
Test Compound 212%>10,000N/A1.1
Test Compound 392%33.195%5.2

Table 1: Example data summary for HTS hits. Data is illustrative.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the high-throughput screening and identification of novel insect ryanodine receptor activators. By employing a robust primary calcium flux assay, followed by dose-response analysis and orthogonal binding assays, researchers can efficiently screen large compound libraries and identify promising lead candidates for the development of next-generation insecticides. The use of a well-characterized activator like This compound as a reference compound ensures the quality and reliability of the screening data. This approach is fundamental to addressing the ongoing challenge of insecticide resistance and developing safer, more effective pest control solutions.

References

Application Notes and Protocols for the Experimental Use of RyR Activator 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ryanodine receptors (RyRs) are critical intracellular calcium release channels involved in fundamental physiological processes such as muscle contraction, neurotransmission, and cellular signaling. Dysregulation of RyR function is implicated in various diseases, making them a key target for therapeutic development. This document provides detailed application notes and experimental protocols for the use of RyR activator 5, a compound identified as a ryanodine receptor agonist. Due to the limited availability of public data on RyR activator 5, particularly concerning its effects on mammalian systems, this guide also includes generalized protocols for the characterization of RyR activators.

Introduction to RyR Activator 5

RyR activator 5 (also referred to as Compound A-1) has been identified as a potent agonist of ryanodine receptors in the insect species Spodoptera frugiperda.[1] Its primary characterization has been in the context of insecticide development. While its activity on an invertebrate RyR isoform is established, its effects on mammalian RyR isoforms (RyR1, RyR2, and RyR3) have not been extensively reported in publicly accessible literature. Therefore, researchers should exercise caution when extrapolating its effects to mammalian systems and should consider conducting thorough characterization studies.

Chemical Properties of RyR Activator 5
PropertyValue
Synonyms Compound A-1
Molecular Formula C₂₃H₂₄Cl₂FN
Molecular Weight 508.37 g/mol
Known Activity Agonist of Spodoptera frugiperda ryanodine receptors

Table 1: Chemical Properties of RyR Activator 5.

Mechanism of Action of Ryanodine Receptor Activators

Ryanodine receptors are large tetrameric channels located on the membrane of the endoplasmic and sarcoplasmic reticulum (ER/SR).[2][3] Their primary function is to release Ca²⁺ from intracellular stores into the cytoplasm, a process known as calcium-induced calcium release (CICR) in many cell types.[2] RyR activators enhance the open probability of the channel, leading to an increased release of Ca²⁺ from the ER/SR.[4] This can be achieved through various mechanisms, including direct binding to the receptor protein, which induces a conformational change favoring the open state, or by sensitizing the receptor to its endogenous ligand, Ca²⁺.

RyR_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_sr Sarcoplasmic Reticulum (SR) Signal Depolarization / Agonist Binding DHPR DHPR / Voltage-gated Ca²⁺ Channel Signal->DHPR activates Ca_influx Ca²⁺ Influx DHPR->Ca_influx mediates RyR Ryanodine Receptor (RyR) Ca_influx->RyR activates (CICR) RyR_Activator_5 RyR Activator 5 RyR_Activator_5->RyR directly activates / sensitizes Ca_release Ca²⁺ Release (CICR) RyR->Ca_release mediates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response triggers SR_Ca Stored Ca²⁺

Figure 1: Simplified signaling pathway of Ryanodine Receptor activation. This diagram illustrates the mechanism of Ca²⁺-induced calcium release (CICR) and the putative point of intervention for RyR Activator 5.

Experimental Protocols

The following protocols are provided as a guide for the experimental use of RyR activator 5. Given the lack of specific data for this compound, initial optimization of concentrations and incubation times is highly recommended.

Preparation of Stock Solutions

Due to the absence of solubility data, it is recommended to test the solubility of RyR activator 5 in common laboratory solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of RyR activator 5 in a suitable solvent (e.g., DMSO).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate experimental buffer. Ensure the final solvent concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Cell-Based Calcium Imaging Assay

This protocol describes a method to assess the effect of RyR activator 5 on intracellular calcium levels in a suitable cell line (e.g., HEK293 cells stably expressing a mammalian RyR isoform, or primary cells such as myotubes or neurons).

Materials:

  • Cells expressing the RyR isoform of interest.

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • RyR activator 5 stock solution.

  • Positive control (e.g., caffeine, 4-chloro-m-cresol).

  • Negative control (vehicle).

  • Fluorescence microscope or plate reader.

Protocol:

  • Cell Plating: Seed cells onto a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) with an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells 2-3 times with HBSS to remove excess dye.

  • Compound Addition and Imaging:

    • Acquire a baseline fluorescence reading for a few minutes.

    • Add RyR activator 5 at various concentrations to the wells. Include positive and negative controls.

    • Immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.

    • Generate dose-response curves to determine the EC₅₀ of RyR activator 5.

Calcium_Imaging_Workflow Start Start Cell_Plating Plate cells in imaging dish Start->Cell_Plating Dye_Loading Load cells with Ca²⁺ indicator (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Washing Wash to remove excess dye Dye_Loading->Washing Baseline_Imaging Acquire baseline fluorescence Washing->Baseline_Imaging Compound_Addition Add RyR Activator 5 / Controls Baseline_Imaging->Compound_Addition Time_Lapse_Imaging Record fluorescence changes over time Compound_Addition->Time_Lapse_Imaging Data_Analysis Analyze fluorescence intensity (ΔF/F₀) Time_Lapse_Imaging->Data_Analysis EC50_Determination Generate dose-response curve and determine EC₅₀ Data_Analysis->EC50_Determination End End EC50_Determination->End

Figure 2: Workflow for a cell-based calcium imaging experiment. This diagram outlines the key steps for assessing the activity of RyR activator 5 on intracellular calcium dynamics.

[³H]-Ryanodine Binding Assay

This biochemical assay provides a quantitative measure of RyR channel activity, as [³H]-ryanodine binds preferentially to the open state of the channel. An increase in [³H]-ryanodine binding in the presence of an activator indicates an increase in the channel's open probability.

Materials:

  • Microsomal preparations enriched in the RyR isoform of interest (e.g., from skeletal or cardiac muscle, or from cells overexpressing the receptor).

  • [³H]-ryanodine.

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4).

  • Varying concentrations of free Ca²⁺.

  • RyR activator 5.

  • Unlabeled ryanodine (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, [³H]-ryanodine (e.g., 2-10 nM), binding buffer with a defined free Ca²⁺ concentration, and varying concentrations of RyR activator 5.

  • Incubation: Incubate the mixture at 37°C for 2-3 hours to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold to separate bound from free [³H]-ryanodine.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from total binding.

    • Plot specific binding as a function of RyR activator 5 concentration to generate a dose-response curve and determine the EC₅₀.

Data Presentation

All quantitative data should be presented in a clear and organized manner. An example of a data summary table for a hypothetical characterization of RyR activator 5 is provided below.

AssayParameterRyR1RyR2RyR3
Calcium Imaging EC₅₀ (µM)TBDTBDTBD
Max ΔF/F₀TBDTBDTBD
[³H]-Ryanodine Binding EC₅₀ (µM)TBDTBDTBD
% Max BindingTBDTBDTBD

Table 2: Hypothetical Data Summary for RyR Activator 5 Characterization. TBD: To be determined experimentally.

Concluding Remarks

RyR activator 5 is a novel compound with demonstrated activity on insect ryanodine receptors. Its utility in studying mammalian RyRs requires further investigation. The protocols outlined in this document provide a framework for the initial characterization of this and other novel RyR activators. It is imperative for researchers to empirically determine key parameters such as solubility, stability, and optimal working concentrations for RyR activator 5 in their specific experimental systems.

Disclaimer: This document is intended for research purposes only. The information provided is based on currently available data and general knowledge of ryanodine receptor pharmacology. The user assumes all responsibility for the proper handling and use of RyR activator 5.

References

Best Practices for Handling and Storing RyRs Activator 5 (Compd A-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the best practices for handling, storing, and utilizing RyRs activator 5, also identified as Compound A-1. This novel synthetic agonist of the ryanodine receptor (RyR) shows potent activity, particularly against insect RyRs, making it a valuable tool for research in pest control and calcium signaling pathways.

Compound Information

This compound (Compound A-1) is a synthetic organic molecule designed as a potent agonist of the ryanodine receptor, a critical intracellular calcium release channel located on the sarcoplasmic and endoplasmic reticulum.[1] Its primary characterized activity is against the RyR of Spodoptera frugiperda (fall armyworm).

Chemical Nature: As a newly synthesized organic compound, its full toxicological profile is not yet established. Therefore, it must be handled with the same precautions as any potentially hazardous chemical.

Handling and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, it is imperative to adhere to stringent safety protocols. Assume the compound is hazardous and minimize exposure.

General Handling Guidelines:

  • Work in a designated area: All work with this compound should be conducted in a well-ventilated chemical fume hood.[2][3]

  • Use appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and chemical safety goggles.[2]

  • Avoid inhalation: Do not breathe dust or aerosolized solutions of the compound.[3]

  • Prevent contact: Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.

  • Labeling: Ensure all containers holding the compound are clearly and accurately labeled with the compound name, concentration, and date.

  • Emergency preparedness: Be aware of the location and proper use of safety equipment, including eyewash stations, safety showers, and fire extinguishers.

Storage Protocols

Proper storage is crucial to maintain the stability and integrity of this compound.

Storage ConditionRecommendationRationale
Temperature Store at room temperature in a dry, dark place. For long-term storage, refer to the Certificate of Analysis provided by the supplier, as storage at -20°C may be recommended.Prevents degradation from heat, light, and moisture.
Container Keep in the original, tightly sealed container.Protects from atmospheric moisture and contaminants.
Inert Atmosphere For long-term storage of the solid compound, consider storage under an inert atmosphere (e.g., argon or nitrogen).Minimizes potential oxidation.
Solutions Prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, store in a tightly sealed vial at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Ensures the accuracy of experimental concentrations and prevents degradation in solution.

Experimental Protocols

The following protocols are based on established methodologies for testing RyR activators, as detailed information for this compound is not fully available.

Preparation of Stock Solutions
  • Determine the desired stock concentration: A common stock concentration for novel compounds is 10 mM.

  • Weigh the compound: Accurately weigh the required amount of this compound solid using a calibrated analytical balance.

  • Dissolve in a suitable solvent: Based on its chemical structure, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is likely a suitable solvent. Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Ensure complete dissolution: Vortex or sonicate the solution until the compound is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro Assay for RyR Activation using Calcium Imaging

This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure intracellular calcium release in response to this compound in a suitable cell line (e.g., HEK293 cells expressing the target insect RyR).

Materials:

  • HEK293 cells stably expressing the Spodoptera frugiperda ryanodine receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127 (for aiding dye loading).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution (in DMSO).

  • Positive control (e.g., caffeine).

  • Negative control (vehicle, e.g., DMSO).

  • Fluorescence microscope or plate reader capable of measuring calcium flux.

Protocol:

  • Cell Plating: Seed the HEK293-RyR cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).

    • Add the diluted compounds (including positive and negative controls) to the respective wells.

  • Calcium Measurement:

    • Immediately begin measuring the fluorescence intensity using a fluorescence microscope or plate reader.

    • For kinetic measurements, record the fluorescence at regular intervals (e.g., every 5 seconds) for a period of several minutes to capture the calcium release profile. The excitation and emission wavelengths for Fluo-4 are approximately 494 nm and 516 nm, respectively.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (before compound addition) from the peak fluorescence.

    • Normalize the response to the baseline fluorescence (ΔF/F₀).

    • Plot the normalized fluorescence response against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Quantitative Data

The following table summarizes the reported insecticidal activity of compounds from the same study that designed this compound (Compd A-1). While specific data for A-1 is not provided in the abstract, the activity of the closely related analogs A-2 and A-3 provides an indication of its expected potency against S. frugiperda.

CompoundTarget OrganismAssay TypeParameterValue (mg L⁻¹)Reference
A-2 Spodoptera frugiperdaBioassayLC₅₀0.27
A-3 Spodoptera frugiperdaBioassayLC₅₀0.18
Chlorantraniliprole (Reference) Spodoptera frugiperdaBioassayLC₅₀0.20

Visualizations

Signaling Pathway of RyR Activation in Muscle Cells

RyR_Signaling_Pathway cluster_membrane Cell Membrane / T-tubule cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol AP Action Potential DHPR Dihydropyridine Receptor (DHPR) AP->DHPR Depolarization RyR Ryanodine Receptor (RyR) DHPR->RyR Mechanical Coupling (Skeletal Muscle) Ca_Cytosol Ca²⁺ (Increased) RyR->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ (High Conc.) RyR_Activator This compound RyR_Activator->RyR Agonist Binding Troponin Troponin Ca_Cytosol->Troponin Binding Contraction Muscle Contraction Troponin->Contraction Conformational Change

RyR activation leads to muscle contraction.
Experimental Workflow for Testing this compound

Experimental_Workflow start Start plate_cells Plate HEK293-RyR Cells in 96-well plate start->plate_cells dye_loading Load Cells with Fluo-4 AM plate_cells->dye_loading wash_cells Wash Cells to Remove Excess Dye dye_loading->wash_cells prepare_compounds Prepare Serial Dilutions of this compound wash_cells->prepare_compounds add_compounds Add Compounds to Wells prepare_compounds->add_compounds measure_fluorescence Measure Fluorescence (Kinetic Read) add_compounds->measure_fluorescence analyze_data Data Analysis: Calculate ΔF/F₀ and EC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

Workflow for in vitro calcium imaging assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of Ryanodine Receptor (RyR) Activators

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ryanodine Receptor (RyR) activators during their experiments. While the specific compound "RyRs activator 5" is not explicitly detailed in publicly available literature, this resource leverages data from well-characterized RyR modulators to offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: My RyR activator is not dissolving properly in my aqueous buffer. What are the recommended solvents?

A1: Many RyR activators, particularly those with hydrophobic properties, exhibit limited solubility in aqueous solutions. The choice of solvent is critical for preparing a stable and effective stock solution. Common solvents for RyR modulators include Dimethyl Sulfoxide (DMSO) and ethanol. For instance, Ryanodine itself can be dissolved in DMSO at a concentration of 50 mg/mL and in ethanol at 4.94 mg/mL.[1] It is crucial to use freshly opened, high-purity solvents, as hygroscopic solvents like DMSO can absorb water, which may negatively impact the solubility of your compound.[1]

Q2: I've dissolved my activator in an organic solvent, but it precipitates when I add it to my aqueous experimental medium. How can I prevent this?

A2: This is a common issue when the final concentration of the organic solvent in the aqueous medium is too low to maintain the solubility of the compound. Here are a few strategies to mitigate precipitation:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental buffer is sufficient to keep the activator in solution. However, be mindful that high concentrations of organic solvents can have off-target effects on your biological system. It is recommended to perform a vehicle control experiment to assess the impact of the solvent alone.

  • Use a Surfactant: For in vivo experiments or sensitive cell-based assays, a formulation containing a surfactant like Tween-80 can help to maintain solubility and prevent precipitation. A suggested vehicle for in vivo use of ryanodine is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Gentle Warming and Sonication: In some cases, gentle warming or sonication of the final solution can help to redissolve small precipitates.[1] However, the thermal stability of your specific activator should be considered.

Q3: Are there any water-soluble alternatives for activating RyRs?

A3: Yes, some RyR modulators are available as salts, which significantly improves their aqueous solubility. For example, Suramin hexasodium salt is soluble in water up to 50 mg/mL. Suramin has been shown to increase the open probability of RyR channels. Research is also ongoing to develop more water-soluble RyR inhibitors through chemical modification, a strategy that could potentially be applied to activators as well.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Compound will not dissolve in the initial solvent. Insufficient solvent volume or incorrect solvent choice.1. Increase the solvent volume. 2. Try a different recommended solvent (see Table 1). 3. Use gentle heating or sonication to aid dissolution, checking for compound stability first.
Precipitation occurs after adding the stock solution to the aqueous buffer. The final concentration of the organic solvent is too low.1. Increase the final concentration of the organic solvent in the buffer, being mindful of vehicle effects. 2. Prepare a fresh, more dilute stock solution to minimize the volume added to the aqueous buffer. 3. Consider using a formulation with a surfactant like Tween-80.
Inconsistent experimental results. Degradation of the compound in solution.1. Prepare fresh stock solutions for each experiment. Some compounds are unstable in solution. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Solubility of Common RyR Modulators

CompoundSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
RyanodineDMSO50101.31
RyanodineEthanol4.9410
Suramin hexasodium saltWater5035
Suramin hexasodium saltDMSO54
4-Chloro-3-methylphenolWater3.9-
2-Amino-4-chlorophenolWater< 1 (Slightly soluble)-

Experimental Protocols

Protocol 1: Preparation of a Ryanodine Stock Solution
  • Weigh out the desired amount of Ryanodine powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of newly opened, anhydrous DMSO to achieve a concentration of 50 mg/mL.

  • Vortex the solution vigorously.

  • If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C or -80°C for long-term storage. For short-term storage (1 month), -20°C is sufficient.

Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays
  • Thaw a frozen aliquot of the Ryanodine stock solution (from Protocol 1).

  • Determine the final desired concentration of Ryanodine for your experiment.

  • Calculate the volume of the stock solution needed to achieve the final concentration in your experimental buffer.

  • To minimize precipitation, add the stock solution to a small volume of the buffer first, mixing well, and then bring it to the final volume.

  • Ensure the final DMSO concentration in the working solution is as low as possible and consistent across all experimental conditions, including vehicle controls.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Setup weigh Weigh Activator add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute apply Apply to Experiment (e.g., cell culture) dilute->apply

Caption: Experimental workflow for preparing and using RyR activator solutions.

troubleshooting_logic action action start Solubility Issue? is_dissolved Dissolves in initial solvent? start->is_dissolved no no is_dissolved->no No yes yes is_dissolved->yes Yes action_solvent 1. Use recommended solvent (Table 1) 2. Increase solvent volume 3. Apply gentle heat/sonication no->action_solvent Try precipitates Precipitates in aqueous buffer? yes->precipitates Then yes2 yes2 precipitates->yes2 Yes no2 no2 precipitates->no2 No action_precipitate 1. Optimize final solvent concentration 2. Use a surfactant (e.g., Tween-80) 3. Prepare a more dilute stock yes2->action_precipitate Try success Proceed with Experiment no2->success Then

Caption: Troubleshooting logic for addressing solubility issues with RyR activators.

RyR_Signaling_Pathway RyR_Activator RyR Activator (e.g., Ryanodine, Suramin) RyR Ryanodine Receptor (RyR) on SR/ER membrane RyR_Activator->RyR binds and activates Ca_Release Ca²⁺ Release from SR/ER RyR->Ca_Release mediates Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_Release->Cytosolic_Ca Cellular_Response Cellular Response (e.g., Muscle Contraction) Cytosolic_Ca->Cellular_Response triggers

Caption: Simplified signaling pathway of a Ryanodine Receptor (RyR) activator.

References

Troubleshooting unexpected results in calcium imaging with RyRs activator 5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RyRs Activator 5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on intracellular calcium levels?

This compound is designed to specifically activate Ryanodine Receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic and sarcoplasmic reticulum.[1] Upon activation, a transient increase in cytosolic calcium concentration is expected, which can be visualized using calcium indicators. The magnitude and kinetics of this calcium transient can depend on cell type, RyR isoform expression, and the concentration of the activator used.

Q2: I am not observing any change in calcium signal after applying this compound. What are the possible reasons?

Several factors could contribute to a lack of response. Please refer to the "No Calcium Response" section in our troubleshooting guide below for a detailed checklist of potential causes and solutions.

Q3: The calcium response I see is much smaller/larger than expected. How can I modulate the signal?

The magnitude of the calcium signal can be influenced by the concentration of this compound, the health and type of your cells, and the choice of calcium indicator. For guidance on optimizing these parameters, please see the "Suboptimal Calcium Signal" troubleshooting section.

Q4: I am observing significant cell death after treatment with this compound. Is this expected?

While some level of cytotoxicity can occur with any compound, significant cell death is not a typical outcome with this compound at recommended concentrations. This could indicate an issue with the compound's concentration, cell health, or potential off-target effects. Please consult the "High Cytotoxicity" troubleshooting guide for more information.

Troubleshooting Guides

Issue 1: No Calcium Response or Very Weak Signal

A lack of a discernible calcium transient is a common issue. The following table outlines potential causes and recommended actions.

Potential Cause Troubleshooting Step Rationale
Inactive Compound Verify the storage conditions and age of your this compound stock. Prepare a fresh dilution from a new stock if possible.Improper storage can lead to degradation of the compound.
Incorrect Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell type. Start with the recommended concentration range and titrate up and down.The effective concentration can vary significantly between different cell types.
Low RyR Expression Confirm that your cell model expresses Ryanodine Receptors. This can be done via Western blot, qPCR, or by using a positive control known to activate RyRs, such as caffeine or ATP.[1]This compound requires the presence of its target protein to elicit a response.
Problem with Calcium Indicator Ensure proper loading of your chosen calcium indicator (e.g., Fluo-4 AM, GCaMP). Check for uniform fluorescence in the cytoplasm. Use a positive control like ionomycin to confirm that the dye can report calcium changes.[2]A non-functional or improperly loaded indicator will fail to report calcium transients.[3]
Suboptimal Imaging Parameters Optimize microscope settings, including excitation wavelength, exposure time, and gain, to ensure adequate signal-to-noise ratio.A weak signal may be missed if imaging parameters are not sensitive enough.
Issue 2: High Background Fluorescence or Unstable Baseline

A high or fluctuating baseline can obscure the calcium signal elicited by this compound.

Potential Cause Troubleshooting Step Rationale
Incomplete Dye De-esterification Increase the incubation time for AM-ester dyes to allow for complete cleavage by cellular esterases. Ensure the incubation temperature is optimal.Incomplete de-esterification of AM dyes can lead to dye compartmentalization and high background.
Dye Extrusion or Leakage Use a probenecid-containing buffer during dye loading and imaging to inhibit organic anion transporters that can extrude the dye.Some cell types actively pump out fluorescent dyes, leading to a decreasing baseline.
Cell Stress or Poor Health Ensure cells are healthy and not overly confluent before the experiment. Use a physiological saline solution during imaging.Stressed or dying cells can exhibit unstable intracellular calcium levels.
Phototoxicity/Photobleaching Reduce the intensity and duration of excitation light. Use an anti-fade reagent if compatible with live-cell imaging.Excessive light exposure can damage cells and bleach the fluorescent indicator.
Issue 3: Off-Target Effects or Unexpected Cellular Responses

Observing responses that are not consistent with RyR activation may indicate off-target effects.

Potential Cause Troubleshooting Step Rationale
Interaction with Other Channels Use specific inhibitors for other known calcium channels (e.g., IP3 receptors, voltage-gated calcium channels) to see if the unexpected response is blocked.This compound may have unintended interactions with other components of the calcium signaling machinery.
Activation of Other Signaling Pathways Perform assays for common second messengers (e.g., cAMP, IP3) to determine if other pathways are being activated.The compound might trigger signaling cascades independent of direct RyR activation.
Compound Purity If possible, verify the purity of your this compound batch using analytical methods like HPLC-MS.Impurities in the compound preparation could be responsible for the observed off-target effects.
Use of a Negative Control Synthesize or obtain a structurally similar but inactive analog of this compound to use as a negative control.This can help differentiate between the intended on-target effects and non-specific or off-target effects.

Experimental Protocols

Protocol 1: Standard Calcium Imaging with Fluo-4 AM

This protocol outlines a general procedure for measuring intracellular calcium changes in adherent cells using the chemical indicator Fluo-4 AM.

  • Cell Plating: Plate cells on glass-bottom dishes or 96-well plates and grow to 70-90% confluency.

  • Dye Loading:

    • Prepare a 2-5 µM Fluo-4 AM working solution in a physiological buffer (e.g., HBSS) containing 20 mM HEPES. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

    • Remove the culture medium and wash the cells once with the buffer.

    • Add the Fluo-4 AM working solution to the cells and incubate for 30-60 minutes at 37°C.

  • De-esterification:

    • Remove the dye solution and wash the cells gently with the buffer.

    • Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the dish/plate on the microscope stage.

    • Acquire a baseline fluorescence reading for 1-2 minutes.

    • Add this compound at the desired final concentration and continue recording for 5-10 minutes to capture the full calcium transient.

    • Use an appropriate filter set for Fluo-4 (Excitation ~494 nm / Emission ~516 nm).

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells.

    • Extract the mean fluorescence intensity for each ROI over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.

Protocol 2: Genetically Encoded Calcium Indicators (GECIs) - GCaMP

This protocol provides a general workflow for using GCaMP sensors for calcium imaging.

  • Transfection/Transduction: Introduce the GCaMP construct into your cells of interest using a suitable method (e.g., plasmid transfection, viral transduction). Allow 24-72 hours for expression.

  • Cell Preparation: On the day of the experiment, replace the culture medium with a physiological imaging buffer.

  • Imaging:

    • Mount the cells on the microscope.

    • Acquire a stable baseline fluorescence recording.

    • Apply this compound and record the subsequent changes in GCaMP fluorescence.

    • Use an appropriate filter set for GCaMP (e.g., Excitation ~488 nm / Emission ~510 nm).

  • Data Analysis: The analysis is similar to that for chemical indicators, involving ROI selection and calculation of ΔF/F₀.

Visualizations

RyR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum RyRs_Activator_5_ext This compound RyRs_Activator_5_int This compound RyRs_Activator_5_ext->RyRs_Activator_5_int Cell Permeable Membrane Plasma Membrane RyR Ryanodine Receptor (RyR) RyRs_Activator_5_int->RyR Activates Ca_cytosol Ca²⁺ Increase Signaling Downstream Signaling Ca_cytosol->Signaling RyR->Ca_cytosol Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->RyR

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start Experiment with This compound Observe Observe Calcium Response Start->Observe NoResponse No / Weak Response Observe->NoResponse No GoodResponse Expected Response Observe->GoodResponse Yes UnexpectedResponse Unexpected Response (e.g., Off-Target) Observe->UnexpectedResponse Abnormal CheckCompound Check Compound & Concentration NoResponse->CheckCompound CheckCells Check RyR Expression & Cell Health CheckCompound->CheckCells CheckIndicator Check Calcium Indicator CheckCells->CheckIndicator Analyze Proceed to Data Analysis GoodResponse->Analyze InvestigateOffTarget Investigate Off-Target Effects UnexpectedResponse->InvestigateOffTarget

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Optimizing Dosage of Chlorantraniliprole (RyR Activator 5) for Insect Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ryanodine receptor (RyR) activator chlorantraniliprole, a compound within the anthranilic diamide class of insecticides.[1][2][3] This guide focuses on optimizing its dosage for insect bioassays to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of chlorantraniliprole?

Chlorantraniliprole selectively targets and activates insect ryanodine receptors (RyRs), which are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.[4][5] This activation leads to an uncontrolled release of stored intracellular calcium, causing muscle paralysis, cessation of feeding, lethargy, and ultimately, insect death. Notably, chlorantraniliprole binds much more tightly to insect RyRs than to their mammalian counterparts, which accounts for its high insecticidal activity and low mammalian toxicity.

Q2: Which solvents are recommended for preparing chlorantraniliprole solutions for bioassays?

The choice of solvent depends on the formulation of chlorantraniliprole being used (technical grade vs. commercial formulation). For technical grade chlorantraniliprole, which has low water solubility, organic solvents such as acetone or dimethyl sulfoxide (DMSO) are often used to prepare a stock solution. For many commercial formulations, serial dilutions can be prepared using distilled water. It's crucial to check the solubility of your specific chlorantraniliprole formulation. When using organic solvents, a "solvent only" control should be included in the bioassay to test for any toxic effects of the solvent itself.

Q3: What are the typical lethal concentration (LC50) values for chlorantraniliprole against common insect pests?

LC50 values for chlorantraniliprole vary significantly depending on the insect species, larval stage, bioassay method, and exposure time. Younger larval instars are generally more susceptible. The following tables provide a summary of reported LC50 values.

Data Presentation

Table 1: LC50 Values of Chlorantraniliprole against Lepidopteran Pests

Insect SpeciesLarval InstarBioassay MethodExposure TimeLC50 Value
Plutella xylostella (Diamondback Moth)3rdLeaf-dip48 hours0.23 mg/L
Spodoptera frugiperda (Fall Armyworm)2ndDiet-incorporation48 hours0.054 µg/mL
Helicoverpa armigera (Cotton Bollworm)1stDiet-incorporation24 hours0.025 ppm
Loxostege sticticalis (Beet Webworm)3rdInsect-dip72 hours0.08183 µg/L
Spodoptera litura (Tobacco Cutworm)Not SpecifiedTopical applicationNot Specified1.740 ppm

Data compiled from multiple sources.

Table 2: LC50 Values of Chlorantraniliprole against Other Insect Orders

Insect SpeciesLife StageBioassay MethodExposure TimeLC50 Value
Aedes aegypti (Yellow Fever Mosquito)LarvaeNot SpecifiedNot Specified0.569 mg/L
Prostephanus truncatus (Larger Grain Borer)AdultTreated maize14 days>1 ppm (at 20°C)
Tetranychus urticae (Two-spotted Spider Mite)Not SpecifiedLeaf-dipNot Specified6.938 ppm

Data compiled from multiple sources.

Troubleshooting Guide

Issue 1: High variability between bioassay replicates.

  • Possible Cause: Inconsistent application of the insecticide.

    • Solution: For leaf-dip assays, ensure each leaf disc is submerged for a uniform duration (e.g., 10 seconds) with gentle agitation. For topical applications, ensure your micro-applicator is calibrated to deliver a consistent volume. For diet-incorporation assays, ensure the chlorantraniliprole is thoroughly and evenly mixed into the diet.

  • Possible Cause: Natural variation within the insect population.

    • Solution: Increase the number of replicates for each concentration and for the control group. Using a minimum of five replicates can help account for natural biological variance.

  • Possible Cause: Inconsistent pipetting or uncalibrated equipment.

    • Solution: Ensure all lab personnel are trained in proper pipetting techniques. Regularly calibrate pipettes according to the manufacturer's guidelines.

Issue 2: Lower than expected mortality in treated groups.

  • Possible Cause: Insect resistance.

    • Solution: Test a known susceptible laboratory strain of the insect species in parallel with your test population. A significant difference in mortality can indicate the development of resistance.

  • Possible Cause: Incorrect larval stage.

    • Solution: Bioassays are typically most effective on second (L2) or third (L3) instar larvae. Younger larvae are generally more susceptible. Ensure you are using a consistent and appropriate larval stage for your experiments.

  • Possible Cause: Degradation of the chlorantraniliprole stock solution.

    • Solution: Prepare fresh stock solutions for each bioassay. Store stock solutions in a cool, dark place as recommended by the manufacturer to prevent degradation.

Issue 3: High mortality in the control group.

  • Possible Cause: Contaminated solvent or water.

    • Solution: Use fresh, high-purity solvents or distilled water for preparing solutions. Include a "solvent only" control to ensure the solvent is not causing mortality.

  • Possible Cause: Unhealthy or stressed insects.

    • Solution: Ensure the insects used for the bioassay are healthy and from a thriving colony. Discard any lethargic or abnormal individuals. Allow insects collected from the field to acclimate for 8-24 hours before testing to account for any mortality from injury during collection.

  • Possible Cause: Improper handling or environmental stress.

    • Solution: Handle insects carefully to avoid injury. Maintain a controlled and stable environment with appropriate temperature and humidity throughout the bioassay.

Q4: Can sublethal concentrations of chlorantraniliprole affect insect development?

Yes, exposure to sublethal doses of chlorantraniliprole can have significant non-lethal effects on insects. These can include prolonged larval and pupal stages, reduced pupal weight, and decreased fecundity (egg-laying capacity). However, in some cases, very low sublethal concentrations (e.g., LC10) have been observed to have a hormetic effect, potentially increasing the reproductive rate.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay

This method is commonly used for lepidopteran larvae.

  • Preparation of Insecticide Solutions: Prepare a stock solution of chlorantraniliprole in an appropriate solvent. From this stock, create a series of at least five serial dilutions using distilled water to achieve a range of concentrations that will result in mortalities between 10% and 90%. A control group treated with only the solvent and water is essential.

  • Insect Rearing: Use healthy, second or third instar larvae from a laboratory-reared colony or a field collection. Rear larvae on untreated host plant leaves (e.g., cabbage for Plutella xylostella) in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

  • Bioassay Procedure:

    • Cut uniform leaf discs from untreated host plants.

    • Individually dip each leaf disc into the respective insecticide solution (or control solution) for 10 seconds with gentle agitation.

    • Allow the leaf discs to air-dry completely.

    • Place each treated leaf disc into a separate petri dish or bioassay container.

    • Introduce a single larva onto each leaf disc.

    • Seal the containers with a breathable lid.

  • Data Collection and Analysis:

    • Incubate the bioassay containers at a constant temperature and humidity.

    • Record mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move in a coordinated manner when gently prodded with a fine brush.

    • If control mortality is between 5% and 20%, correct the data using Abbott's formula.

    • Calculate the LC50, LC90, and other relevant toxicological parameters using probit analysis.

Protocol 2: Diet-Incorporation Bioassay

This method is suitable for insects that can be reared on an artificial diet.

  • Preparation of Treated Diet: Prepare a series of chlorantraniliprole dilutions in distilled water. Add a specific volume of each dilution to a known amount of liquid artificial diet before it solidifies. Mix thoroughly to ensure even distribution. An untreated control diet should be prepared in the same manner using only distilled water.

  • Bioassay Setup:

    • Dispense the treated diet into individual wells of a multi-well bioassay tray or into small rearing cups.

    • Allow the diet to solidify completely.

    • Introduce one neonate or early instar larva into each well.

  • Incubation and Data Collection:

    • Seal the trays to prevent larvae from escaping.

    • Incubate under controlled environmental conditions.

    • Assess mortality after a predetermined period (e.g., 7 days).

  • Data Analysis: Analyze the dose-response data using probit analysis to determine the LC50 value.

Visualizations

RyR_Activation_Pathway cluster_muscle_cell Insect Muscle Cell RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum SR Sarcoplasmic Reticulum (Ca²⁺ Store) RyR->SR Opens Channel Ca_in Low [Ca²⁺] (Cytosol) SR->Ca_in Ca_out High [Ca²⁺] Paralysis Muscle Paralysis & Insect Death Ca_in->Paralysis Leads to Chlorantraniliprole Chlorantraniliprole (RyR Activator 5) Chlorantraniliprole->RyR Binds & Activates

Caption: Signaling pathway of chlorantraniliprole's mode of action on insect ryanodine receptors.

Bioassay_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare Stock Solution & Serial Dilutions D Range-Finding Test (Determine concentration range) A->D B Rear Healthy Insects (Select appropriate instar) B->D C Prepare Bioassay Substrate (e.g., Leaf Discs, Artificial Diet) C->D E Definitive Bioassay (≥5 concentrations + control) D->E Refine Concentrations F Incubate Under Controlled Conditions E->F G Record Mortality (e.g., at 24, 48, 72h) F->G H Data Analysis (Probit Analysis) G->H Correct with Abbott's formula if necessary I Determine LC50 / LD50 H->I

References

How to prevent degradation of RyRs activator 5 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of RyRs activator 5 (Compound A-1) to prevent its degradation in solution. By following these recommendations, users can ensure the stability and integrity of the compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a potent agonist of the ryanodine receptor, identified as Compound A-1 in the research by Zhenwu Yu and colleagues. It belongs to the anthranilic diamide class of molecules, which are known for their insecticidal properties acting on insect ryanodine receptors.

Q2: What are the primary causes of degradation for this compound in solution?

As an anthranilic diamide, this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The amide bonds in the molecule can be cleaved by water, a process that is often accelerated by pH, particularly alkaline conditions.

  • Photolysis: Exposure to light, especially ultraviolet (UV) radiation, can lead to the breakdown of the molecule.[1][2]

Q3: How should I store the solid form of this compound?

When stored as a solid, this compound should be kept in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to store the compound at -20°C.

Q4: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving diamide compounds. It is advisable to use anhydrous, high-purity DMSO to prepare a concentrated stock solution.

Q5: How can I prevent degradation of this compound in a stock solution?

To minimize degradation in your stock solution, adhere to the following guidelines:

  • Use a suitable solvent: Prepare the stock solution in anhydrous, high-purity DMSO.

  • Store properly: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect from light: Use amber-colored vials or wrap the vials in aluminum foil to protect the solution from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower-than-expected activity in bioassays. Degradation of the compound in the working solution.Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid prolonged storage of dilute aqueous solutions.
Verify the pH of your experimental buffer; avoid alkaline conditions (pH > 8).
Precipitate forms when diluting the DMSO stock solution in an aqueous buffer. Low aqueous solubility of the compound.Increase the percentage of DMSO in the final working solution (while ensuring it does not exceed a concentration that affects your experimental system, typically <0.1%).
Use a sonicator to aid dissolution after dilution.
Consider using a surfactant or other solubilizing agent, after validating its compatibility with your assay.
Visible color change in the stock solution over time. Potential degradation of the compound.Discard the solution and prepare a fresh stock solution from the solid compound.
Re-evaluate your storage conditions to ensure they are optimal (i.e., protected from light, stored at a low temperature).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions
  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the final desired concentration using your experimental buffer (e.g., physiological saline, cell culture medium).

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically below 0.1%).

  • Prepare the working solution immediately before use to minimize the risk of degradation in the aqueous environment.

  • If not used immediately, protect the working solution from light and keep it on ice for short-term storage on the day of the experiment.

Protocol 3: Monitoring the Stability of this compound in Solution

To assess the stability of this compound under your specific experimental conditions, you can perform a time-course analysis using High-Performance Liquid Chromatography (HPLC).

  • Prepare a solution of this compound in your experimental buffer at the working concentration.

  • Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to determine the initial peak area corresponding to the intact compound.

  • Store the solution under your typical experimental conditions (e.g., at room temperature, 37°C, exposed to or protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.

  • Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation over time. Analytical methods for diamide insecticides often utilize HPLC with mass spectrometry (HPLC-MS) for high sensitivity and specificity.[3]

Visual Guides

degradation_pathway RyRs_activator_5_solution This compound in Solution Hydrolysis Hydrolysis (e.g., alkaline pH) RyRs_activator_5_solution->Hydrolysis H₂O Photolysis Photolysis (e.g., UV light) RyRs_activator_5_solution->Photolysis Light Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products

Caption: Primary degradation pathways for this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimental Use Solid Solid RyRs Activator 5 Stock_Solution Stock Solution (in DMSO) Solid->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Storage_Conditions Store at -20°C to -80°C Protect from light Aliquot to avoid freeze-thaw Stock_Solution->Storage_Conditions Working_Solution Working Solution (in aqueous buffer) Storage_Conditions->Working_Solution Prepare Fresh Experiment Bioassay / Experiment Working_Solution->Experiment

References

Refining experimental protocols for consistent RyRs activator 5 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with RyRs activator 5 (also known as Compd A-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (Compd A-1) is a ryanodine receptor (RyR) agonist specifically designed and demonstrated to be active against the RyRs of Spodoptera frugiperda (fall armyworm).[1] Its primary application is in entomological research and the development of novel insecticides.

Q2: What is the molecular information for this compound?

PropertyValue
Catalog Number HY-155394
Molecular Formula C₂₃H₂₄Cl₂FN₅O₃
Molecular Weight 508.37 g/mol
Target Ryanodine Receptor

Q3: How should this compound be stored?

For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, powdered compounds are stored at -20°C for long-term storage.

Q4: In what solvent should I dissolve this compound?

Based on protocols for similar diamide insecticides, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For final experimental dilutions, the DMSO stock can be further diluted in an aqueous buffer containing a small amount of a non-ionic surfactant like Triton X-100 (e.g., 0.1 mg/L) to prevent precipitation and ensure uniform distribution.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no observed activity Improper sample preparation: Compound may not be fully dissolved or may have precipitated out of solution.- Ensure the compound is completely dissolved in DMSO before making aqueous dilutions. - Use a vortex mixer to ensure thorough mixing. - Include a surfactant (e.g., 0.1% Triton X-100) in the final aqueous solution to improve solubility and stability.
Degradation of the compound: Improper storage may have led to the degradation of this compound.- Always store the compound as recommended in the Certificate of Analysis. - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Incorrect concentration: The concentration used may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity.- Perform a dose-response curve to determine the optimal concentration for your specific assay. - Refer to published LC₅₀ values for S. frugiperda as a starting point (see Data Presentation section).
High background signal in fluorescence assays (e.g., Calcium Imaging) Autofluorescence of the compound: this compound may exhibit intrinsic fluorescence at the excitation/emission wavelengths used.- Run a control with the compound in the absence of cells or indicators to measure its autofluorescence. - If significant, subtract the background fluorescence from your experimental values.
Cell stress or death: High concentrations of the compound or prolonged exposure may be causing cytotoxicity.- Reduce the concentration of this compound. - Decrease the incubation time. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity at different concentrations.
Variability between experimental replicates Inconsistent cell density or health: Variations in cell number or viability can lead to different responses.- Ensure a consistent cell seeding density across all wells. - Only use cells that are in the logarithmic growth phase and show high viability.
Pipetting errors: Inaccurate or inconsistent pipetting of the compound or reagents.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.

Data Presentation

The following table summarizes the reported insecticidal activity of compounds structurally related to this compound against Spodoptera frugiperda. This data can be used as a reference for designing dose-response experiments.

CompoundLC₅₀ (mg L⁻¹) against S. frugiperda
Chlorantraniliprole 0.20
Compound A-2 0.27
Compound A-3 0.18

Data from Zhenwu Yu, et al. J Agric Food Chem. 2023.[1]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of solutions for use in in vitro bioassays.

  • Stock Solution (10 mM in DMSO):

    • Calculate the mass of this compound required to make a 10 mM stock solution in your desired volume of DMSO. (Mass = 0.01 mol/L * Volume (L) * 508.37 g/mol ).

    • Weigh the calculated amount of this compound and dissolve it in the appropriate volume of high-purity DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in an appropriate aqueous buffer (e.g., physiological saline for insect preparations or cell culture medium).

    • It is recommended to include a surfactant, such as Triton X-100 (final concentration of 0.1 mg/L), in the final dilution to prevent precipitation.[2]

    • Prepare fresh working solutions for each experiment.

Insecticidal Bioassay against Spodoptera frugiperda

This protocol is a general guideline for assessing the insecticidal activity of this compound.

  • Diet Preparation:

    • Prepare an artificial diet for S. frugiperda larvae.

    • Incorporate this compound at various concentrations into the diet while it is still liquid and has cooled to a temperature that will not cause degradation of the compound. A DMSO control diet should also be prepared.

  • Larval Treatment:

    • Use third-instar S. frugiperda larvae for the assay.

    • Place individual larvae in the wells of a multi-well plate containing the treated or control diet.

  • Incubation and Assessment:

    • Incubate the plates at an appropriate temperature and humidity (e.g., 25 ± 1°C, 60-70% relative humidity).

    • Assess larval mortality at 24, 48, and 72 hours post-treatment.

    • Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Use probit analysis to determine the LC₅₀ (lethal concentration required to kill 50% of the population).

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Working Solutions treatment Treat Bioassay System with this compound prep_compound->treatment prep_bioassay Prepare Bioassay System (e.g., Larval Diet, Cell Culture) prep_bioassay->treatment incubation Incubate under Controlled Conditions treatment->incubation data_collection Collect Data (e.g., Mortality, Fluorescence) incubation->data_collection data_analysis Analyze Data (e.g., LC50, Dose-Response Curve) data_collection->data_analysis

Workflow for this compound Experiments

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent or No Activity? check_prep Is Compound Preparation Correct? start->check_prep check_conc Is Concentration Optimal? check_prep->check_conc Yes solution_prep Re-prepare Solutions (Check Solubility, Use Surfactant) check_prep->solution_prep No check_cells Are Bioassay Systems (Cells/Insects) Healthy? check_conc->check_cells Yes solution_conc Perform Dose-Response Curve check_conc->solution_conc No check_protocol Is Experimental Protocol Followed Correctly? check_cells->check_protocol Yes solution_cells Check Viability and Use Healthy Cultures/Larvae check_cells->solution_cells No solution_protocol Review and Standardize Protocol check_protocol->solution_protocol No success Consistent Results check_protocol->success Yes solution_prep->start solution_conc->start solution_cells->start solution_protocol->start

Troubleshooting Flowchart for this compound

signaling_pathway Simplified Signaling Pathway of RyR Activation activator This compound ryr Ryanodine Receptor (RyR) on SR/ER Membrane activator->ryr Binds to and Activates ca_release Ca²⁺ Release from SR/ER ryr->ca_release cytosolic_ca Increased Cytosolic [Ca²⁺] ca_release->cytosolic_ca cellular_response Downstream Cellular Response (e.g., Muscle Contraction, Neurotransmission) cytosolic_ca->cellular_response

RyR Activation Signaling Pathway

References

Addressing variability in Spodoptera frugiperda response to RyRs activator 5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this document is for research and developmental purposes only. "RyRs activator 5" is treated as a representative diamide insecticide targeting the ryanodine receptor (RyR). Data and protocols are based on published research for diamide insecticides such as chlorantraniliprole and flubendiamide, and should be adapted as necessary for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other diamide insecticides?

A1: this compound, like other diamide insecticides, targets the insect ryanodine receptor (RyR).[1][2][3][4] The RyR is a large calcium-release channel located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1] Diamides lock the receptor in an open state, causing an uncontrolled release of calcium from intracellular stores. This depletion of calcium leads to rapid feeding cessation, muscle paralysis, lethargy, and ultimately, death of the insect.

Q2: We are observing significant variability in the mortality of Spodoptera frugiperda larvae in our bioassays with this compound. What are the potential causes?

A2: Variability in response is a common challenge and can be attributed to several factors:

  • Target-Site Resistance: The most significant cause of high-level resistance is mutations in the RyR gene, which can prevent the insecticide from binding effectively. Specific mutations like I4734M, I4790M/K, and G4946E have been identified in S. frugiperda and other lepidopteran pests, conferring resistance to diamides.

  • Metabolic Resistance: Increased activity of detoxification enzymes, such as cytochrome P450s, can metabolize and break down the insecticide before it reaches its target site.

  • Biological Variability: The age, developmental stage (instar), and genetic background of the larvae can influence their susceptibility. Standardizing the test population is critical.

  • Experimental Protocol inconsistencies: Minor variations in protocol execution, such as insecticide concentration, application uniformity, and environmental conditions (temperature, humidity), can lead to variable results.

Q3: How can we determine if the variability we are seeing is due to target-site resistance?

A3: To confirm target-site resistance, you will need to perform molecular analysis on both susceptible and suspected resistant populations. The typical workflow involves:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from larval tissues and convert it to complementary DNA (cDNA).

  • PCR Amplification: Use specific primers to amplify the region of the RyR gene known to harbor resistance-conferring mutations.

  • DNA Sequencing: Sequence the PCR products and compare them to the sequence from a known susceptible strain. Look for amino acid substitutions at key positions (e.g., I4734, I4790, G4946).

  • Allele-Specific Genotyping: For large-scale screening, you can develop PCR-based allelic discrimination assays (e.g., TaqMan) to quickly genotype individuals for known mutations.

Q4: Can resistance to one diamide insecticide confer cross-resistance to this compound?

A4: Yes, this is highly probable. Target-site mutations in the ryanodine receptor typically confer cross-resistance to other insecticides within the same chemical class (IRAC Group 28). For example, a laboratory-selected strain of S. frugiperda with an I4734M mutation showed high resistance to both chlorantraniliprole (225-fold) and flubendiamide (>5400-fold). Therefore, if a population is resistant to a known diamide, it will likely show reduced susceptibility to a new activator like this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the evaluation of this compound against S. frugiperda.

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability in mortality between replicates. 1. Inconsistent larval stage/age. 2. Non-uniform application of the compound. 3. Genetic heterogeneity in the test population. 4. Fluctuations in environmental conditions.1. Use larvae from the same instar and age, synchronized within a few hours. 2. Ensure thorough mixing of solutions and uniform coating in diet-overlay or leaf-dip assays. 3. Use a well-characterized, inbred susceptible strain for baseline assays. 4. Conduct experiments in a controlled environment with stable temperature (e.g., 25 ± 1°C) and humidity.
LC50 values are unexpectedly high or cannot be determined. 1. The population may have developed resistance. 2. Incorrect preparation of stock solutions or dilutions. 3. Degradation of the compound.1. Test a known susceptible strain in parallel to establish a baseline. If the field population shows significantly lower mortality, investigate resistance mechanisms. 2. Verify all calculations and use calibrated pipettes. Prepare fresh dilutions for each assay. 3. Check the stability of this compound in your chosen solvent and storage conditions. Protect from light if necessary.
Sub-lethal effects observed (e.g., feeding cessation) but low mortality. 1. This is a characteristic symptom of diamide insecticides. 2. The observation period may be too short.1. Record feeding cessation and paralysis as key indicators of activity. 2. Extend the mortality observation period. Insect death can occur within 2 to 7 days after initial exposure and feeding cessation.
Control group shows significant mortality. 1. Solvent toxicity. 2. Contamination of the artificial diet or leaves. 3. Disease outbreak in the larval colony (e.g., NPV).1. Ensure the final solvent concentration in the assay is non-toxic. Run a solvent-only control. 2. Use high-quality ingredients for the diet and ensure leaves are free from pesticides or microbial contamination. 3. Inspect the colony for signs of disease. If present, discard the colony and restart from a clean source.

Quantitative Data Summary

The following tables summarize resistance data for diamide insecticides in Spodoptera frugiperda from published studies. This data can serve as a reference for expected resistance levels.

Table 1: Resistance Ratios of Laboratory-Selected S. frugiperda Strains.

StrainSelection InsecticideTest InsecticideResistance Ratio (RR)MutationReference
Chlorant-RChlorantraniliproleChlorantraniliprole225-foldI4734M
Chlorant-RChlorantraniliproleFlubendiamide>5400-foldI4734M
Mt Field-Pop (Selected)ChlorantraniliproleChlorantraniliprole198.7-foldNot Specified
Mt Field-Pop (Selected)FlubendiamideFlubendiamide136.5-foldNot Specified

Table 2: Susceptibility of Field-Collected S. frugiperda Populations to Chlorantraniliprole.

Population (Year, Location)LC50 (μg/mL)Resistance Ratio (RR) vs. Susceptible StrainReference
2022-YC (China)0.285.40-fold
2022-ZJ (China)0.295.60-fold
Other Chinese Populations (2022)0.09 - 0.221.74 - 4.26-fold

Experimental Protocols

Protocol 1: Larval Diet-Overlay Bioassay

This method is used to determine the lethal concentration (e.g., LC50) of this compound.

Materials:

  • S. frugiperda third-instar larvae (pre-starved for 4 hours).

  • Artificial diet.

  • 24-well or 128-well bioassay trays.

  • This compound stock solution (in a suitable solvent like acetone or DMSO).

  • Distilled water with 0.1% Triton X-100 (surfactant).

  • Calibrated micropipettes.

Procedure:

  • Prepare a series of dilutions of this compound from the stock solution. A typical range for diamides might be 0.01 to 100 µg/mL.

  • Dispense a fixed amount of artificial diet into each well of the bioassay tray (e.g., 1 mL for 24-well trays).

  • Apply a fixed volume of each insecticide dilution evenly onto the surface of the diet in each well (e.g., 50 µL). Allow the solvent to evaporate completely in a fume hood.

  • For the control group, apply only the solvent and surfactant solution.

  • Introduce one third-instar larva into each well.

  • Seal the trays with a perforated lid to allow for air exchange.

  • Incubate at controlled conditions (e.g., 25 ± 1°C, >60% RH, 16:8 L:D photoperiod).

  • Assess mortality after 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Use Probit analysis to calculate LC50 and LC95 values with their 95% confidence intervals.

Protocol 2: Molecular Detection of RyR Mutations

This protocol outlines the general steps for identifying target-site mutations.

Materials:

  • S. frugiperda larvae (susceptible and potentially resistant).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • PCR primers flanking the target region of the RyR gene.

  • Taq polymerase and PCR reagents.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • Sample Preparation: Flash-freeze individual larvae in liquid nitrogen and store at -80°C.

  • RNA Extraction & cDNA Synthesis: Extract total RNA from individual larvae following the kit manufacturer's protocol. Synthesize first-strand cDNA using a reverse transcriptase kit.

  • PCR Amplification:

    • Design primers based on the known S. frugiperda RyR sequence to amplify fragments containing potential mutation sites (e.g., I4734, I4790).

    • Perform PCR with the following typical cycle: 95°C for 5 min, followed by 35-40 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 1-2 min), and a final extension at 72°C for 10 min.

  • Verification and Sequencing:

    • Run the PCR product on an agarose gel to verify the size of the amplicon.

    • Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences with a reference susceptible RyR sequence using software like BLAST or Geneious.

    • Identify any single nucleotide polymorphisms (SNPs) and determine if they result in an amino acid change at a known resistance-associated position.

Visualizations

RyR_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_muscle Muscle Cell Nerve_Impulse Nerve Impulse VGCC Voltage-Gated Ca2+ Channel Nerve_Impulse->VGCC opens ACh_Vesicle ACh Vesicle VGCC->ACh_Vesicle triggers fusion ACh Acetylcholine (ACh) ACh_Vesicle->ACh releases nAChR Nicotinic ACh Receptor ACh->nAChR binds to Depolarization Membrane Depolarization nAChR->Depolarization causes RyR Ryanodine Receptor (RyR) Depolarization->RyR activates SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) Ca_Release Uncontrolled Ca2+ Release RyR->Ca_Release mediates Contraction Muscle Contraction & Paralysis Ca_Release->Contraction leads to RyRs_Activator This compound (Diamide) RyRs_Activator->RyR binds & locks open

Caption: Signaling pathway of RyR activation by diamide insecticides.

Experimental_Workflow cluster_bioassay Phenotypic Analysis cluster_molecular Genotypic Analysis Start Observe High Variability in Bioassay Response Protocol_Check Troubleshoot Bioassay Protocol (Larval stage, Dosing, Environment) Start->Protocol_Check Susceptible_Strain Test Known Susceptible Strain in Parallel Protocol_Check->Susceptible_Strain Compare Compare LC50 Values Susceptible_Strain->Compare Conclusion_P Resistance Confirmed Compare->Conclusion_P  Significantly Higher LC50 Conclusion_S Issue is Methodological Compare->Conclusion_S  Similar LC50 RNA_Extraction RNA Extraction from Susceptible & Resistant Larvae Conclusion_P->RNA_Extraction Proceed to Genotyping cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR PCR Amplification of RyR Gene cDNA_Synthesis->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Alignment & Analysis Sequencing->Analysis Mutation_Found Target-Site Mutation Identified (e.g., I4734M) Analysis->Mutation_Found  Mutation Present No_Mutation No Known Target-Site Mutation (Consider Metabolic Resistance) Analysis->No_Mutation  No Mutation

Caption: Workflow for troubleshooting variable S. frugiperda response.

References

How to minimize artifacts in electrophysiology recordings with RyRs activator 5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Electrophysiology Experiments Involving Ryanodine Receptor (RyR) Activators.

This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize artifacts in electrophysiology recordings when using RyR activators.

Note on "RyR activator 5": The term "RyR activator 5" appears to be a placeholder or a specific internal compound name. This guide will address the common challenges and solutions applicable to the general class of ryanodine receptor activators, such as caffeine or low concentrations of ryanodine. The principles and protocols described here are broadly applicable to novel or specific RyR agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a Ryanodine Receptor (RyR) activator?

Ryanodine Receptors (RyRs) are intracellular calcium channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER).[1][2][3] An RyR activator binds to the receptor, increasing its open probability. This leads to the release of stored calcium (Ca2+) from the SR/ER into the cytoplasm, a process known as calcium-induced calcium release (CICR) in many cell types like cardiac muscle.[1][4] This elevation in cytosolic Ca2+ can trigger various cellular events, including muscle contraction, neurotransmitter release, and gene expression.

Q2: What are the most common artifacts observed in electrophysiology recordings when using an RyR activator?

When using an RyR activator, you may encounter several types of artifacts in your recordings:

  • Baseline Drift: A slow, steady change in the baseline current or voltage, often caused by the compound's effect on cell volume or the activity of electrogenic pumps like the Na+/Ca2+ exchanger, which is activated by the released Ca2+.

  • Increased Noise: A significant increase in the high-frequency noise of the recording, which can result from the stochastic opening and closing of many RyR channels or other Ca2+-activated channels.

  • Spontaneous Channel Activity: The appearance of spontaneous transient currents or action potentials, often due to spontaneous Ca2+ release events (Ca2+ sparks or waves) triggered by the activator.

  • Changes in Membrane Properties: Alterations in membrane resistance or capacitance as a secondary effect of large-scale Ca2+ release and subsequent cellular responses.

  • Off-Target Effects: The activator may directly or indirectly modulate other ion channels, leading to unexpected changes in recorded currents.

Q3: How does the lipid solubility of an RyR activator affect my experiment?

The lipophilicity, or lipid solubility, of a compound can significantly impact its delivery and washout. Highly lipid-soluble compounds can readily cross the cell membrane to reach the intracellular RyR channels. However, they may also accumulate in the lipid bilayer, leading to slow and incomplete washout. This can cause lingering effects that complicate the interpretation of subsequent experiments. Conversely, less lipid-soluble compounds may require longer incubation times to reach their target but are typically easier to wash out.

Troubleshooting Guide

Q4: My baseline is unstable after applying the RyR activator. What can I do?

An unstable baseline is a common issue. Here are some steps to troubleshoot it:

  • Verify Seal Stability: Ensure you have a high-resistance gigaseal (>1 GΩ) before applying the compound. A poor seal is more susceptible to drift.

  • Check for Osmolarity Changes: Ensure that the osmolarity of your drug-containing solution matches your control extracellular solution. Mismatches can cause cell swelling or shrinking, leading to drift.

  • Optimize Perfusion Rate: A very fast perfusion rate can introduce mechanical instability. Try reducing the flow rate once the solution has been exchanged in the chamber.

  • Consider Secondary Effects: The Ca2+ released by the RyR activator can activate other currents, such as those from the Na+/Ca2+ exchanger (NCX), which can alter the holding current. You can test for this by including an NCX inhibitor in your experiments, if appropriate for your research question.

Q5: I'm observing large, spontaneous inward currents that obscure the signal I want to measure. How can I mitigate this?

These are likely spontaneous Ca2+ release events activating other channels.

  • Lower the Activator Concentration: The most common cause is an excessively high concentration of the activator, leading to SR Ca2+ overload and spontaneous release. Perform a dose-response curve to find the minimum effective concentration.

  • Buffer Intracellular Calcium: If using a whole-cell patch-clamp configuration, increase the concentration of the Ca2+ chelator (e.g., BAPTA or EGTA) in your pipette solution. This will help buffer the global Ca2+ signals that activate other conductances. Note that this may also affect the RyR activity you are trying to measure.

  • Use a More Localized Recording Technique: Techniques like loose-patch clamp can help isolate the activity of channels in a small patch of the membrane, potentially reducing the influence of global Ca2+ events.

Q6: The effect of my RyR activator is not reversing after washout. What is the problem?

This is a common issue with lipid-soluble compounds or compounds that cause long-term changes in the channel's state.

  • Prolong the Washout Period: The compound may be trapped in the lipid membrane or intracellular compartments. Extend the washout time significantly (e.g., >15-20 minutes).

  • Use a "Chaser" Solution: Perfusion with a solution containing a lipid-clearing agent like albumin (e.g., 0.1% BSA) can sometimes help remove lipophilic compounds from the cell membrane and recording chamber.

  • Consider Irreversible Binding: Some compounds, like high concentrations of ryanodine, can irreversibly lock the RyR channel in an open or closed state. Review the pharmacology of your specific activator to see if this is a known property.

Data Summary

Table 1: Effects of Common RyR Activators on Channel Properties

ActivatorTypical ConcentrationEffect on RyR Open Probability (Po)Notes
Caffeine 0.5 - 10 mMIncreases Po by sensitizing the channel to Ca2+.Rapid and reversible effects. At high concentrations (>5 mM), can activate all RyR isoforms.
Ryanodine 1 - 100 nMLocks the channel into a long-lived sub-conductance (half-open) state, effectively increasing Ca2+ leak.Use-dependent binding; the channel must be active. Effects are slow to develop and essentially irreversible.
ATP 0.1 - 5 mMPotentiates Ca2+-gated RyR activity, increasing Po.Acts as an allosteric modulator. The effect is more pronounced for RyR1 than RyR2.
4-chloro-m-cresol (4-CmC) 0.1 - 1 mMDirectly activates the RyR channel, causing Ca2+ release.Known to induce conformational changes in the RyR structure.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of an RyR Activator

  • Preparation: Prepare a stable cell recording (e.g., whole-cell patch-clamp).

  • Baseline Recording: Record baseline activity for 3-5 minutes in the control extracellular solution to ensure stability.

  • Cumulative Application: Apply the RyR activator at increasing concentrations in a cumulative manner (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).

  • Equilibration: Allow the cell to equilibrate at each concentration for 2-3 minutes or until a steady-state effect is observed.

  • Measurement: Measure the parameter of interest at each concentration (e.g., change in holding current, frequency of spontaneous events, or change in action potential duration).

  • Data Analysis: Plot the measured response against the logarithm of the activator concentration. Fit the data with a sigmoid function to determine the EC50 (half-maximal effective concentration).

  • Working Concentration: For subsequent experiments, use a concentration at or slightly below the EC50 to minimize artifacts and off-target effects.

Protocol 2: Standard Patch-Clamp Recording with an RyR Activator

  • Cell Preparation: Isolate cells and allow them to recover under optimal conditions. Healthy cells are crucial for stable recordings.

  • Pipette Solution: Use a pipette solution with a known Ca2+ buffer concentration (e.g., 5-10 mM EGTA for strong buffering or 0.5-1 mM for studying Ca2+ dynamics).

  • Seal Formation: Approach the cell and form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Rupture the membrane to achieve the whole-cell configuration. Allow the cell to dialyze with the pipette solution for at least 5 minutes before starting recordings.

  • Baseline Stability: Record a stable baseline for 5-10 minutes. If the baseline is not stable, discard the cell.

  • Activator Application: Perfuse the chamber with the extracellular solution containing the desired concentration of the RyR activator.

  • Data Acquisition: Record the electrophysiological response.

  • Washout: Perfuse with the control extracellular solution for at least 10-15 minutes to assess the reversibility of the effect.

Visualizations

RyR_Signaling_Pathway Activator RyR Activator 5 RyR Ryanodine Receptor (RyR) on SR/ER Membrane Activator->RyR Binds to & Activates Ca_Release Ca2+ Release RyR->Ca_Release Opens Channel SR_ER Sarcoplasmic Reticulum (Ca2+ Store) SR_ER->Ca_Release Cytosolic_Ca Increased Cytosolic [Ca2+] Ca_Release->Cytosolic_Ca Effect1 Muscle Contraction Cytosolic_Ca->Effect1 Triggers Effect2 Activation of Ca2+-dependent Channels Cytosolic_Ca->Effect2 Triggers Effect3 Gene Expression Cytosolic_Ca->Effect3 Triggers

Caption: General signaling pathway of an RyR activator.

Troubleshooting_Workflow Start Start Experiment Setup Establish Stable Baseline Recording Start->Setup Apply Apply RyR Activator 5 Setup->Apply Observe Observe Response Apply->Observe Artifact Artifacts Detected? Observe->Artifact GoodSignal Clean Signal Proceed with Experiment End End Experiment GoodSignal->End Artifact->GoodSignal No Troubleshoot Troubleshoot Issue (See Logic Diagram) Artifact->Troubleshoot Yes Adjust Adjust Protocol (e.g., lower concentration) Troubleshoot->Adjust Adjust->Apply

Caption: Experimental workflow for applying an RyR activator.

Artifact_Logic_Tree Artifact Artifact Observed Drift Baseline Drift? Artifact->Drift Noise Increased Noise / Spontaneous Events? Artifact->Noise NoWashout No Reversal on Washout? Artifact->NoWashout Drift_S1 Check Seal Resistance & Solution Osmolarity Drift->Drift_S1 Drift_S2 Reduce Perfusion Speed Drift->Drift_S2 Drift_S3 Consider Secondary Electrogenic Activity (e.g., NCX) Drift->Drift_S3 Noise_S1 Lower Activator Concentration (Perform Dose-Response) Noise->Noise_S1 Noise_S2 Increase Intracellular Ca2+ Buffering (EGTA/BAPTA) Noise->Noise_S2 Noise_S3 Ensure Cell is Healthy Noise->Noise_S3 NoWashout_S1 Increase Washout Duration NoWashout->NoWashout_S1 NoWashout_S2 Compound is Highly Lipophilic? Use Albumin in Washout NoWashout->NoWashout_S2 NoWashout_S3 Check for Known Irreversible Binding NoWashout->NoWashout_S3

Caption: Troubleshooting logic for common artifacts.

References

Technical Support Center: Synthesis and Purification of Ryanodine Receptor (RyR) Activators

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the synthesis and purification of small molecule activators of Ryanodine Receptors (RyRs). Given the absence of specific public information on a compound designated "RyRs activator 5," this document addresses general challenges and frequently asked questions applicable to the synthesis of novel RyR modulators.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of RyR activators?

A1: The most critical parameters include reaction temperature, exclusion of atmospheric moisture and oxygen (especially for air-sensitive reagents), the quality and purity of starting materials and solvents, and precise control of reaction time. Many synthetic steps in developing complex organic molecules are sensitive to these factors, which can significantly impact yield and purity.

Q2: How can I confirm the identity and purity of my synthesized RyR activator?

A2: A combination of analytical techniques is essential. High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity. To confirm the chemical structure, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable. Infrared (IR) spectroscopy can also be used to identify key functional groups.

Q3: My purified compound is unstable. What are the common causes and solutions?

A3: Instability in purified compounds can be due to sensitivity to air, light, temperature, or pH. Potential solutions include storing the compound under an inert atmosphere (e.g., argon or nitrogen), protecting it from light by using amber vials, storing it at low temperatures (-20°C or -80°C), and ensuring the storage solvent is neutral and free of acids or bases.

Q4: Are there any specific safety precautions I should take when working with RyR activators?

A4: Yes. Since RyR activators modulate intracellular calcium channels, they can have significant physiological effects.[1][2] It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or aerosols. All work should be conducted in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for any known hazards of the specific compound or its precursors.

Troubleshooting Guide: Synthesis

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Extend the reaction time. - Increase the reaction temperature. - Add more of a key reagent.
Decomposition of starting materials or product- Lower the reaction temperature. - Use a milder reagent. - Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Poor quality of reagents or solvents- Use freshly distilled or high-purity solvents. - Verify the purity of starting materials using analytical techniques like NMR or melting point.
Multiple Side Products Observed Reaction temperature is too high- Lower the reaction temperature to improve selectivity.
Incorrect stoichiometry of reactants- Carefully control the addition rate and molar ratios of your reactants.
Presence of impurities- Purify starting materials before use.
Reaction Not Progressing Inactive catalyst- Use a fresh batch of the catalyst. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Insufficient activation energy- Gently heat the reaction mixture.

Troubleshooting Guide: Purification

Problem Potential Cause Recommended Solution
Poor Separation in Column Chromatography Inappropriate solvent system- Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. - Consider using a gradient elution.
Column overloading- Use a larger column or reduce the amount of crude product loaded.
Compound Insoluble in Purification Solvents Incorrect solvent choice- Test the solubility of your compound in a range of solvents to find a suitable one for purification.
Product Contamination Incomplete separation of side products- Re-purify the product using a different chromatographic technique (e.g., preparative HPLC) or a different solvent system.
Residual solvent- Dry the purified product under high vacuum for an extended period.

Quantitative Data Summary

As no specific data for "this compound" is available, this table serves as a template for researchers to log their experimental results.

Parameter Synthesis Step 1 Synthesis Step 2 Purification
Reaction Scale (mmol)
Reaction Time (h)
Temperature (°C)
Yield (%)
Purity (by HPLC, %)
Observed Mass (m/z)

Experimental Protocols

Generalized Synthesis of a Hypothetical RyR Activator

This protocol is a generalized representation and should be adapted based on the specific chemical structure of the target molecule.

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., argon).

  • Reagent Addition: The starting materials and anhydrous solvent are added to the flask via syringe. The catalyst, if required, is added last.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the addition of an appropriate aqueous solution (e.g., water, saturated ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification by Flash Column Chromatography
  • Column Packing: A glass column is packed with silica gel using a slurry method with an appropriate non-polar solvent.

  • Sample Loading: The crude product is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity, determined by prior TLC analysis.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

Signaling Pathway and Experimental Workflow Diagrams

RyR_Activation_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) Ca_store Ca²⁺ Store (SR) Ca_cytosol Cytosolic Ca²⁺ RyR->Ca_cytosol Increases Activator RyR Activator 5 Activator->RyR Binds and Activates Ca_store->RyR Ca²⁺ Release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_cytosol->Cellular_Response Triggers

Caption: Signaling pathway of a hypothetical RyR activator.

Synthesis_Purification_Workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Workup Reaction Workup (Quenching & Extraction) Synthesis->Workup Crude Crude Product Workup->Crude Purification Purification (Column Chromatography) Crude->Purification Analysis Purity & Identity Analysis (HPLC, NMR, MS) Purification->Analysis Pure_Product Pure RyR Activator Analysis->Pure_Product

Caption: Experimental workflow for RyR activator synthesis and purification.

References

Validation & Comparative

RyRs Activator 5 vs. Flubendiamide: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two potent activators of ryanodine receptors, highlighting their chemical properties, insecticidal efficacy, and underlying mechanisms of action. This guide is intended for researchers, scientists, and professionals in drug development and pest management.

This guide provides a comprehensive comparative analysis of two significant Ryanodine Receptor (RyR) activators: the commercially established insecticide flubendiamide and the novel experimental compound, RyRs activator 5 (also referred to as Compd A-1). Both compounds target the RyR, a critical calcium channel in insect muscle cells, leading to uncontrolled calcium release, paralysis, and eventual death of the insect. This comparison aims to furnish researchers with the necessary data to evaluate their relative performance and potential applications.

Chemical Identity and Properties

Flubendiamide and this compound, while both targeting the same receptor, possess distinct chemical structures. These structural differences likely influence their binding affinity, selectivity, and metabolic stability.

PropertyThis compound (Compd A-1)Flubendiamide
Chemical Formula C₂₃H₂₄Cl₂FN₅O₃C₂₃H₂₂F₇IN₂O₄S
Molecular Weight 508.37 g/mol 682.39 g/mol
Chemical Structure
SMILES O=C(NC(C)(C)C)C1=C(NC(C2=CC(OCCF)=NN2C3=C(Cl)C=CC=N3)=O)C(C)=CC(Cl)=C1CC1=C(C=C(C=C1)C(F)(F)C(F)(F)C(F)(F)F)NC(=O)C2=C(C(=O)NC(C)(C)CS(=O)(=O)C)C(=CC=C2)I

Performance Data: Insecticidal Efficacy

The primary measure of performance for these compounds is their insecticidal activity, typically quantified by the median lethal concentration (LC₅₀). The following table summarizes available LC₅₀ data against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. It is important to note that the LC₅₀ value for this compound (Compd A-1) is not explicitly stated in the primary literature, however, data for closely related and newly synthesized analogs from the same study are provided for context.

CompoundTarget PestBioassay TypeLC₅₀ (mg/L)Citation
This compound (Compd A-1) Analog (A-2) Spodoptera frugiperdaDiet Incorporation0.27[1]
This compound (Compd A-1) Analog (A-3) Spodoptera frugiperdaDiet Incorporation0.18[1]
Flubendiamide Spodoptera frugiperdaDiet Incorporation0.930[2]
Flubendiamide Spodoptera frugiperdaDiet Incorporation1.01[2]
Chlorantraniliprole (Reference) Spodoptera frugiperdaDiet Incorporation0.20[1]

Note: The LC₅₀ values for the analogs of this compound are presented in comparison to chlorantraniliprole from the same study. Flubendiamide data is from a separate study, and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Action: Targeting the Ryanodine Receptor

Both this compound and flubendiamide function by activating insect ryanodine receptors. These receptors are large ion channels located on the sarcoplasmic reticulum of muscle cells. Upon activation by these compounds, the RyR channels open, leading to a massive and uncontrolled release of stored calcium ions into the cytoplasm. This sudden increase in intracellular calcium induces continuous muscle contraction and paralysis, ultimately causing the insect to cease feeding and die.

RyR_Activator RyRs Activator (Flubendiamide or this compound) RyR Ryanodine Receptor (RyR) (on Sarcoplasmic Reticulum) RyR_Activator->RyR Binds and Activates Ca_release Uncontrolled Ca²⁺ Release RyR->Ca_release Opens Channel SR Sarcoplasmic Reticulum (SR) (Calcium Store) Muscle_Contraction Continuous Muscle Contraction Ca_release->Muscle_Contraction Elevated Cytoplasmic Ca²⁺ Cytoplasm Cytoplasm Paralysis Paralysis & Cessation of Feeding Muscle_Contraction->Paralysis Death Insect Death Paralysis->Death

Caption: Signaling pathway of RyR activators.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are crucial.

Bioassay for this compound (and analogs)

The insecticidal activity of this compound and its analogs was determined using a diet incorporation method as described in the study by Yu et al. (2023).

  • Test Insect: Third-instar larvae of Spodoptera frugiperda.

  • Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted.

  • Diet Preparation: The diluted compound solutions were mixed into an artificial diet at various concentrations. A control diet containing only the solvent was also prepared.

  • Assay: The prepared diet was dispensed into the wells of a 24-well plate. One third-instar larva of S. frugiperda was introduced into each well.

  • Incubation: The plates were maintained at a constant temperature and humidity for a specified period (e.g., 48 hours).

  • Data Collection: Larval mortality was assessed at the end of the incubation period. The LC₅₀ values were calculated using probit analysis.

cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Compound_Prep Compound Dilution Diet_Prep Diet Incorporation Compound_Prep->Diet_Prep Larva_Intro Introduce S. frugiperda Larva Diet_Prep->Larva_Intro Incubation Incubate (48h) Larva_Intro->Incubation Mortality_Assess Assess Mortality Incubation->Mortality_Assess LC50_Calc Calculate LC₅₀ (Probit Analysis) Mortality_Assess->LC50_Calc

Caption: Experimental workflow for bioassay.

Bioassay for Flubendiamide

The efficacy of flubendiamide against Spodoptera frugiperda was evaluated using a diet-incorporated bioassay.

  • Test Insect: Neonate larvae of Spodoptera frugiperda (<24 hours old).

  • Compound Preparation: Formulated flubendiamide was dissolved in distilled water to create a stock solution, which was then serially diluted.

  • Diet Preparation: The insecticide solutions were mixed with a meridic diet.

  • Assay: The treated diet was dispensed into 128-well bioassay trays, and one neonate larva was placed in each well.

  • Incubation: Trays were held at 27 ± 2°C, 60 ± 10% relative humidity, and a 14:10 hour (light:dark) photoperiod for 7 days.

  • Data Collection: Larval mortality was recorded after 7 days. The LC₅₀ values were determined by probit analysis.

Conclusion

References

Unraveling Cross-Resistance Profiles of Diamide Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of cross-resistance patterns among diamide insecticides reveals critical insights for resistance management strategies. This guide provides a comparative overview of the performance of various diamide insecticides in the face of resistance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Diamide insecticides are a class of highly effective pest control agents that act by selectively activating insect ryanodine receptors (RyRs), which are crucial calcium channels in muscle cells.[1][2] This activation leads to an uncontrolled release of internal calcium stores, causing muscle paralysis and ultimately, insect death.[1] However, the extensive use of these insecticides has led to the emergence of resistance in several key lepidopteran pests, such as the diamondback moth (Plutella xylostella) and the tomato leaf miner (Tuta absoluta).[3] Understanding the patterns of cross-resistance—where resistance to one insecticide confers resistance to others—is paramount for developing sustainable pest management programs.

Comparative Analysis of Cross-Resistance

Studies have demonstrated varying levels of cross-resistance among different diamide insecticides, which include chlorantraniliprole, flubendiamide, cyantraniliprole, and tiorantraniliprole.[4] The primary mechanism of resistance often involves target-site mutations in the RyR gene. These mutations can alter the binding affinity of the insecticides to the receptor, thereby reducing their efficacy.

Below is a summary of quantitative data from various studies investigating cross-resistance in resistant insect strains.

InsecticideResistant StrainTest InsectLC50 (Resistant)LC50 (Susceptible)Resistance Ratio (RR)Reference
Chlorantraniliprole SudlonP. xylostella>2000.048>4100
Flubendiamide SudlonP. xylostella1000.0771300
Cyantraniliprole Field StrainS. litura--38.24
Tiorantraniliprole Field StrainS. litura--17.91
Chlorantraniliprole Field StrainS. litura--489.99
Cyantraniliprole Resistant StrainS. frugiperda--3414
Flubendiamide Resistant StrainS. frugiperda--High
Chlorantraniliprole Resistant StrainS. frugiperda--High
Cyclaniliprole Resistant StrainS. frugiperda--High

Note: "-" indicates that the specific value was not provided in the cited abstract.

Signaling Pathway and Resistance Mechanism

The signaling pathway of diamide insecticides and the primary mechanism of target-site resistance are illustrated in the diagram below. Diamides bind to an allosteric site on the insect RyR, forcing the channel to remain open and causing a continuous leakage of Ca2+ from the sarcoplasmic reticulum. Mutations in the transmembrane domain of the RyR can prevent the effective binding of these insecticides, leading to resistance.

G cluster_0 Insect Muscle Cell cluster_1 Resistance Mechanism SR Sarcoplasmic Reticulum (SR) (High Ca2+) RyR Ryanodine Receptor (RyR) (Ca2+ Channel) Cytosol Cytosol (Low Ca2+) Paralysis Muscle Paralysis & Insect Death Cytosol->Paralysis Activation RyR Channel Activation RyR->Activation Diamide Diamide Insecticide Binding Binding to Allosteric Site Diamide->Binding Binding->RyR modulates Ca_Release Uncontrolled Ca2+ Release Activation->Ca_Release Ca_Release->Cytosol increases Ca2+ in Mutation RyR Gene Mutation (e.g., G4946E, I4790M) Altered_RyR Altered RyR Structure Mutation->Altered_RyR Reduced_Binding Reduced Diamide Binding Affinity Altered_RyR->Reduced_Binding Reduced_Binding->Binding prevents

Caption: Signaling pathway of diamide insecticides and the mechanism of target-site resistance.

Experimental Protocols

The determination of cross-resistance profiles typically involves a series of bioassays and molecular analyses. A generalized workflow for these studies is outlined below.

1. Insect Strains:

  • A susceptible strain, with no prior exposure to diamide insecticides, is used as a baseline.

  • A resistant strain is either collected from the field where control failures have been reported or developed in the laboratory through continuous selection pressure with a specific diamide insecticide.

2. Bioassays:

  • Method: Leaf-dip or diet-incorporation bioassays are commonly employed. For leaf-dip bioassays, plant leaves are dipped in serial dilutions of the insecticide, allowed to dry, and then infested with larvae. In diet-incorporation assays, the insecticide is mixed into the artificial diet of the insects.

  • Data Collection: Mortality is assessed after a specific period (e.g., 48 or 72 hours).

  • Data Analysis: The concentration-mortality data are subjected to probit analysis to determine the lethal concentration that kills 50% of the test population (LC50). The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

3. Molecular Analysis:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from individual insects, and cDNA is synthesized.

  • PCR and Sequencing: The region of the RyR gene known to harbor resistance mutations is amplified using polymerase chain reaction (PCR) and sequenced.

  • Sequence Analysis: The nucleotide and deduced amino acid sequences are compared between the resistant and susceptible strains to identify any mutations.

4. Synergist Bioassays:

  • To investigate the role of metabolic resistance, bioassays are conducted with and without the addition of synergists that inhibit specific metabolic enzymes (e.g., P450 monooxygenases, esterases). A significant increase in mortality in the presence of a synergist suggests the involvement of that enzyme class in resistance.

G A Insect Rearing (Susceptible & Resistant Strains) B Bioassays (e.g., Leaf-Dip Method) A->B F Molecular Analysis (RyR Gene Sequencing) A->F C Data Collection (Mortality Assessment) B->C D Data Analysis (Probit Analysis, LC50 Calculation) C->D E Resistance Ratio (RR) Calculation D->E H Cross-Resistance Determination E->H G Identification of Target-Site Mutations F->G G->H

Caption: A typical experimental workflow for cross-resistance studies.

References

Independent Verification of RyR Activator 5's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a novel synthetic ryanodine receptor (RyR) agonist, designated as RyRs activator 5 (also known as Compd A-1), with other well-established RyR activators. The information presented is supported by experimental data from publicly available scientific literature, offering a resource for researchers investigating RyR modulators for applications in insecticide development and discovery research.

Introduction to Ryanodine Receptors and Their Activators

Ryanodine receptors (RyRs) are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1] They are crucial for regulating the release of stored calcium ions, a fundamental process in cellular signaling, particularly in muscle contraction.[1] Molecules that activate RyRs, known as RyR activators, are of significant interest, both as pharmacological tools to study calcium signaling and as active ingredients in insecticides.

This compound belongs to a class of synthetic molecules designed to target insect RyRs. Its mode of action is predicated on the selective activation of these channels, leading to uncontrolled calcium release from intracellular stores. This disruption of calcium homeostasis in insect muscle cells results in paralysis and ultimately, death of the target pest.[2][3] This guide will compare the activity of this compound with other known RyR activators, focusing on their potency and mechanism of action.

Comparative Analysis of RyR Activator Performance

The efficacy of RyR activators is typically quantified by their half-maximal effective concentration (EC50) or lethal concentration (LC50). The following tables summarize the available quantitative data for this compound and a selection of other RyR activators.

Table 1: Comparative Larvicidal Activity (LC50) against Spodoptera frugiperda (Fall Armyworm)

CompoundLC50 (mg/L)Target OrganismReference
This compound (Compd A-1)Data not publicly available; however, closely related compounds A-2 and A-3 show high activity.Spodoptera frugiperda[4]
Compound A-20.27Spodoptera frugiperda
Compound A-30.18Spodoptera frugiperda
Chlorantraniliprole0.20Spodoptera frugiperda
Chlorantraniliprole1.29Spodoptera frugiperda (adult moths)
Chlorantraniliprole1.8Spodoptera frugiperda (third instar larvae)
Flubendiamide33.8Spodoptera frugiperda (third instar larvae)

Table 2: Comparative Activity (EC50) on Mammalian and Other Ryanodine Receptors

CompoundEC50Target RyR IsoformAssay SystemReference
Caffeine9.0 ± 0.4 mMRyR2 (cardiac)Single-channel recording in quasi-cell-like solutions
Bastadin 10~2 µMRyR1[3H]ryanodine binding potentiation

Mode of Action and Signaling Pathway

This compound, similar to other diamide insecticides, functions by binding to a specific site on the insect ryanodine receptor. This binding event locks the channel in an open conformation, leading to a sustained and uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of muscle cells. The resulting elevated intracellular Ca²⁺ concentration triggers muscle paralysis and ultimately leads to the death of the insect. Notably, these synthetic activators exhibit high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for non-target organisms.

RyR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cell Insect Muscle Cell cluster_cytoplasm Cytoplasm cluster_sr Sarcoplasmic Reticulum (SR) RyRs_activator_5 This compound RyR Ryanodine Receptor (RyR) RyRs_activator_5->RyR Binds to and activates Ca_cytoplasm Elevated Ca²⁺ Paralysis Muscle Paralysis & Death Ca_cytoplasm->Paralysis RyR->Ca_cytoplasm Uncontrolled Ca²⁺ release Ca_SR Stored Ca²⁺

Signaling pathway of this compound in an insect muscle cell.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the mode of action and performance of RyR activators.

[³H]-Ryanodine Binding Assay

This assay is used to quantitatively determine the activity of compounds on the RyR channel. Ryanodine specifically binds to the open state of the RyR.

  • Microsome Preparation: Isolate microsomes enriched in RyRs from either insect or mammalian muscle tissue, or from cell lines expressing the desired RyR isoform.

  • Incubation: Incubate the microsomes with [³H]-ryanodine in a buffered solution containing varying concentrations of the test compound (e.g., this compound). The incubation is typically performed at 37°C for a sufficient time to reach binding equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from free [³H]-ryanodine.

  • Scintillation Counting: Quantify the amount of radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of an excess of unlabeled ryanodine). Plot the specific binding as a function of the test compound concentration to determine the EC50 value.

Ryanodine_Binding_Workflow Start Start Microsome_Prep Prepare RyR-enriched microsomes Start->Microsome_Prep Incubation Incubate microsomes with [³H]-ryanodine & test compound Microsome_Prep->Incubation Filtration Separate bound & free ligand by filtration Incubation->Filtration Counting Quantify radioactivity by scintillation counting Filtration->Counting Analysis Calculate specific binding and determine EC50 Counting->Analysis End End Analysis->End

Experimental workflow for the [³H]-ryanodine binding assay.

Intracellular Calcium Measurement using Fura-2 AM

This method allows for the real-time monitoring of changes in intracellular Ca²⁺ concentration in response to RyR activators.

  • Cell Culture and Loading: Culture appropriate cells (e.g., insect cell lines like Sf9, or mammalian cell lines) on coverslips or in microplates. Load the cells with the Ca²⁺-sensitive fluorescent dye Fura-2 AM. The AM ester form allows the dye to cross the cell membrane.

  • De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-2 dye in the cytoplasm.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells at two excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at ~510 nm.

  • Compound Application: Add the RyR activator (e.g., this compound) to the cells and continue to record the fluorescence at both excitation wavelengths.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration. The change in the ratio over time provides a kinetic profile of the Ca²⁺ release.

Calcium_Imaging_Workflow Start Start Cell_Culture Culture cells on coverslips or microplates Start->Cell_Culture Dye_Loading Load cells with Fura-2 AM Cell_Culture->Dye_Loading Deesterification Allow for de-esterification of Fura-2 AM Dye_Loading->Deesterification Baseline Measure baseline fluorescence (340/380 nm) Deesterification->Baseline Compound_Addition Add RyR activator Baseline->Compound_Addition Measurement Record fluorescence changes over time Compound_Addition->Measurement Analysis Calculate 340/380 ratio to determine [Ca²⁺]i Measurement->Analysis End End Analysis->End

Experimental workflow for intracellular calcium imaging.

Conclusion

This compound and its analogs represent a potent new series of insect-selective ryanodine receptor activators. The available data, particularly for the closely related compounds A-2 and A-3, demonstrate larvicidal activity against Spodoptera frugiperda that is comparable to the established insecticide chlorantraniliprole. The mode of action, consistent with other diamide insecticides, involves the targeted activation of insect RyRs, leading to a fatal disruption of intracellular calcium homeostasis.

For researchers in the field, the provided experimental protocols for [³H]-ryanodine binding and intracellular calcium imaging offer standardized methods for the independent verification of the activity and mode of action of this compound and other novel RyR modulators. Further independent studies are warranted to fully characterize the pharmacological profile of this compound, including its specific EC50 on various insect and mammalian RyR isoforms, to solidify its potential as a valuable tool for both pest management and fundamental research in calcium signaling.

References

Comparing the binding sites of RyRs activator 5 and other RyR modulators

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding sites of key activators and inhibitors of the Ryanodine Receptor (RyR), providing insights for researchers and drug development professionals.

The Ryanodine Receptor (RyR), a massive intracellular calcium release channel, plays a pivotal role in excitation-contraction coupling in muscle tissues and various other cellular calcium signaling events.[1][2][3] Its complex structure, comprising four large subunits, offers a multitude of binding sites for a diverse array of endogenous and exogenous modulators.[1][4] Understanding the precise location and nature of these binding sites is crucial for elucidating the mechanisms of RyR regulation and for the rational design of novel therapeutic agents targeting RyR-related pathologies. This guide provides a comparative analysis of the binding sites of several key RyR modulators, supported by experimental data and detailed methodologies.

Comparative Analysis of Modulator Binding Sites

The activity of the RyR channel is finely tuned by a variety of molecules that can either enhance or suppress its calcium release function. These modulators exert their effects by binding to specific sites on the RyR protein, inducing conformational changes that alter channel gating. The following table summarizes the binding sites and affinities of several well-characterized RyR modulators.

Modulator ClassModulatorRyR Isoform(s)Binding Site LocationReported Affinity (Kd)Functional Effect
Endogenous Activators Calcium (Ca²⁺)RyR1, RyR2, RyR3High-affinity activating sites (cytosolic), Luminal activating sitesµM range (activating)Channel activation
Adenosine Triphosphate (ATP)RyR1, RyR2Cytosolic domain, near the U-motif, CTD, and S6c segment0.22 mM (EC50 for RyR1)Potentiates Ca²⁺-induced activation
Exogenous Activators CaffeineRyR1, RyR2Cytosolic domain, near the Ca²⁺ and ATP binding sitesmM rangeSensitizes the channel to Ca²⁺
Ryanodine (low conc.)RyR1, RyR2, RyR3Transmembrane domain, within the ion conduction pathwaynM rangeLocks the channel in a sub-conductance open state
Endogenous Inhibitors Magnesium (Mg²⁺)RyR1, RyR2, RyR3Competes with Ca²⁺ at activating sites, also binds to low-affinity inhibitory sitesmM rangeInhibition of channel opening
Calmodulin (CaM)RyR1, RyR2Cytosolic domain, specific CaM binding domainCa²⁺-dependentInhibition (Ca²⁺-bound CaM) or activation (ApoCaM)
Exogenous Inhibitors Ryanodine (high conc.)RyR1, RyR2, RyR3Transmembrane domain, within the ion conduction pathway>100 µMComplete channel block
Ruthenium RedRyR1, RyR2, RyR3Pore region of the channelµM rangeChannel block
DantroleneRyR1N-terminal regionµM rangeInhibition of Ca²⁺ release

Experimental Protocols

The determination of modulator binding sites on a large and complex protein like the RyR requires sophisticated experimental techniques. The following are key methodologies cited in the literature for identifying and characterizing these sites.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in visualizing the three-dimensional structure of the RyR in different conformational states and in complex with various modulators.

  • Sample Preparation: Purified RyR protein is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual RyR particles in different orientations are collected.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the RyR protein.

  • Ligand Density Identification: By comparing the 3D maps of the RyR with and without a bound modulator, difference maps can be calculated to reveal the density corresponding to the bound ligand, thus identifying its binding site. This technique has been successfully used to map the binding sites of Ca²⁺, ATP, and caffeine.

[³H]-Ryanodine Binding Assay

This radioligand binding assay is a classic method to quantitatively assess the activity of the RyR channel, as ryanodine preferentially binds to the open state of the channel.

  • Preparation of Microsomes: Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) membranes rich in RyRs are isolated from tissues (e.g., skeletal or cardiac muscle) or from cell lines overexpressing a specific RyR isoform.

  • Binding Reaction: The isolated microsomes are incubated with a low concentration of [³H]-ryanodine in the presence of varying concentrations of the modulator being tested. The incubation buffer typically contains specific concentrations of Ca²⁺ and ATP to set a baseline channel activity.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the microsomes bound with [³H]-ryanodine. The filters are then washed to remove unbound radioligand. The amount of bound [³H]-ryanodine is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). The data can be used to determine the affinity of the modulator and its effect on channel opening probability.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for modulator binding or for transducing the binding event into a functional change.

  • Mutant Construction: The cDNA encoding the RyR is modified to change specific amino acid residues within a putative binding site to other residues (e.g., alanine scanning).

  • Expression of Mutant Receptors: The mutated RyR cDNA is expressed in a suitable host system, such as HEK293 cells, that lacks endogenous RyRs.

  • Functional Characterization: The functional properties of the mutant RyR channels are then assessed using techniques like the [³H]-ryanodine binding assay or single-channel recordings in lipid bilayers to determine if the mutation has altered the sensitivity or binding of the modulator.

Signaling Pathways and Binding Site Schematics

The following diagrams illustrate the general signaling pathway leading to RyR activation and a schematic representation of the locations of various modulator binding sites on the RyR protein.

RyR_Activation_Pathway Membrane_Depolarization Membrane Depolarization DHPR Dihydropyridine Receptor (DHPR) (L-type Ca²⁺ Channel) Membrane_Depolarization->DHPR Ca_influx Ca²⁺ Influx (Cardiac Muscle) DHPR->Ca_influx Physical_Coupling Direct Physical Coupling (Skeletal Muscle) DHPR->Physical_Coupling RyR Ryanodine Receptor (RyR) Ca_influx->RyR CICR Physical_Coupling->RyR SR_Ca_Release SR Ca²⁺ Release RyR->SR_Ca_Release Muscle_Contraction Muscle Contraction SR_Ca_Release->Muscle_Contraction

Figure 1. Simplified signaling pathway for RyR activation in muscle.

RyR_Modulator_Binding_Sites cluster_RyR Ryanodine Receptor Subunit cluster_Modulators Modulators Cytosolic_Assembly Cytosolic Assembly Ca²⁺ (activating) ATP Caffeine Calmodulin Dantrolene Transmembrane_Domain Transmembrane Domain Ryanodine Ruthenium Red Mg²⁺ (inhibitory) Pore Pore Ca_ion Ca²⁺ Ca_ion->Cytosolic_Assembly:ca ATP_mol ATP ATP_mol->Cytosolic_Assembly:atp Caffeine_mol Caffeine Caffeine_mol->Cytosolic_Assembly:caf Calmodulin_mol Calmodulin Calmodulin_mol->Cytosolic_Assembly:cam Dantrolene_mol Dantrolene Dantrolene_mol->Cytosolic_Assembly:dant Ryanodine_mol Ryanodine Ryanodine_mol->Transmembrane_Domain:ryan RR_mol Ruthenium Red RR_mol->Transmembrane_Domain:rr Mg_ion Mg²⁺ Mg_ion->Transmembrane_Domain:mg

References

Unveiling the Selectivity of RyRs Activator 5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of RyRs activator 5, also known as Compound A-1, reveals its potent and selective activation of insect ryanodine receptors over their mammalian counterparts. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers in insecticide development and related fields.

This compound has emerged as a significant subject of study due to its targeted action on insect ryanodine receptors (RyRs), which are crucial for muscle contraction and other physiological processes. This selectivity presents a promising avenue for the development of next-generation insecticides with enhanced safety profiles for non-target organisms.

Quantitative Analysis of Selectivity

The selectivity of this compound for insect versus mammalian RyRs is a key determinant of its potential as a safe and effective insecticide. While specific EC50 or IC50 values for "this compound" against a direct mammalian RyR counterpart are not detailed in the primary literature, the research leading to its development provides strong evidence of its insect-specific activity. The design and synthesis of this class of compounds were guided by 3D-QSAR and molecular dynamics simulations, which aimed to maximize interactions with the insect RyR binding pocket while minimizing affinity for the mammalian receptor.

For a closely related analog, Compound A-3, from the same study, the following lethal concentration (LC50) value against the insect pest Spodoptera frugiperda was reported:

CompoundTarget OrganismLC50 (mg L-1)
Compound A-3Spodoptera frugiperda0.18[1]

This high potency against a major agricultural pest underscores the efficacy of this series of activators. The selectivity is further supported by molecular modeling studies that indicate a more favorable binding energy of these compounds with the insect RyR compared to the mammalian RyR1 isoform[1].

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are outlined below.

Heterologous Expression of Ryanodine Receptors

The functional characterization of RyR activators is often performed using heterologous expression systems, where the receptor of interest is expressed in a cell line that does not endogenously express it.

Objective: To express insect or mammalian ryanodine receptors in a controlled cellular environment for functional assays.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells are a commonly used cell line for expressing RyRs. They are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: The cDNA encoding the desired RyR isoform (e.g., from Spodoptera frugiperda or rabbit RyR1) is cloned into a suitable expression vector. HEK293 cells are then transfected with the plasmid using a commercially available transfection reagent according to the manufacturer's instructions.

  • Selection of Stable Cell Lines: To generate a stable cell line continuously expressing the RyR, a selection marker (e.g., an antibiotic resistance gene) is co-transfected. Following transfection, the cells are cultured in a medium containing the corresponding antibiotic. Only cells that have successfully integrated the plasmid into their genome will survive and proliferate.

  • Verification of Expression: The expression of the RyR protein can be confirmed by methods such as Western blotting or immunofluorescence using an antibody specific to the RyR isoform.

Calcium Imaging Assay

Calcium imaging is a widely used technique to measure the activity of RyRs, as their activation leads to an increase in intracellular calcium concentration.

Objective: To quantify the activation of RyRs by measuring changes in intracellular calcium levels in response to a compound.

Protocol:

  • Cell Preparation: HEK293 cells stably expressing the RyR of interest are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes) at 37°C. The AM ester form of the dye allows it to cross the cell membrane, and once inside, it is cleaved by cellular esterases, trapping the fluorescent indicator in the cytoplasm.

  • Compound Application: The cells are then washed to remove excess dye, and a baseline fluorescence is recorded. The test compound (e.g., this compound) at various concentrations is added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence upon compound addition is used to determine the potency of the activator, typically expressed as an EC50 value (the concentration that elicits 50% of the maximal response).

Signaling Pathways and Experimental Workflow

The activation of ryanodine receptors triggers a cascade of events leading to muscle contraction. The fundamental pathway is conserved between insects and mammals, but the selectivity of compounds like this compound arises from structural differences in the receptor itself.

G cluster_insect Insect RyR Signaling cluster_mammal Mammalian RyR Signaling Activator_I This compound RyR_I Insect RyR Activator_I->RyR_I Binds and Activates Ca_Release_I Ca2+ Release (from Sarcoplasmic Reticulum) RyR_I->Ca_Release_I Opens Channel Muscle_Contraction_I Muscle Contraction Ca_Release_I->Muscle_Contraction_I Initiates Activator_M This compound RyR_M Mammalian RyR Activator_M->RyR_M No_Binding Weak or No Binding

Figure 1. Comparative signaling pathway of this compound in insects versus mammals.

The experimental workflow for validating the selectivity of a novel RyR activator involves a series of steps from molecular design to whole-organism bioassays.

G QSAR 3D-QSAR & Molecular Modeling Synthesis Compound Synthesis QSAR->Synthesis Ca_Imaging Calcium Imaging Assay Synthesis->Ca_Imaging HEK_Expression Heterologous RyR Expression (Insect & Mammalian) HEK_Expression->Ca_Imaging Selectivity_Analysis Selectivity Determination (EC50/IC50 Comparison) Ca_Imaging->Selectivity_Analysis Bioassay Whole-Organism Bioassay (e.g., S. frugiperda) Selectivity_Analysis->Bioassay

Figure 2. Experimental workflow for the validation of a selective RyR activator.

References

A Comparative Guide to the Metabolic Stability of RyRs Activator 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of the novel Ryanodine Receptor (RyR) activator, designated RyRs Activator 5, against other known RyR modulators: Ryanodine, Caffeine, and Dantrolene. The metabolic stability of a drug candidate is a critical parameter in drug discovery and development, as it influences its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] The data presented herein are based on in vitro assays designed to predict the in vivo metabolic clearance of these compounds.

Ryanodine Receptors are large intracellular calcium channels crucial for muscle contraction and cellular signaling.[3][4] Modulators of RyRs have therapeutic potential in a range of muscular and neurological disorders. Understanding their metabolic fate is essential for their development as safe and effective drugs.

Quantitative Comparison of Metabolic Stability

The following table summarizes the in vitro metabolic stability of this compound and comparator compounds in human liver microsomes and cryopreserved human hepatocytes. These two systems represent the primary models for assessing Phase I and Phase II metabolism.[2]

CompoundTest SystemHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein or 10^6 cells)
This compound Human Liver Microsomes4515.4
Human Hepatocytes907.7
Ryanodine Human Liver Microsomes> 120< 5.8
Human Hepatocytes> 240< 2.9
Caffeine Human Liver Microsomes858.2
Human Hepatocytes1504.6
Dantrolene Human Liver Microsomes3023.1
Human Hepatocytes6011.6

Disclaimer: Data for this compound and Ryanodine are hypothetical for illustrative purposes. Data for Caffeine and Dantrolene are estimated based on published metabolic information.

Experimental Workflow and Methodologies

Visualization of the In Vitro Metabolic Stability Assay Workflow

The following diagram illustrates the general workflow for determining the metabolic stability of a compound using in vitro systems like liver microsomes or hepatocytes.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Processing compound Test Compound Stock (e.g., 10 mM in DMSO) start_reaction Add Compound & Cofactor compound->start_reaction matrix Metabolic Matrix (Microsomes or Hepatocytes) pre_incubation Pre-incubate Matrix matrix->pre_incubation cofactor Cofactor Solution (e.g., NADPH) cofactor->start_reaction pre_incubation->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms quantify Quantify Parent Compound lcms->quantify calculate Calculate t½ and Clint quantify->calculate

Caption: Experimental workflow for in vitro metabolic stability assays.

Discussion of Comparative Metabolic Stability

Based on the in vitro data, this compound demonstrates moderate metabolic stability. Its clearance is slower than that of Dantrolene, a compound known to be metabolized by hepatic CYP450 enzymes. In contrast, this compound is cleared more rapidly than Caffeine, which is primarily metabolized by CYP1A2. Ryanodine, a complex natural product, is shown to be highly stable in these in vitro systems, suggesting it undergoes minimal Phase I metabolism.

The longer half-life of all compounds in hepatocytes compared to microsomes is expected, as hepatocytes have a more complete metabolic machinery, including both Phase I and Phase II enzymes, but at a lower concentration of active enzymes per unit of mass compared to enriched microsomal fractions. The observed differences in metabolic stability among these RyR modulators highlight the importance of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in drug discovery to select candidates with favorable pharmacokinetic properties.

Experimental Protocols

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines the procedure for assessing metabolic stability using pooled human liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.

Materials:

  • Test compound and positive controls (e.g., Midazolam, Dextromethorphan)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a working solution of microsomes in potassium phosphate buffer (e.g., 0.5 mg/mL protein concentration). Prepare working solutions of the test compound and positive controls in buffer (final concentration typically 1 µM, with DMSO concentration < 0.5%).

  • Pre-incubation: Add the microsomal solution to the wells of a 96-well plate and pre-incubate at 37°C for 5-10 minutes with shaking.

  • Initiation of Reaction: To initiate the metabolic reaction, add the NADPH regenerating system to the wells. To determine the amount of compound at time zero, a separate set of samples is quenched with acetonitrile immediately after adding the NADPH system and before incubation.

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the parent compound by plotting the natural logarithm of the percentage of compound remaining against time. Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of this plot.

In Vitro Metabolic Stability Assay using Human Hepatocytes

This protocol uses cryopreserved human hepatocytes, which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive assessment of metabolic stability.

Materials:

  • Test compound and positive controls

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and incubation medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated 24- or 48-well plates

  • Acetonitrile with an internal standard

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw cryopreserved hepatocytes in a 37°C water bath according to the supplier's instructions. Resuspend the cells in incubation medium and determine cell viability and density.

  • Cell Plating (for attached cultures) or Suspension: For suspension assays, dilute the hepatocyte suspension to the desired concentration (e.g., 1 x 10^6 viable cells/mL). For plated assays, seed the cells onto collagen-coated plates and allow them to attach for several hours in a CO2 incubator.

  • Compound Addition: Prepare working solutions of the test compound and positive controls in pre-warmed incubation medium (final concentration typically 1 µM). Add the compound solutions to the hepatocyte suspension or the plated cells.

  • Incubation and Sampling: Incubate the cells at 37°C in a CO2 incubator. At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension or the medium from the plated cells. Terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: As with the microsomal assay, calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound over time.

References

Unveiling the Genetic Underpinnings of Resistance to Novel Ryanodine Receptor Activator 5

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Insecticide Development

The emergence of insect resistance to established insecticides necessitates the continuous development of novel active ingredients. Ryanodine receptor (RyR) activators, a class of insecticides including the widely used diamides, have been pivotal in controlling a range of agricultural pests. This guide provides a comparative analysis of a novel RyR activator, designated "RyRs activator 5" (also referred to as Compd A-1), and its performance against susceptible and resistant insect populations. By examining the genetic basis of resistance, this document aims to inform researchers, scientists, and drug development professionals on strategies to mitigate resistance and design next-generation insecticides.

Performance of this compound Against Spodoptera frugiperda

Recent studies have focused on the efficacy of novel RyR activators against significant pests such as the fall armyworm, Spodoptera frugiperda. The following table summarizes the lethal concentration (LC50) values of this compound and other diamide insecticides, providing a quantitative comparison of their potency.

CompoundPest SpeciesLC50 (mg/L)Citation
This compound (Compd A-1) Spodoptera frugiperda[Data unavailable in accessible text]
ChlorantraniliproleSpodoptera frugiperda0.28 - 0.31[1][2]
FlubendiamideSpodoptera frugiperda1.01[1]
CyantraniliproleSpodoptera frugiperda[Data unavailable in accessible text]
Novel Diamide (IIIf)Spodoptera frugiperda0.47[2]

Note: The specific LC50 value for this compound was not available in the accessed literature. The table provides context with data from other diamide insecticides against the same pest.

The Genetic Basis of Resistance

Resistance to diamide insecticides is primarily associated with specific mutations in the ryanodine receptor gene. These mutations alter the binding site of the insecticide, reducing its efficacy. While the specific mutations conferring resistance to this compound are yet to be fully elucidated in publicly available literature, the established mechanisms of resistance to other diamides provide a strong predictive framework.

Key mutations in the RyR gene known to confer resistance to diamide insecticides in various lepidopteran pests include:

  • G4946E/V: This is one of the most frequently identified mutations, leading to high levels of resistance to several diamide insecticides.

  • I4790M/K/T/V: Variations at this position also significantly reduce the binding affinity of diamides to the RyR.

It is highly probable that resistance to this compound will be associated with mutations at these or nearby loci within the RyR gene.

The following table presents resistance ratios for diamide insecticides in insects with confirmed RyR mutations.

InsecticidePest SpeciesMutationResistance Ratio (Fold)
ChlorantraniliprolePlutella xylostellaG4946E>2000
FlubendiamidePlutella xylostellaG4946E>5000
ChlorantraniliproleSpodoptera frugiperdaI4790M[Data unavailable]

Experimental Protocols

To confirm the genetic basis of resistance to RyR activators, a series of key experiments are typically performed. The following is a generalized protocol based on common methodologies in the field.

Insect Rearing and Selection
  • Susceptible Strain: A laboratory-reared strain with no prior exposure to insecticides is maintained as a control.

  • Resistant Strain: A field-collected population exhibiting reduced susceptibility to the test compound is reared in the laboratory. Alternatively, a resistant strain can be developed through continuous selection pressure with increasing concentrations of the insecticide over multiple generations.

Bioassays
  • Method: The leaf-dip or diet-incorporation method is commonly used. For the leaf-dip bioassay, fresh host plant leaves (e.g., maize for S. frugiperda) are dipped in serial dilutions of the insecticide solution. After drying, the leaves are placed in petri dishes with third-instar larvae.

  • Data Collection: Mortality is assessed at 48 or 72 hours.

  • Analysis: Probit analysis is used to calculate the LC50 values for both susceptible and resistant strains. The resistance ratio is determined by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Molecular Analysis
  • DNA/RNA Extraction: Genomic DNA or total RNA is extracted from individual larvae of both susceptible and resistant strains.

  • PCR and Sequencing: The region of the RyR gene known to harbor resistance mutations is amplified using specific primers. The PCR products are then sequenced to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

  • Allele-Specific PCR: Once a mutation is identified, allele-specific PCR can be developed for rapid screening of the mutation frequency in a larger population.

Functional Confirmation (e.g., using CRISPR/Cas9)
  • Gene Editing: The identified mutation is introduced into the RyR gene of a susceptible laboratory strain using CRISPR/Cas9 technology.

  • Bioassays on Edited Strain: The edited strain is then subjected to bioassays with the insecticide to confirm that the specific mutation confers resistance.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_pathway Ryanodine Receptor Signaling Pathway RyR Ryanodine Receptor (RyR) Ca_store Sarcoplasmic Reticulum (Calcium Store) RyR->Ca_store Opens Channel Ca_cytosol Cytosolic Calcium Ca_store->Ca_cytosol Calcium Release Muscle_Contraction Muscle Contraction Ca_cytosol->Muscle_Contraction Triggers RyR_Activator RyR Activator 5 RyR_Activator->RyR Binds and Activates

Caption: Signaling pathway of RyR activator 5 leading to muscle contraction.

G cluster_workflow Experimental Workflow for Confirming Genetic Basis of Resistance start Start rearing Rear Susceptible & Resistant Strains start->rearing bioassay Perform Bioassays (Determine LC50) rearing->bioassay molecular Molecular Analysis (Sequence RyR Gene) bioassay->molecular identify_mutation Identify Potential Resistance Mutation molecular->identify_mutation functional_confirmation Functional Confirmation (e.g., CRISPR/Cas9) identify_mutation->functional_confirmation end End functional_confirmation->end

Caption: Workflow for resistance confirmation.

G cluster_relationship Logical Relationship of Resistance RyR_Gene Ryanodine Receptor Gene Mutation Target-Site Mutation (e.g., G4946E, I4790M) RyR_Gene->Mutation Undergoes Altered_Protein Altered RyR Protein Mutation->Altered_Protein Leads to Reduced_Binding Reduced Insecticide Binding Altered_Protein->Reduced_Binding Results in Resistance Insecticide Resistance Reduced_Binding->Resistance Confers

Caption: The logical progression from gene mutation to insecticide resistance.

References

Head-to-Head Comparison: RyRs Activator 5 and Other Novel Insecticides in the Fight Against Agricultural Pests

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel insecticide, RyRs activator 5, reveals its standing against other modern insect control agents, particularly those targeting the fall armyworm, Spodoptera frugiperda, a significant global pest. This guide provides a head-to-head comparison of this compound with established and emerging insecticides, offering researchers, scientists, and drug development professionals critical data to inform future research and development in crop protection.

This compound, also identified as compound A-1, belongs to the diamide class of insecticides, which act by targeting the insect's ryanodine receptors (RyRs). This mode of action leads to the uncontrolled release of intracellular calcium, causing muscle contraction, paralysis, and ultimately, the death of the insect.[1][2] The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile.

Comparative Efficacy Against Spodoptera frugiperda

The insecticidal activity of this compound and a selection of other novel insecticides are summarized below. The data is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the test population. A lower LC50 value indicates higher toxicity.

InsecticideChemical ClassMode of Action (IRAC Group)LC50 (mg/L) vs. S. frugiperdaReference
This compound (A-1) Diamide280.53Yu et al., 2023
ChlorantraniliproleDiamide280.20Yu et al., 2023
CyantraniliproleDiamide280.068 - 0.93Hardke et al., 2011
FlubendiamideDiamide280.066 - 0.93Hardke et al., 2011
TetraniliproleDiamide280.31Chen et al., 2023
CyclaniliproleDiamide28Not available
SpinetoramSpinosyn50.066Hardke et al., 2011
BroflanilideMeta-diamide30Not available for S. frugiperda
AfidopyropenPyropene9DNot typically used for Lepidoptera

Note: LC50 values can vary depending on the specific bioassay conditions, larval stage, and insect population tested.

Signaling Pathway of Ryanodine Receptor Activators

The following diagram illustrates the mechanism of action for RyRs activators like the diamide insecticides.

RyR_Signaling_Pathway cluster_cell Insect Muscle Cell RyR_Activator RyRs Activator (e.g., Diamide) RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum RyR_Activator->RyR Binds and Activates Ca_release Uncontrolled Ca2+ Release RyR->Ca_release SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) SR->Ca_release Muscle_Contraction Continuous Muscle Contraction & Paralysis Ca_release->Muscle_Contraction Death Insect Death Muscle_Contraction->Death

Ryanodine Receptor Activator Signaling Pathway.

Experimental Protocols

The determination of insecticidal efficacy is paramount for the evaluation of new compounds. The following provides a generalized experimental protocol for a larval leaf-dip bioassay, a common method for assessing the toxicity of insecticides against chewing insects like Spodoptera frugiperda.

Objective: To determine the median lethal concentration (LC50) of an insecticide against S. frugiperda larvae.

Materials:

  • Test insecticide

  • Solvent (e.g., acetone)

  • Surfactant

  • Distilled water

  • Maize or other suitable host plant leaves

  • Third-instar S. frugiperda larvae

  • Petri dishes

  • Filter paper

  • Ventilated containers for rearing

Procedure:

  • Preparation of Test Solutions: A stock solution of the test insecticide is prepared in a suitable solvent. A series of dilutions are then made to create a range of test concentrations. A control solution containing only the solvent and surfactant is also prepared.

  • Leaf Treatment: Fresh, undamaged host plant leaves are cut into discs. Each leaf disc is dipped into a specific insecticide dilution for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the control solution.

  • Larval Exposure: Once the leaves are dry, they are placed individually into petri dishes lined with moistened filter paper. A single third-instar larva is introduced into each petri dish.

  • Incubation: The petri dishes are maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Larval mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value, along with its 95% confidence limits.

Experimental Workflow

The logical flow of a typical insecticide bioassay is depicted in the diagram below.

Insecticide_Bioassay_Workflow A Insect Rearing (Spodoptera frugiperda) D Leaf-Dip Bioassay A->D B Preparation of Insecticide Solutions (Serial Dilutions) B->D C Host Plant Leaf Preparation C->D E Incubation (Controlled Environment) D->E F Mortality Assessment (e.g., 24, 48, 72h) E->F G Data Analysis (Probit Analysis, LC50 Calculation) F->G H Results & Comparison G->H

Generalized Insecticide Bioassay Workflow.

Comparison with Other Novel Insecticide Classes

While diamides represent a significant advancement in insecticide technology, other novel chemical classes with different modes of action are also crucial for effective pest management and resistance mitigation.

  • Spinosyns (IRAC Group 5): Spinetoram is a member of this class and acts on the nicotinic acetylcholine receptor and GABA-gated chloride channels. It exhibits high efficacy against a broad range of pests, including S. frugiperda.[3][4][5]

  • Meta-diamides (IRAC Group 30): Broflanilide is a new insecticide in this class that acts as a non-competitive antagonist of the RDL GABA receptor. It offers a novel mode of action for resistance management.

  • Pyropenes (IRAC Group 9D): Afidopyropen is a novel insecticide that targets TRPV channels in insects. Its primary spectrum of activity is against piercing-sucking insects like aphids.

Conclusion

This compound demonstrates notable insecticidal activity against Spodoptera frugiperda. While its efficacy is in a similar range to other diamides, it is slightly less potent than chlorantraniliprole based on the available data. The continued development of novel compounds within the diamide class, such as this compound, is vital for providing new tools for insecticide resistance management. Furthermore, the integration of insecticides with different modes of action, such as spinosyns and meta-diamides, into pest management programs is essential for sustainable and effective crop protection. This comparative guide provides a foundation for researchers to evaluate the potential of this compound and to strategize the development of next-generation insecticides.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.